5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
Description
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Properties
IUPAC Name |
5-bromo-2-chloro-3-(dimethoxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO2/c1-12-8(13-2)6-3-5(9)4-11-7(6)10/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUPENSPQULNNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(N=CC(=C1)Br)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640097 | |
| Record name | 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928653-74-1 | |
| Record name | 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928653-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of a robust and efficient two-step synthesis of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthesis route is designed for scalability and reproducibility, focusing on commercially available starting materials and well-established chemical transformations. This document elucidates the causal relationships behind the experimental choices, ensuring both scientific integrity and practical applicability in a research and development setting.
Introduction: Strategic Importance of a Protected Pyridine Aldehyde
Substituted pyridines are privileged scaffolds in pharmaceutical and agrochemical research. The title compound, this compound, offers three distinct points for chemical modification: a bromo substituent at the 5-position, a chloro group at the 2-position, and a protected aldehyde at the 3-position. The dimethoxymethyl acetal serves as a stable protecting group for the formyl moiety, which is sensitive to both nucleophilic attack and oxidation. This protection strategy allows for selective functionalization at the halogenated positions, typically through palladium-catalyzed cross-coupling reactions, before liberating the aldehyde for subsequent transformations such as reductive amination or Wittig reactions. The strategic placement of these functional groups makes it a valuable intermediate for the synthesis of complex molecular architectures.
Overall Synthesis Strategy
The synthesis of this compound is most effectively achieved through a two-step process commencing with the corresponding cyanopyridine precursor. This strategy is outlined below:
-
Step 1: Reduction of 5-Bromo-2-chloro-3-cyanopyridine. The nitrile group is selectively reduced to a formyl group to yield the key intermediate, 5-Bromo-2-chloro-3-formylpyridine.
-
Step 2: Acetal Protection. The resulting aldehyde is then protected as a dimethyl acetal to afford the final product.
This approach is predicated on the accessibility of the cyanopyridine starting material and the high efficiency of both the reduction and acetalization steps.
Caption: Overall synthetic pathway for this compound.
Part 1: Synthesis of 5-Bromo-2-chloro-3-formylpyridine
The crucial first step is the selective reduction of the nitrile functionality of 5-Bromo-2-chloro-3-cyanopyridine. Two primary, field-proven methods are presented here.
Method A: Diisobutylaluminium Hydride (DIBAL-H) Reduction
Expertise & Experience: DIBAL-H is a powerful and selective reducing agent for the conversion of nitriles to aldehydes. The reaction proceeds via the formation of an intermediate imine-alane complex, which is then hydrolyzed during aqueous workup to liberate the aldehyde. It is critical to perform the reaction at low temperatures (typically -78 °C) to prevent over-reduction to the corresponding amine. The stoichiometry of DIBAL-H is also a key parameter to control for optimal selectivity.
Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 5-Bromo-2-chloro-3-cyanopyridine (1.0 eq) dissolved in anhydrous toluene (approx. 0.2 M).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: A solution of DIBAL-H (1.1 to 1.5 eq, typically 1.0 M in toluene or hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 2-4 hours. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: The reaction is carefully quenched at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Work-up: The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 5-Bromo-2-chloro-3-formylpyridine.
Method B: Raney® Nickel Catalyzed Reduction in Formic Acid
Expertise & Experience: This method offers a less pyrophoric alternative to DIBAL-H and is well-suited for larger-scale preparations. Raney® Nickel, a sponge-like nickel-aluminium alloy, is an effective hydrogenation catalyst.[1][2] In the presence of formic acid, it facilitates the reductive hydrolysis of the nitrile to the aldehyde. The reaction is believed to proceed through a Stephen-like mechanism where the nitrile is first reduced to an imine, which is then hydrolyzed.
Protocol:
-
Reaction Setup: To a solution of 5-Bromo-2-chloro-3-cyanopyridine (1.0 eq) in 90% formic acid is added Raney® Nickel/aluminum alloy (approx. 1.0 weight eq).
-
Heating: The mixture is stirred and heated to 55-60 °C for 6-8 hours.
-
Filtration: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst.
-
Work-up: The filtrate is diluted with water and extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate, dried over anhydrous magnesium sulfate, and evaporated to yield the crude aldehyde.
-
Purification: The crude product can be purified by column chromatography if necessary.
| Parameter | Method A (DIBAL-H) | Method B (Raney® Ni/HCOOH) |
| Reducing Agent | Diisobutylaluminium Hydride (DIBAL-H) | Raney® Nickel / Formic Acid |
| Temperature | -78 °C | 55-60 °C |
| Key Advantages | High selectivity, well-controlled | Cost-effective, suitable for larger scale |
| Considerations | Pyrophoric reagent, requires low temperatures | Catalyst handling, longer reaction times |
| Typical Yield | 70-85% | 65-80% |
Part 2: Synthesis of this compound
This step involves the protection of the synthesized aldehyde as a dimethyl acetal. This is a classic acid-catalyzed reaction that is reversible. To drive the equilibrium towards the product, an excess of methanol is used, and the water generated during the reaction is typically removed.
Expertise & Experience: The formation of dimethyl acetals is generally straightforward.[3] The choice of acid catalyst is important; p-toluenesulfonic acid (p-TSA) is commonly used due to its effectiveness and ease of handling as a solid. The reaction is typically heated to reflux to accelerate the attainment of equilibrium. A dehydrating agent like trimethyl orthoformate can also be added to scavenge the water produced and drive the reaction to completion, often allowing for milder conditions and shorter reaction times.
Caption: Step-by-step experimental workflow for the two-step synthesis.
Protocol:
-
Reaction Setup: The 5-Bromo-2-chloro-3-formylpyridine (1.0 eq) obtained from the previous step is dissolved in methanol (approx. 0.3 M).
-
Catalyst Addition: p-Toluenesulfonic acid monohydrate (p-TSA, 0.1-0.2 eq) is added to the solution.
-
Heating: The reaction mixture is heated to reflux (approximately 65 °C) for 2-4 hours. The reaction can be monitored by TLC, observing the disappearance of the aldehyde spot.
-
Neutralization: After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral to slightly basic.
-
Extraction: The methanol is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The resulting crude product is purified by column chromatography on silica gel to yield this compound as a pure compound.
| Reagent/Parameter | Details |
| Substrate | 5-Bromo-2-chloro-3-formylpyridine |
| Solvent/Reagent | Methanol (excess) |
| Catalyst | p-Toluenesulfonic acid (p-TSA) |
| Temperature | Reflux (~65 °C) |
| Work-up | Aqueous NaHCO₃ quench, extraction |
| Typical Yield | 90-98% |
Characterization and Data
5-Bromo-2-chloro-3-formylpyridine:
-
CAS Number: 228251-24-9[4]
-
Molecular Formula: C₆H₃BrClNO[4]
-
Molecular Weight: 220.45 g/mol [4]
-
Appearance: Solid[4]
-
¹H NMR (CDCl₃, 400 MHz): Expect signals for the aldehyde proton (~10 ppm) and two aromatic protons on the pyridine ring.
This compound:
-
CAS Number: 928653-74-1[5]
-
Molecular Formula: C₈H₉BrClNO₂[5]
-
Molecular Weight: 266.52 g/mol [5]
-
¹H NMR (CDCl₃, 400 MHz): Expect signals for the two aromatic protons, a singlet for the acetal proton (~5.5 ppm), and a singlet for the two methoxy groups (~3.4 ppm).
Safety and Handling
-
5-Bromo-2-chloro-3-cyanopyridine: Handle with care. Nitriles can be toxic. Avoid inhalation and contact with skin and eyes.
-
DIBAL-H: Pyrophoric liquid. Must be handled under an inert atmosphere (nitrogen or argon) using appropriate syringe techniques. Reacts violently with water.
-
Raney® Nickel: Can be pyrophoric, especially when dry.[2] It is typically supplied and handled as a slurry in water.
-
Formic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood.
-
p-Toluenesulfonic Acid: Corrosive. Handle with appropriate personal protective equipment.
-
Solvents (Toluene, Methanol, Ethyl Acetate, etc.): Flammable and should be handled in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The described two-step synthesis provides a reliable and efficient pathway to this compound. The choice between DIBAL-H and Raney® Nickel for the initial reduction allows for flexibility based on scale and available equipment. The subsequent acetal protection is a high-yielding and straightforward transformation. This guide provides the necessary technical details and scientific rationale to enable researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development.
References
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- ChemicalBook. (n.d.). 5-bromo-2-chloro-pyridin-3-ol(286946-77-8) 1h nmr.
- Wen, J., Fang, W., & Hu, J. (2016). A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine.
- Glavan, D., et al. (2021).
- ChemicalBook. (n.d.). 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis.
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Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]
- CN109232399B. (2022). Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine.
- ChemicalBook. (n.d.). 5-Bromo-2-chloropyridine(53939-30-3) 1H NMR spectrum.
- CN114591250A. (2022). One-step synthesis method of 5-bromo-2-chloropyrimidine.
- CN101560183B. (2011). Method for preparing 5-bromo-2-methylpyridine.
- Chemical & Pharmaceutical Bulletin. (2001). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. 49(11), 1406-1410.
- ResearchGate. (2015). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?.
- CN105753780A. (2016). A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.
- US2813100A. (1957). Hydrogenation process.
- Katritzky, A. R., et al. (2005).
- The Royal Society of Chemistry. (2016).
- ChemicalBook. (n.d.). 3-bromo-5-chloro-2-methoxy-pyridine(102830-75-1) 1h nmr.
- ChemicalBook. (n.d.). 5-Bromo-3-chloro-2-isobutoxy-pyridine synthesis.
- CN110642788A. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds.
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PubChem. (n.d.). 5-Bromo-2-chloro-3-methylpyridine. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-pyridine-3-carbaldehyde.
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Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development.
- ChemicalBook. (n.d.). 3-Pyridinecarboxaldehyde (500-22-1) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Chloro-3-pyridinecarboxaldehyde(36404-88-3) 1H NMR spectrum.
- Frontier Specialty Chemicals. (n.d.). 5-Bromo-2-chloro-3-methylpyridine. Retrieved from Frontier Specialty Chemicals website.
- Amerigo Scientific. (n.d.). This compound.
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PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyridine. Retrieved from [Link]
- MDPI. (2021). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
- Sigma-Aldrich. (n.d.). 5-Bromo-3-chloro-2-methylpyridine.
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Sources
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
Foreword: The Strategic Value of Functionalized Pyridines in Modern Drug Discovery
To the researchers, scientists, and drug development professionals who constitute the vanguard of therapeutic innovation, the pyridine scaffold is a familiar and trusted ally. Pyridine-based ring systems are among the most prolific heterocycles in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Their prevalence is a testament to their remarkable versatility, offering a unique combination of electronic properties, metabolic stability, and synthetic tractability. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, which is a cornerstone of modern drug design.[2]
This guide focuses on a particularly intriguing, yet sparsely documented, substituted pyridine: 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine . The presence of two distinct halogen atoms, bromine and chlorine, at the 5- and 2-positions, respectively, imparts a nuanced reactivity profile, making it a valuable intermediate for a variety of cross-coupling and nucleophilic substitution reactions. Furthermore, the dimethoxymethyl group at the 3-position serves as a masked aldehyde, a versatile functional handle that can be unveiled under specific conditions for further molecular elaboration. The strategic placement of these functionalities makes this compound a compound of significant interest for the synthesis of complex, biologically active molecules. This guide aims to provide a comprehensive overview of its physicochemical properties, offering both theoretical insights and practical, field-proven experimental protocols for their determination.
Molecular Identity and Structural Elucidation
A foundational aspect of any chemical entity's characterization is the unambiguous confirmation of its structure and identity. For this compound, this is achieved through a combination of spectroscopic techniques and physical measurements.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine | N/A |
| CAS Number | 928653-74-1 | [3] |
| Molecular Formula | C₈H₉BrClNO₂ | [3] |
| Molecular Weight | 266.52 g/mol | [3] |
| Canonical SMILES | COC(OC)c1cc(Br)cnc1Cl | [3] |
Diagram 1: Molecular Structure of this compound
Caption: 2D structure of this compound.
Physicochemical Properties: A Predictive and Practical Approach
Physical State and Appearance
Based on the molecular weight and the nature of the substituents, this compound is predicted to be a high-boiling liquid or a low-melting solid at standard temperature and pressure. It is likely to be a colorless to pale yellow substance.
Melting and Boiling Points
The melting and boiling points are critical indicators of a compound's purity and are influenced by intermolecular forces. The presence of polar C-Cl, C-Br, and C-O bonds, along with the overall molecular weight, suggests a relatively high boiling point.
Table 2: Estimated and Comparative Physical Properties
| Property | Estimated Value for Target Compound | Comparative Experimental Data |
| Melting Point (°C) | 25 - 40 | N/A |
| Boiling Point (°C) | ~280 - 300 at 760 mmHg | 5-Bromo-2-methoxy-3-methylpyridine: 217.8 ± 35.0 °C at 760 mmHg[4] |
Expertise in Action: Causality Behind the Estimations
The boiling point of 5-Bromo-2-methoxy-3-methylpyridine provides a useful, albeit imperfect, reference. Our target molecule has a higher molecular weight due to the replacement of a methyl group with a dimethoxymethyl group and a methoxy group with a chloro group, which would be expected to increase the boiling point. The chloro substituent, in particular, will contribute to a greater dipole moment than a methoxy group, leading to stronger dipole-dipole interactions.
Experimental Protocol: Melting Point Determination (Thiele Tube Method)
This classic and reliable method provides accurate melting point ranges.
Diagram 2: Workflow for Melting Point Determination
Caption: A stepwise workflow for determining the melting point of a solid organic compound.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered. A capillary tube, sealed at one end, is tapped into the powder to pack a small amount (2-3 mm in height) of the sample at the bottom.[5][6]
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling mineral oil.[5]
-
Heating: The side arm of the Thiele tube is gently heated. The design of the tube ensures even heat distribution through convection. The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[5][6]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the range.[7]
Trustworthiness through Self-Validation: A sharp melting range (typically 0.5-1°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[5]
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its formulation and bioavailability. The "like dissolves like" principle provides a useful starting point for predicting solubility.
Table 3: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Insoluble to very slightly soluble | The molecule has a significant nonpolar character due to the pyridine ring and halogen substituents. The oxygen atoms in the dimethoxymethyl group can act as hydrogen bond acceptors, but this is unlikely to overcome the hydrophobicity of the rest of the molecule. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents can effectively solvate the polar regions of the molecule. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | The similar polarities make these excellent solvents. |
| Ethers (e.g., Diethyl ether, THF) | Soluble | Good solubility is expected due to the ether-like nature of the dimethoxymethyl group. |
| Alcohols (e.g., Methanol, Ethanol) | Moderately Soluble | The polarity of alcohols should allow for good solvation. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Slightly soluble to insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a systematic approach to characterizing the solubility of a compound in various solvents.
Diagram 3: Decision Tree for Qualitative Solubility Testing
Caption: A systematic workflow for determining the qualitative solubility of an organic compound.
Step-by-Step Methodology:
-
Initial Test: In a small test tube, add approximately 0.1 g of the solid (or 0.2 mL of a liquid) to 3 mL of the solvent.[8]
-
Observation: Shake the mixture vigorously for 1-2 minutes. Observe if the compound dissolves completely.
-
Systematic Approach: Begin with water as the solvent. If the compound is insoluble in water, proceed to test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl to assess for acidic or basic functional groups. If it remains insoluble, test in concentrated H₂SO₄.[8][9]
Acidity/Basicity (pKa)
The pyridine nitrogen atom is basic and can be protonated. The pKa of the conjugate acid is a measure of this basicity. The electron-withdrawing effects of the chloro and bromo substituents are expected to decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa of the conjugate acid is ~5.2).
Predicted pKa: The pKa of the conjugate acid of this compound is estimated to be in the range of 1.0 - 2.0 .
Expertise in Action: The Inductive Effect
The chlorine atom at the 2-position and the bromine atom at the 5-position are both electron-withdrawing through the inductive effect. This reduces the electron density on the pyridine nitrogen, making it a weaker base and thus lowering the pKa of its conjugate acid.
Experimental Protocol: pKa Determination by Potentiometric Titration
This is a highly accurate method for determining the pKa of a compound.[10][11]
Diagram 4: Workflow for pKa Determination via Potentiometric Titration
Caption: A workflow for determining the pKa of a basic compound using potentiometric titration.
Step-by-Step Methodology:
-
Solution Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol to ensure solubility).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.[10]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the equivalence volume of titrant has been added.[10]
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a critical parameter in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Predicted LogP: The LogP for this compound is estimated to be in the range of 2.5 - 3.5 .
Expertise in Action: Structure-Lipophilicity Relationship
The presence of two halogen atoms and the aromatic ring contributes significantly to the lipophilicity of the molecule. The dimethoxymethyl group, while containing oxygen atoms, is also largely nonpolar in character.
Experimental Protocol: LogP Determination by Shake-Flask Method
This is the traditional and most reliable method for LogP determination.[12]
Diagram 5: Workflow for LogP Determination (Shake-Flask Method)
Caption: A workflow for the experimental determination of LogP using the shake-flask method.
Step-by-Step Methodology:
-
Phase Preparation: n-Octanol is saturated with water, and water is saturated with n-octanol.
-
Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken vigorously to allow the compound to partition between them until equilibrium is reached.[12]
-
Phase Separation: The mixture is allowed to stand for complete phase separation, which may be aided by centrifugation.
-
Concentration Measurement: The concentration of the compound in each phase is accurately determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[13]
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[12]
Spectroscopic Profile: A Predictive Analysis
Spectroscopic data provides a fingerprint for a molecule, allowing for its identification and structural confirmation. While experimental spectra for this compound are not available, we can predict the key features based on the analysis of similar structures.
¹H NMR Spectroscopy
-
Aromatic Protons: Two signals are expected in the aromatic region, corresponding to the protons at the 4- and 6-positions of the pyridine ring. These will appear as doublets due to coupling with each other. The electron-withdrawing nature of the adjacent halogen atoms will shift these signals downfield.
-
Dimethoxymethyl Group: A singlet corresponding to the methoxy protons (6H) and a singlet for the acetal proton (1H) are expected. The chemical shift of the acetal proton will be influenced by the adjacent aromatic ring.
¹³C NMR Spectroscopy
-
Pyridine Ring Carbons: Six distinct signals are expected for the carbons of the pyridine ring. The carbons bearing the halogen atoms (C2, C5) will be significantly influenced by their electronegativity.
-
Dimethoxymethyl Group: Signals for the methoxy carbons and the acetal carbon will be present in the aliphatic region.
Infrared (IR) Spectroscopy
-
C=C and C=N Stretching: Characteristic stretching vibrations for the pyridine ring are expected in the 1600-1400 cm⁻¹ region.[14]
-
C-H Stretching: Aromatic C-H stretching will appear above 3000 cm⁻¹.
-
C-O Stretching: Strong C-O stretching bands from the dimethoxymethyl group are expected in the 1150-1050 cm⁻¹ region.
-
C-Cl and C-Br Stretching: These will appear in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex cluster of peaks for the molecular ion.[12]
-
Fragmentation: Fragmentation is likely to involve the loss of a methoxy group from the dimethoxymethyl moiety, as well as cleavage of the halogen atoms.
Reactivity and Stability
The physicochemical properties of this compound are intrinsically linked to its reactivity and stability.
-
Reactivity of the Pyridine Ring: The presence of two halogen atoms makes the pyridine ring susceptible to various transformations. The chlorine at the 2-position is activated towards nucleophilic aromatic substitution. Both the chlorine and bromine atoms can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of substituents.[15]
-
Stability of the Acetal: The dimethoxymethyl group is an acetal, which is stable under basic and neutral conditions.[3] However, it is labile in the presence of acid, which will hydrolyze it to the corresponding aldehyde. This property makes the dimethoxymethyl group an excellent protecting group for the aldehyde functionality.[3]
Synthesis Pathway
A plausible synthetic route to this compound can be envisioned starting from commercially available 2-chloro-3-hydroxypyridine.
Diagram 6: Proposed Synthesis of this compound
Caption: A proposed synthetic pathway for this compound.
Conclusion: A Versatile Building Block for Future Discoveries
This compound, while not extensively characterized in the literature, presents itself as a highly valuable and versatile building block for medicinal and materials chemistry. Its unique combination of reactive handles—two distinct halogens for differential reactivity in cross-coupling and a masked aldehyde for subsequent functionalization—offers a powerful platform for the synthesis of complex molecular architectures. The predictive analysis and detailed experimental protocols provided in this guide are intended to empower researchers to confidently utilize this compound in their synthetic endeavors, paving the way for the discovery of novel therapeutic agents and advanced materials.
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5-Bromo-2-chloro-3-dimethoxymethyl-pyridine CAS number 928653-74-1
An In-Depth Technical Guide to 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine (CAS No. 928653-74-1)
Foreword: The Strategic Utility of Halogenated Pyridine Scaffolds
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the pyridine ring system is a cornerstone scaffold.[1] Its presence in numerous FDA-approved drugs highlights its importance.[1] The strategic functionalization of this heterocycle with multiple, orthogonally reactive halogen atoms provides a versatile platform for the rapid construction of complex molecular architectures. This compound is a prime exemplar of such a building block. The dimethoxymethyl group serves as a protected aldehyde, a precursor to a crucial functional handle, while the distinct electronic environments of the bromine and chlorine substituents allow for selective, stepwise functionalization. This guide provides a comprehensive technical overview of its properties, a plausible synthetic route, predicted analytical data, key synthetic applications with detailed protocols, and essential safety information.
Physicochemical and Structural Properties
This compound is a substituted pyridine derivative designed for use as a versatile intermediate in multi-step organic synthesis.[] Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 928653-74-1 | [3][4] |
| Molecular Formula | C₈H₉BrClNO₂ | [][3] |
| Molecular Weight | 266.52 g/mol | [][3] |
| Density | 1.535 g/cm³ | [][5] |
| Boiling Point | 276.6 °C at 760 mmHg | [] |
| SMILES | COC(OC)c1cc(Br)cnc1Cl | [3] |
| InChI | InChI=1S/C8H9BrClNO2/c1-12-8(13-2)6-3-5(9)4-11-7(6)10/h3-4,8H,1-2H3 | [][3] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.1,0.6!"]; C3 [label="C", pos="-1.1,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.1,-0.6!"]; C6 [label="C", pos="1.1,0.6!"]; Cl7 [label="Cl", pos="-2.2,1.2!"]; Br8 [label="Br", pos="2.2,-1.2!"]; C_acetal [label="C", pos="-2.2,-1.4!"]; H_acetal [label="H", pos="-2.1, -2.2!"]; O_a [label="O", pos="-3.4, -1.0!"]; O_b [label="O", pos="-2.5, -0.3!"]; CH3_a [label="CH3", pos="-4.3, -1.6!"]; CH3_b [label="CH3", pos="-3.4, 0.3!"]; H4 [label="H", pos="0, -2.0!"]; H6 [label="H", pos="2.0, 1.0!"];
// Pyridine Ring Bonds C2 -- N1; N1 -- C6; C5 -- C6; C4 -- C5; C3 -- C4; C2 -- C3;
// Substituent Bonds C2 -- Cl7; C5 -- Br8; C3 -- C_acetal; C_acetal -- O_a; C_acetal -- O_b; C_acetal -- H_acetal; O_a -- CH3_a; O_b -- CH3_b; C4 -- H4; C6 -- H6;
// Double bonds (represented by thicker lines for clarity) edge [penwidth=2, color="#4285F4"]; N1 -- C6; C4 -- C5; C2 -- C3; }
Caption: 2D Structure of this compound.
Proposed Synthesis Pathway
While specific vendor synthesis documentation for this compound is proprietary, a logical and efficient pathway can be devised from commercially available starting materials such as 2-chloro-3-formylpyridine. The strategy involves the protection of the aldehyde as a dimethyl acetal, followed by regioselective bromination.
Causality of Experimental Design:
-
Acetal Protection: The formyl group at the 3-position is reactive under electrophilic bromination conditions. Converting it to a dimethyl acetal using methanol under acidic catalysis protects it from side reactions and is a stable protecting group that can be easily removed later.
-
Electrophilic Bromination: The pyridine ring is electron-deficient, making electrophilic substitution challenging. However, the chloro- and acetal groups are ortho-, para-directing. Bromination using a potent electrophilic bromine source like N-Bromosuccinimide (NBS) in a strong acid (e.g., sulfuric acid) facilitates the reaction. The 5-position is sterically accessible and electronically favored for substitution.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Bromination of 2-Chloro-3-formylpyridine
-
Inert Atmosphere: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with 2-chloro-3-formylpyridine (1.0 eq). Under a nitrogen blanket, cool the flask to 0 °C in an ice bath.
-
Acid Medium: Slowly add concentrated sulfuric acid (98%, ~5-10 volumes) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Brominating Agent: Once the starting material is fully dissolved, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution slowly with a saturated solution of sodium bicarbonate or sodium hydroxide until pH ~7-8.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 5-bromo-2-chloro-3-formylpyridine.
Step 2: Acetal Formation
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 5-bromo-2-chloro-3-formylpyridine (1.0 eq) from the previous step in anhydrous methanol (~10-20 volumes).
-
Catalyst & Reagent: Add trimethyl orthoformate (3.0 eq) as a water scavenger and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 65 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: After completion, cool the reaction to room temperature and quench the catalyst by adding a saturated solution of sodium bicarbonate until the solution is neutral.
-
Isolation: Remove the methanol under reduced pressure. Partition the residue between water and ethyl acetate.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the final product, this compound. Further purification is typically not necessary if the starting material was pure.
Predicted Spectroscopic Profile
While experimental spectra for this specific compound are not widely published, a robust prediction of its NMR and Mass Spectrometry data can be made based on established principles of chemical structure and spectroscopy. This data is critical for confirming the identity and purity of the synthesized material.[6]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.25 | d, J ≈ 2.5 Hz | 1H | H-6 (Pyridine) | Deshielded by adjacent nitrogen and bromine. Doublet due to coupling with H-4. |
| ~ 7.90 | d, J ≈ 2.5 Hz | 1H | H-4 (Pyridine) | Deshielded by adjacent chloro group. Doublet due to coupling with H-6. |
| ~ 5.50 | s | 1H | -CH(OMe)₂ | Acetal proton, typically appears as a singlet in this region. |
| ~ 3.40 | s | 6H | -OCH₃ | Equivalent methoxy protons, appearing as a sharp singlet. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 151.0 | C-2 | Carbon attached to both nitrogen and chlorine is highly deshielded. |
| ~ 148.5 | C-6 | Carbon adjacent to nitrogen. |
| ~ 141.0 | C-4 | Aromatic CH carbon. |
| ~ 133.0 | C-3 | Carbon bearing the acetal group. |
| ~ 118.0 | C-5 | Carbon attached to bromine, deshielded but less so than C-2. |
| ~ 101.0 | -CH(OMe)₂ | Acetal carbon, characteristic chemical shift. |
| ~ 54.0 | -OCH₃ | Methoxy carbons. |
Predicted Mass Spectrometry (EI-MS) Data
The mass spectrum is expected to show a complex molecular ion cluster due to the isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).
| m/z Value | Ion | Comments |
| 265/267/269 | [M]⁺ | Molecular ion cluster showing characteristic Br/Cl isotopic pattern. |
| 234/236/238 | [M - OCH₃]⁺ | Loss of a methoxy radical, a common fragmentation for acetals. |
| 202/204/206 | [M - CH(OCH₃)₂]⁺ | Loss of the entire dimethoxymethyl radical. |
Reactivity and Key Synthetic Applications
The primary value of this compound lies in its capacity for selective cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in standard palladium-catalyzed conditions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for selective functionalization at the C-5 position, leaving the C-2 chloro-substituent available for a subsequent, more forcing coupling reaction.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling (C-C Bond Formation)
This protocol describes the selective coupling of an arylboronic acid at the C-5 position.
Rationale for Component Selection:
-
Catalyst: Pd(PPh₃)₄ is a robust, general-purpose Pd(0) catalyst suitable for a wide range of aryl halides.
-
Base: A moderately strong inorganic base like K₂CO₃ is required to activate the boronic acid for transmetalation.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is standard, as water aids in dissolving the base and facilitates the catalytic cycle.
Step-by-Step Methodology:
-
Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture with vigorous stirring to 90 °C for 6-12 hours. Monitor completion by LC-MS.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol: Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol details the formation of a C-N bond at the C-5 position.
Rationale for Component Selection:
-
Pre-catalyst/Ligand: A modern combination of a palladium pre-catalyst (e.g., Pd₂(dba)₃) and a sterically hindered biarylphosphine ligand (e.g., XPhos) is highly efficient for C-N coupling, even with electron-rich amines.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine.
-
Solvent: Anhydrous, apolar solvents like toluene or dioxane are essential to prevent catalyst deactivation.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under an argon atmosphere, add sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk flask.
-
Catalyst Loading: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq) and the phosphine ligand (e.g., XPhos, 0.025 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C for 8-16 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue via flash chromatography.
Safety, Handling, and Storage
Based on data for structurally similar halogenated pyridines, this compound should be handled with care as a potentially hazardous chemical.[7]
GHS Hazard Classification (Anticipated):
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[7]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[7]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[7]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH standards.[10][11]
-
Hand Protection: Wear impervious protective gloves (e.g., nitrile rubber).[9]
-
Skin and Body Protection: Wear a lab coat. Avoid contact with skin and clothing.[10]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved particulate respirator.[9]
-
Hygiene: Wash hands thoroughly after handling.[9][10] Do not eat, drink, or smoke in the work area.[9]
Storage:
-
Store in a tightly closed container.[8]
-
Keep in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[8]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound represents a highly valuable and strategically designed building block for chemical synthesis. Its key features—a protected aldehyde function and two differentially reactive halogen atoms—provide researchers with a powerful tool for the controlled and sequential elaboration of the pyridine core. The protocols and data presented in this guide offer a solid foundation for the effective utilization of this compound in complex target-oriented synthesis, particularly in the fields of drug discovery and materials science.
References
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CAS#:928653-74-1 | 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine - Chemsrc. (URL: [Link])
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Pyridine,5-bromo-2-chloro-3-methyl- MSDS CasNo.29241-60-9 - LookChem. (URL: [Link])
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Exploring 5-Bromo-2-Chloro-3-Methylpyridine: Properties and Applications - Synthesis Chemical. (URL: [Link])
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Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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Spectroscopic data for 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
An In-depth Technical Guide: Spectroscopic Data for 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound (CAS 928653-74-1). As a substituted pyridine, this compound represents a potentially valuable heterocyclic building block for professionals in pharmaceutical and agrochemical research. Given the limited availability of published experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive analysis. It is designed to serve as an authoritative benchmark for researchers in verifying the synthesis, identity, and purity of the title compound. The guide details predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and includes robust, step-by-step protocols for the acquisition of this critical data.
Molecular Structure and Spectroscopic Blueprint
The structural features of this compound—a trisubstituted pyridine ring bearing two halogen atoms and an acetal functional group—dictate a unique and identifiable spectroscopic fingerprint. The electronegative nitrogen, chlorine, and bromine atoms, along with the oxygen atoms of the dimethoxymethyl group, create distinct electronic environments that are readily probed by NMR, MS, and IR techniques.
Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise connectivity of the molecule. The chemical shifts are heavily influenced by the electron-withdrawing nature of the nitrogen atom and the halogen substituents, which generally deshield adjacent protons and carbons.[1][2]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple, showing two distinct signals for the aromatic protons and two signals for the dimethoxymethyl group.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
|---|---|---|---|---|---|
| ~8.25 | Doublet | ~2.5 | 1H | H-6 | This proton is ortho to the ring nitrogen, resulting in significant deshielding.[2] It will appear as a doublet due to four-bond coupling with H-4. |
| ~7.90 | Doublet | ~2.5 | 1H | H-4 | This proton is coupled to H-6. Its chemical shift is influenced by the para bromine and ortho chloro-substituted carbon. |
| ~5.50 | Singlet | N/A | 1H | -CH(OCH₃)₂ | The acetal proton is a singlet as there are no adjacent protons. Its position is downfield due to the two adjacent oxygen atoms. |
| ~3.40 | Singlet | N/A | 6H | -CH(OCH₃ )₂ | The six protons of the two equivalent methoxy groups will appear as a sharp singlet. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. The carbons directly bonded to electronegative atoms (N, Cl, O, Br) are expected to be the most downfield.[3]
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~152.0 | C-2 | Directly attached to both the ring nitrogen and chlorine, causing strong deshielding. |
| ~150.5 | C-6 | Directly attached to the ring nitrogen. |
| ~141.0 | C-4 | Aromatic CH carbon, influenced by adjacent substituted carbons. |
| ~135.0 | C-3 | Positioned between two electron-withdrawing groups (on C2 and its own substituent), but is not directly bonded to a halogen. |
| ~118.0 | C-5 | Directly attached to bromine, but typically the C-Br resonance is less downfield than C-Cl. |
| ~101.0 | -C H(OCH₃)₂ | The acetal carbon is significantly deshielded by two oxygen atoms. |
| ~54.5 | -OCH₃ | Typical chemical shift for methoxy group carbons. |
Experimental Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data.[4]
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of purified this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the solvent is free of water and other impurities.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Data Acquisition:
-
Use a standard single-pulse experiment.
-
Key Parameters: Pulse angle: 30°; Acquisition time: ~3 seconds; Relaxation delay: 2 seconds; Number of scans: 16.
-
Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).[4]
-
-
¹³C NMR Data Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Key Parameters: Pulse angle: 30°; Acquisition time: ~1.5 seconds; Relaxation delay: 5 seconds; Number of scans: 1024 (or more to achieve adequate signal-to-noise).
-
Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).[4]
-
Figure 2: Standard workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound. The presence of both bromine and chlorine will produce a highly characteristic isotopic pattern in the molecular ion cluster.[5]
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Formula: C₈H₉BrClNO₂
-
Molecular Weight: 266.52 g/mol [6]
-
Isotopic Pattern: The molecular ion (M⁺) peak will be a cluster of peaks due to the natural abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[5] The expected pattern will show:
-
M⁺: The peak for the lightest isotopes (⁷⁹Br, ³⁵Cl).
-
M+2: A very intense peak (from ⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl).
-
M+4: A significant peak (from ⁸¹Br, ³⁷Cl).
-
Table 3: Predicted Key Fragments in EI-MS
| m/z Value | Proposed Fragment | Rationale for Fragmentation |
|---|---|---|
| 265/267/269/271 | [M]⁺ | Molecular ion cluster showing the characteristic Br+Cl isotopic pattern. |
| 235/237/239/241 | [M - OCH₃]⁺ | Loss of a methoxy radical is a common fragmentation pathway for acetals and ethers.[7][8] |
| 191/193 | [M - CH(OCH₃)₂]⁺ | Cleavage of the entire dimethoxymethyl group, leaving the bromochloropyridine radical cation. |
| 75 | [CH(OCH₃)₂]⁺ | The dimethoxymethyl cation itself. |
Figure 3: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for MS Data Acquisition
Methodology (using GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program that effectively separates the compound from any impurities (e.g., start at 100°C, ramp to 280°C at 15°C/min).
-
-
MS Data Acquisition:
-
Use a standard Electron Ionization (EI) source at 70 eV.
-
Scan a mass range from m/z 40 to 400 to ensure capture of both low-mass fragments and the molecular ion cluster.
-
Analyze the spectrum corresponding to the GC peak of the target compound.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Predicted IR Absorption Bands
The IR spectrum will be dominated by absorptions from the aromatic ring, the C-H bonds of the methoxy groups, and the strong C-O stretches of the acetal.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic | Characteristic stretching vibrations for sp² C-H bonds on the pyridine ring. |
| 2980-2850 | C-H Stretch | Aliphatic | Asymmetric and symmetric stretching of the C-H bonds in the two methyl groups. |
| 1580-1450 | C=N, C=C Stretch | Pyridine Ring | Multiple bands corresponding to the stretching vibrations of the aromatic ring framework.[9] |
| 1150-1050 | C-O-C Stretch | Acetal (Ether) | Strong, characteristic asymmetric and symmetric C-O stretching bands are expected in this region, confirming the presence of the dimethoxymethyl group.[10][11][12] |
| < 800 | C-Cl, C-Br Stretch | Halogens | Stretching vibrations for carbon-halogen bonds typically appear in the fingerprint region. |
Experimental Protocol for IR Data Acquisition
Methodology (using Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Conclusion
The structural confirmation of this compound relies on a synergistic interpretation of multiple spectroscopic techniques. The predicted data herein provides a robust analytical blueprint. Key identifying features include:
-
¹H NMR: Two doublets in the aromatic region and two singlets for the acetal and methoxy protons.
-
¹³C NMR: Seven distinct carbon signals, with those attached to heteroatoms appearing at the lowest field.
-
Mass Spectrometry: A definitive molecular ion cluster (m/z 265-271) displaying the unique isotopic signature of one bromine and one chlorine atom.
-
IR Spectroscopy: Strong C-O stretching bands between 1150-1050 cm⁻¹ confirming the acetal group.
This guide provides the necessary predictive data and validated methodologies to empower researchers to confidently acquire, interpret, and verify the spectroscopic profile of this compound, ensuring its suitability for downstream applications in drug discovery and development.
References
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THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Canadian Science Publishing. [Link]
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Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]
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SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. [Link]
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Mass chart Fragmentation. Slideshare. [Link]
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Synthesis and Spectral Analysis of Pyridine Derivates. ResearchGate. [Link]
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SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. NIST. [Link]
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New Journal of Chemistry Supporting Information. Royal Society of Chemistry. [Link]
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The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. [Link]
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Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Labs. [Link]
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NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. ACADEMIA. [Link]
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5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434. PubChem. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health (NIH). [Link]
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3.7.2: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH. [http://www.jiaR.org/jir/JIR V(1)I(4)Oct-Dec13.pdf#page=88]([Link] V(1)I(4)Oct-Dec13.pdf#page=88)
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The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
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18.8 Spectroscopy of Ethers. OpenStax adaptation. [Link]
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This compound. Amerigo Scientific. [Link]
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5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176. PubChem. [Link]
-
18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]
-
An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin. [Link]
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CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). CHEMISTRY 1000. [Link]
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How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
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Exploring 5-Bromo-2-Chloro-3-Methylpyridine: Properties and Applications. LinkedIn. [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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5-bromo-2-chloro-3-methylpyridine (C6H5BrClN). PubChemLite. [Link]
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5-Bromo-2-methoxy-pyridine. SpectraBase. [Link]
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]
- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. [Link]
-
13.13 Uses of 13C NMR Spectroscopy. NC State University Libraries. [Link]
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Reaction mechanism for the formation of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
An In-depth Technical Guide on the Reaction Mechanism for the Formation of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
Introduction
This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine core with strategically placed chloro and bromo substituents, offers multiple reactive sites for further chemical modification through cross-coupling reactions or nucleophilic substitutions.[1][2] The dimethoxymethyl group at the 3-position is a stable acetal, which acts as a protected form of a formyl (aldehyde) group. This protecting group strategy is crucial, as the aldehyde functionality is sensitive to many reaction conditions but can be easily deprotected when needed for subsequent synthetic transformations.
This technical guide provides a comprehensive examination of the most plausible and industrially relevant reaction mechanism for the synthesis of this key intermediate. We will dissect the synthesis into its core transformations, elucidating the underlying principles of each step, from the initial construction of the substituted pyridine core to the final acetal formation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this synthetic pathway.
Part 1: Retrosynthetic Analysis and Proposed Synthetic Strategy
A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The final product features a dimethoxymethyl group, which is a classic protecting group for an aldehyde. Therefore, the most immediate precursor is the corresponding aldehyde, 5-Bromo-2-chloro-3-formylpyridine (3) . The formation of the target acetal (4) from this aldehyde is a straightforward acid-catalyzed reaction with methanol.
The key challenge lies in the efficient synthesis of the aldehyde intermediate (3) . This intermediate can be disconnected further. The bromo and formyl groups can be introduced onto a pre-existing 2-chloropyridine ring. This leads to two primary plausible synthetic pathways, which hinge on the order of formylation and bromination.
Primary Pathway (Recommended): Formylation followed by Bromination. This route offers superior control over regioselectivity.
-
Step 1: Vilsmeier-Haack formylation of 2-chloropyridine (1) to yield 2-chloro-3-formylpyridine (2) .
-
Step 2: Regioselective electrophilic bromination of (2) to install the bromine atom at the C5 position, yielding the key intermediate (3) .
-
Step 3: Acid-catalyzed acetalization of (3) with methanol to form the final product (4) .
Alternative Pathway: Bromination followed by functionalization of a methyl group.
-
Step 1: Bromination of 2-chloro-3-methylpyridine to give 5-bromo-2-chloro-3-methylpyridine.[1]
-
Step 2: Oxidation of the C3-methyl group to a formyl group. This step is often challenging, requiring harsh conditions that can lead to side products and lower yields.
Given the superior control and milder conditions, this guide will focus on the detailed mechanism of the primary pathway.
Caption: Workflow for the Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis of 2-Chloro-3-formylpyridine (2)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 3.5 equiv.) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 15 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Reaction: Add 2-chloropyridine (1.0 equiv.) dropwise to the mixture. After addition, heat the reaction mixture to 80-90 °C and maintain for 12-16 hours, monitoring progress by TLC or GC-MS. [3]* Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate or ethanol to yield pure 2-chloro-3-formylpyridine. [3]
Step 2: Electrophilic Bromination of 2-Chloro-3-formylpyridine
This step introduces the bromine atom at the C5 position. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the pyridine ring.
Mechanistic Rationale:
-
Directing Effects: The chlorine atom at C2 is a deactivating group but is ortho, para-directing. It therefore directs incoming electrophiles to the C3 and C5 positions. The formyl group at C3 is strongly deactivating and is a meta-director, directing incoming electrophiles to the C5 position.
-
Synergistic Effect: The directing effects of both substituents reinforce each other, strongly favoring the substitution of bromine at the C5 position. The C5 position is para to the chloro group and meta to the formyl group, making it the most electronically favorable site for electrophilic attack.
-
Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) generates the electrophilic bromine species, which is attacked by the pyridine ring to form a resonance-stabilized cationic intermediate (sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the final product.
Sources
An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine: Starting Materials and Core Methodologies
Introduction: The Strategic Importance of a Key Pharmaceutical Intermediate
5-Bromo-2-chloro-3-dimethoxymethyl-pyridine is a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, a chlorine atom for nucleophilic substitution, and a protected aldehyde at the 3-position, makes it a versatile building block for the construction of complex heterocyclic scaffolds. This guide provides an in-depth technical overview of the primary synthetic routes to this valuable compound, focusing on the selection of starting materials and the critical experimental parameters that ensure a robust and scalable synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind methodological choices, ensuring a thorough understanding of the underlying chemical principles.
Strategic Overview of Synthetic Pathways
The synthesis of this compound invariably proceeds through the key intermediate, 5-bromo-2-chloro-3-pyridinecarboxaldehyde . The final step is the protection of this aldehyde as its dimethyl acetal. Consequently, the core of the synthetic challenge lies in the efficient and regioselective introduction of the formyl group onto a suitably substituted pyridine ring. This guide will detail three primary, field-proven strategies to achieve this, each with its own set of advantages and considerations.
Figure 1: High-level overview of the synthetic strategies to this compound.
Route A: Vilsmeier-Haack Formylation of 2-Chloro-5-bromopyridine
The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] In this approach, 2-chloro-5-bromopyridine is directly converted to the target aldehyde.
Causality Behind Experimental Choices
The Vilsmeier-Haack reagent, a chloromethyliminium salt, is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a chlorinating agent (commonly phosphorus oxychloride, POCl₃).[1][2] This reagent is a weak electrophile, and its reaction with the pyridine ring is an electrophilic aromatic substitution. The electron-withdrawing nature of the chloro and bromo substituents on the pyridine ring deactivates it towards electrophilic attack. However, the reaction can be driven to completion under forcing conditions (elevated temperatures). The formylation occurs regioselectively at the C-3 position, which is ortho to the chloro substituent and meta to the bromo substituent.
Figure 2: Workflow for the Vilsmeier-Haack formylation.
Detailed Experimental Protocol
Materials:
-
2-Chloro-5-bromopyridine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add N,N-dimethylformamide (3.0 eq.).
-
Cool the DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (2.0 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
To this mixture, add a solution of 2-chloro-5-bromopyridine (1.0 eq.) in dichloromethane.
-
Slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 40-45 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by a saturated solution of sodium bicarbonate until the pH is neutral to slightly basic.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 5-bromo-2-chloro-3-pyridinecarboxaldehyde by flash column chromatography on silica gel.
Route B: Directed ortho-Lithiation of 2-Chloro-5-bromopyridine
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds.[3] This route offers an alternative to the Vilsmeier-Haack reaction, particularly when milder conditions are desired.
Causality Behind Experimental Choices
In this strategy, a strong, non-nucleophilic base, typically a lithium amide such as lithium diisopropylamide (LDA), is used to deprotonate the pyridine ring at a specific position.[4][5] The pyridine nitrogen and the chloro substituent at the 2-position direct the lithiation to the C-3 position. The resulting lithiated intermediate is then quenched with an electrophile, in this case, N,N-dimethylformamide (DMF), to introduce the formyl group. The use of a strong, sterically hindered base like LDA is crucial to prevent nucleophilic attack on the pyridine ring. The reaction is performed at very low temperatures (-78 °C) to ensure the stability of the lithiated intermediate and to control the reaction's selectivity.
Figure 3: Workflow for the directed ortho-lithiation and formylation.
Detailed Experimental Protocol
Materials:
-
2-Chloro-5-bromopyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of LDA: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 eq.) followed by the dropwise addition of n-BuLi (1.05 eq.). Stir the solution at -78 °C for 30 minutes to generate LDA.
-
Lithiation: In a separate flame-dried flask, dissolve 2-chloro-5-bromopyridine (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the freshly prepared LDA solution to the solution of 2-chloro-5-bromopyridine via cannula, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours.
-
Formylation: Add anhydrous DMF (1.5 eq.) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Route C: Synthesis via (5-Bromo-2-chloropyridin-3-yl)methanol
Step 1: Synthesis of (5-Bromo-2-chloropyridin-3-yl)methanol
A plausible starting material for this route is 2,3-dichloro-5-bromopyridine. Through a metal-halogen exchange at the 3-position followed by quenching with a formylating agent or a source of formaldehyde, the hydroxymethyl group can be introduced.
Step 2: Oxidation of (5-Bromo-2-chloropyridin-3-yl)methanol
The selective oxidation of a primary alcohol to an aldehyde is a common transformation in organic synthesis. A mild and selective oxidizing agent is required to prevent over-oxidation to the carboxylic acid.[6] Manganese dioxide (MnO₂) is a particularly effective reagent for the oxidation of benzylic and allylic alcohols, and pyridyl methanols behave similarly.[7][8]
Causality Behind Experimental Choices
Activated manganese dioxide is a solid-phase oxidant, and the reaction is heterogeneous.[6] The selectivity for the oxidation of the primary alcohol in the presence of the pyridine ring and the halogen substituents is a key advantage of this reagent. The reaction is typically carried out in a non-polar solvent like dichloromethane or chloroform at room temperature. The large excess of MnO₂ ensures the reaction goes to completion.
Detailed Experimental Protocol for Oxidation
Materials:
-
(5-Bromo-2-chloropyridin-3-yl)methanol (CAS 742100-75-0)
-
Activated manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Celite®
Procedure:
-
To a round-bottom flask, add a solution of (5-bromo-2-chloropyridin-3-yl)methanol (1.0 eq.) in dichloromethane.
-
Add activated manganese dioxide (5-10 eq.) in portions with vigorous stirring.
-
Stir the suspension at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter pad thoroughly with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 5-bromo-2-chloro-3-pyridinecarboxaldehyde.
-
The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.
| Parameter | Route A: Vilsmeier-Haack | Route B: ortho-Lithiation | Route C: Oxidation |
| Starting Material | 2-Chloro-5-bromopyridine | 2-Chloro-5-bromopyridine | (5-Bromo-2-chloropyridin-3-yl)methanol |
| Key Reagents | POCl₃, DMF | LDA, n-BuLi, DMF | Activated MnO₂ |
| Temperature | 0 °C to Reflux | -78 °C to RT | Room Temperature |
| Key Advantages | Direct, one-step formylation | Milder conditions than Vilsmeier | High selectivity, mild oxidation |
| Key Challenges | Forcing conditions, acidic | Cryogenic temperatures, anhydrous | Heterogeneous reaction, excess reagent |
Final Step: Acetalization to this compound
The final step in the synthesis is the protection of the aldehyde functional group as a dimethyl acetal. This is a standard transformation typically achieved under acidic conditions.[9]
Causality Behind Experimental Choices
The reaction proceeds via the acid-catalyzed addition of methanol to the carbonyl group of the aldehyde, forming a hemiacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of water generates a resonance-stabilized carbocation, which is then attacked by a second molecule of methanol to form the acetal. Trimethyl orthoformate is often used as both a reagent and a water scavenger, driving the equilibrium towards the product.[9] A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or hydrochloric acid, is sufficient to promote the reaction.[10]
Detailed Experimental Protocol
Materials:
-
5-Bromo-2-chloro-3-pyridinecarboxaldehyde
-
Methanol, anhydrous
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (p-TSA) monohydrate (or another acid catalyst)
-
Triethylamine
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-bromo-2-chloro-3-pyridinecarboxaldehyde (1.0 eq.) in anhydrous methanol, add trimethyl orthoformate (2.0-3.0 eq.).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 eq.).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding triethylamine to neutralize the acid catalyst.
-
Remove the solvent and excess reagents under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, this compound.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
Conclusion
The synthesis of this compound is a multi-step process that hinges on the successful formation of the key aldehyde intermediate. This guide has detailed three robust synthetic strategies, each with its own merits and challenges. The choice of a particular route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the equipment and expertise available. By understanding the chemical principles underlying each step, researchers can effectively troubleshoot and optimize these procedures to reliably produce this critical pharmaceutical building block.
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Chemical structure and IUPAC name of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
An In-depth Technical Guide: 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine: A Versatile Halogenated Building Block for Advanced Synthesis
Abstract
This technical guide provides a comprehensive overview of this compound, a strategically functionalized heterocyclic compound. We will delve into its core chemical structure, systematic IUPAC nomenclature, and key physicochemical properties. This document outlines a reasoned, proposed synthetic pathway, emphasizing the mechanistic rationale behind each step, and establishes a rigorous protocol for its spectroscopic characterization and validation. Furthermore, we explore the compound's dual reactivity, stemming from its halogenated framework and a masked aldehyde functionality, which positions it as a valuable intermediate for researchers and professionals in drug development and agrochemical synthesis. The guide is intended to serve as a practical resource, bridging theoretical knowledge with actionable laboratory insights.
Chemical Identity and Physicochemical Properties
The utility of any synthetic building block begins with a precise understanding of its structure and properties. This compound is a polysubstituted pyridine derivative designed for versatility in multi-step organic synthesis.
IUPAC Name and Structure
The systematic name, 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine , accurately describes the arrangement of substituents on the pyridine core. The numbering of the pyridine ring begins at the nitrogen atom (position 1) and proceeds to give the substituents the lowest possible locants.
The chemical structure is as follows:
-
A central pyridine ring.
-
A bromine atom at position C5.
-
A chlorine atom at position C2.
-
A dimethoxymethyl group, -CH(OCH₃)₂, also known as a dimethyl acetal, at position C3.
Key Identifiers and Properties
Quantitative data for this compound is summarized below. These identifiers are critical for accurate sourcing, regulatory compliance, and computational modeling.
| Property | Value | Source |
| CAS Number | 928653-74-1 | [1] |
| Molecular Formula | C₈H₉BrClNO₂ | [1] |
| Molecular Weight | 266.52 g/mol | [1] |
| SMILES String | COC(OC)c1cc(Br)cnc1Cl | [1] |
| Physical Form | Solid (predicted) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Proposed Synthesis and Mechanistic Considerations
While specific synthesis literature for this exact molecule is sparse, a robust synthetic route can be designed based on established pyridine chemistry. The proposed pathway prioritizes regioselectivity and functional group compatibility.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the functional groups in reverse order of their likely installation. The dimethoxymethyl group is an acid-sensitive acetal, suggesting it should be installed late in the synthesis or that non-acidic conditions be used for prior steps. The halogens can be introduced via electrophilic halogenation.
Caption: Retrosynthetic pathway for the target compound.
Experimental Protocol: A Proposed Pathway
This protocol is a hypothetical, multi-step synthesis grounded in well-established organic transformations.
Step 1: Bromination of 2-Chloronicotinaldehyde
-
Rationale: Starting with a commercially available precursor like 2-chloronicotinaldehyde, the first step is a regioselective electrophilic bromination. The electron-withdrawing nature of the chloro and formyl groups deactivates the pyridine ring, directing the incoming electrophile (Br⁺) to the C5 position, which is the most electron-rich site. N-Bromosuccinimide (NBS) is a suitable and easily handled brominating agent.
-
Methodology:
-
Dissolve 2-chloronicotinaldehyde (1.0 eq) in concentrated sulfuric acid at 0 °C in a flask protected from moisture.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until pH 7-8 is reached.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2-chloro-3-formylpyridine.
-
Step 2: Acetalization to Form the Target Compound
-
Rationale: The formyl group is converted to a dimethoxymethyl group (a dimethyl acetal). This transformation serves two purposes: it protects the aldehyde from further reaction and it yields the final target molecule. The reaction is an acid-catalyzed nucleophilic addition of methanol to the aldehyde.
-
Methodology:
-
Dissolve the crude 5-bromo-2-chloro-3-formylpyridine (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and quench the catalyst by adding a weak base, such as triethylamine.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification
-
Rationale: The crude product will likely contain unreacted starting material and side products. Column chromatography is the standard method for purifying neutral organic compounds of this nature.
-
Methodology:
-
Prepare a silica gel column using a non-polar solvent system, such as a hexane/ethyl acetate gradient.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with the hexane/ethyl acetate solvent system, gradually increasing the polarity.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified compound.
-
Spectroscopic Characterization and Validation
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow.
Caption: Standard analytical workflow for compound validation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: two aromatic protons on the pyridine ring appearing as doublets, a singlet for the acetal proton (-CH(OCH₃)₂), and a singlet for the six equivalent methoxy protons (-OCH₃).
-
¹³C NMR: The carbon NMR spectrum should show eight distinct signals corresponding to each unique carbon atom in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio), providing definitive evidence of their presence.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic C-O stretching frequencies for the acetal group, typically in the 1150-1050 cm⁻¹ region, as well as aromatic C-H and C=C/C=N stretches.
Chemical Reactivity and Applications in Drug Development
The synthetic value of this compound lies in its capacity for controlled, sequential functionalization.
The Halogens as Orthogonal Synthetic Handles
The bromine and chlorine atoms are not merely substituents; they are versatile leaving groups for transition metal-catalyzed cross-coupling reactions.[2][3] This allows for the precise installation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal chemistry.[4][5]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to form new C-C bonds. The C-Br bond is generally more reactive than the C-Cl bond under standard palladium catalysis, allowing for selective functionalization at the C5 position.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
The Acetal as a Protected Aldehyde
The dimethoxymethyl group is a stable protecting group for an aldehyde. Under mild aqueous acidic conditions, it can be readily hydrolyzed to unveil the highly reactive formyl group (-CHO). This unmasked aldehyde can then participate in a wide range of transformations:
-
Reductive Amination: To introduce amine functionalities.
-
Wittig Reaction: To form alkenes.
-
Grignard/Organolithium Addition: To generate secondary alcohols.
-
Oxidation: To form a carboxylic acid.
Caption: Dual reactivity pathways of the title compound.
This dual functionality makes the title compound an excellent scaffold for building molecular libraries, enabling researchers to rapidly generate a diverse set of analogues for structure-activity relationship (SAR) studies in the drug discovery process.
Safety and Handling
No specific toxicological data for this compound is available. However, based on structurally related compounds, caution is warranted. 5-Bromo-2-chloro-3-methylpyridine is known to cause skin, eye, and respiratory irritation.[6] Other highly functionalized pyridines, such as 5-Bromo-2-chloro-3-nitropyridine, are classified as acutely toxic.[7]
Recommended Handling Procedures:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a cool, dry, and well-sealed container away from incompatible materials such as strong acids and oxidizing agents.
References
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- Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.
- Amerigo Scientific. (n.d.). This compound.
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- PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. J Org Chem, 87(5), 2559-2568.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine.
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- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-3-nitropyridine 97%.
- Benchchem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
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Role of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine as a synthetic intermediate
An In-Depth Technical Guide to 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine: A Trifunctional Synthetic Intermediate
Introduction: Unveiling a Versatile Pyridine Building Block
In the landscape of medicinal and agrochemical research, the strategic design of complex molecules hinges on the availability of versatile, highly functionalized building blocks. Pyridine derivatives are a cornerstone of this field, forming the core of numerous therapeutic agents and crop protection chemicals.[1][2] Among these, This compound (CAS No: 928653-74-1) emerges as a particularly valuable synthetic intermediate.[3] Its structure is distinguished by three distinct, orthogonally reactive centers: a bromine atom at the C5 position, a chlorine atom at the C2 position, and a protected aldehyde (a dimethyl acetal) at the C3 position. This unique trifunctional arrangement allows for a programmed, stepwise elaboration of the pyridine scaffold, providing researchers with a powerful tool for navigating complex synthetic pathways and generating diverse molecular libraries.
This guide offers a deep dive into the synthesis, reactivity, and strategic application of this intermediate, providing field-proven insights for researchers, chemists, and drug development professionals.
Physicochemical Properties and Synthesis
A clear understanding of the molecule's properties and origins is fundamental to its effective application.
Data Presentation: Physicochemical Characteristics
| Property | Value | Reference |
| CAS Number | 928653-74-1 | [3] |
| Molecular Formula | C₈H₉BrClNO₂ | [3] |
| Molecular Weight | 266.52 g/mol | [3] |
| SMILES | COC(OC)c1cc(Br)cnc1Cl | [3] |
| Appearance | (Typically an oil or low-melting solid) | N/A |
Proposed Synthetic Pathway
The synthesis of this compound is logically achieved in a two-step sequence starting from the corresponding cyanopyridine, a common industrial precursor.
-
Formation of the Aldehyde Precursor: The synthesis begins with the reduction of 3-Bromo-2-chloro-5-cyanopyridine. A well-established method for this transformation involves the use of Raney nickel/aluminum alloy in aqueous formic acid.[4] This reaction selectively reduces the nitrile group to an aldehyde, yielding 3-bromo-2-chloro-5-formylpyridine.
-
Acetal Protection: The resulting aldehyde is then protected as a dimethyl acetal. This is a standard procedure in organic synthesis, typically achieved by treating the aldehyde with methanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and a dehydrating agent or by using a Dean-Stark apparatus to remove the water formed during the reaction.[5][6][7] This protection is crucial as it masks the reactive aldehyde, preventing it from interfering with subsequent reactions at the halogenated positions.[8][9]
Caption: Proposed synthesis of the title compound.
Core Reactivity Analysis: A Tale of Three Sites
The synthetic utility of this compound stems from the differential reactivity of its three functional groups. This allows for a highly controlled and selective approach to molecular construction.
Caption: Key reactive sites of the intermediate.
Site A: The C5-Bromo Position - Gateway to Carbon-Carbon Bonds
The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions.[10] This is a direct consequence of the relative bond dissociation energies (C-I > C-Br > C-Cl), which makes the oxidative addition of palladium to the C-Br bond more facile than to the C-Cl bond.[11] This chemoselectivity is the cornerstone of its strategic use.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds with aryl or vinyl boronic acids, providing access to complex biaryl structures, a common motif in pharmaceuticals.[12][13]
-
Sonogashira Coupling: The C5-Br bond readily couples with terminal alkynes to introduce alkynyl moieties, which are versatile handles for further transformations or key components of target molecules.
-
Buchwald-Hartwig Amination: While less common at the C-Br position when a more activated C-Cl is present, C-N bond formation is also possible under specific catalytic conditions.
Site B: The C2-Chloro Position - Introduction of Nucleophiles
The chlorine atom at the C2 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[14][15] Its reactivity is significantly enhanced by the electron-withdrawing effect of the ring nitrogen atom, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction.[16][17]
This site allows for the facile introduction of a wide range of nucleophiles:
-
Amines: Reaction with primary or secondary amines yields 2-amino-pyridine derivatives, a critical step in the synthesis of many kinase inhibitors and other APIs.
-
Alkoxides: Treatment with sodium or potassium alkoxides (e.g., sodium methoxide) results in the formation of 2-alkoxy-pyridines.
-
Thiols: Thiolates can displace the chloride to form 2-thioether-pyridines.
Typically, SNAr at the C2 position requires more forcing conditions (higher temperatures) than a Suzuki coupling at the C5 position, allowing for a sequential reaction workflow.
Site C: The C3-Dimethoxymethyl Group - A Masked Aldehyde
The dimethoxymethyl group is an acetal, which serves as a robust protecting group for the aldehyde functionality.[5] It is stable to the strongly basic and nucleophilic conditions often employed in cross-coupling and SNAr reactions.[8][9] This stability is critical for the intermediate's utility.
The true synthetic power of this group is revealed upon deprotection , which is readily achieved under mild acidic conditions (e.g., aqueous HCl or trifluoroacetic acid) to regenerate the 3-formylpyridine.[7] The liberated aldehyde is a versatile functional group for a host of transformations:
-
Reductive Amination: To introduce substituted aminomethyl groups.
-
Wittig Reaction: To form alkenes.
-
Oxidation: To generate the corresponding carboxylic acid.
-
Reduction: To form the hydroxymethyl group.
-
Condensation Reactions: To build fused heterocyclic rings.
Strategic Application: A Multi-Step Synthetic Workflow
The true value of this compound is demonstrated in a multi-step synthesis where each reactive site is addressed in a controlled sequence. The following workflow illustrates how a complex, highly substituted pyridine derivative can be constructed.
Caption: A strategic workflow for sequential functionalization.
This logical sequence—starting with the most facile reaction (Suzuki coupling at C-Br) and proceeding to reactions requiring more activation or deprotection—maximizes yield and minimizes side products, validating the intermediate as a self-validating system for complex synthesis.
Experimental Protocols
The following protocols are generalized starting points based on established methodologies for similar substrates and should be optimized for specific cases.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol is adapted from standard procedures for halopyridines.[10][12][18]
-
Vessel Preparation: To an oven-dried reaction flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ or K₂CO₃ (2.5 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst system. A common choice is Pd(PPh₃)₄ (5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (2 mol%) and a ligand like XPhos (4 mol%).[18]
-
Reaction: Heat the mixture to 90-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 6-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Deprotection to the Aldehyde
This protocol uses standard conditions for acetal hydrolysis.[7]
-
Dissolution: Dissolve the acetal-protected pyridine (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or acetone.
-
Acid Addition: Add an aqueous solution of a strong acid, such as 2M hydrochloric acid (HCl), and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Neutralization: Carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be used directly or purified by chromatography if necessary.
Conclusion
This compound is a masterful synthetic intermediate, offering a pre-packaged solution for the controlled, sequential functionalization of the pyridine ring. Its value lies in the predictable and differential reactivity of its three key sites: the C5-bromo for cross-coupling, the C2-chloro for nucleophilic substitution, and the acid-labile C3-acetal as a masked aldehyde. This trifunctional nature provides chemists with a reliable and strategic platform to build molecular complexity, accelerating the discovery and development of novel pharmaceuticals and agrochemicals.
References
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Pozdena, F., et al. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta. Available from: [Link]
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Miyadera, H., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition. Available from: [Link]
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The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions (NAS). YouTube. Available from: [Link]
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Kalme, Z. A., & Roloff, B. (1992). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Chemistry of Heterocyclic Compounds. Available from: [Link]
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ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5. Available from: [Link]
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Chemsavers. 1800260-70-1 | 5-Bromo-3-chloro-2-((4,4-difluorocyclohexyl)methoxy)pyridine. Available from: [Link]
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The Organic Chemistry Tutor. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available from: [Link]
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Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available from: [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Available from: [Link]
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Chemsrc. (2025). 5-Bromo-2-methoxy-3-methylpyridine | CAS#:760207-87-2. Available from: [Link]
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Total Synthesis. Acetal Protecting Group & Mechanism. Available from: [Link]
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PrepChem.com. (a) Preparation of 3-bromo-2-chloro-5-formylpyridine. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Bromo-2-chloro-3-fluoropyridine in Modern Pharmaceutical Synthesis. Available from: [Link]
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Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Available from: [Link]
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Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. Available from: [Link]
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Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Available from: [Link]
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Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available from: [Link]
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ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. Available from: [Link]
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Semantic Scholar. (1975). The Protection and Deprotection of the Pyridine Nitrogen. Available from: [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
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Redalyc. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Available from: [Link]
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Identifying impurities in 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
An In-Depth Technical Guide to the Identification and Characterization of Impurities in 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
Introduction
In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Any component that is not the intended chemical entity is classified as an impurity.[1] The presence of these impurities, even at trace levels, can significantly impact the stability, bioavailability, and safety profile of the final drug product. Consequently, regulatory bodies worldwide, such as the USFDA and EMA, mandate rigorous identification, quantification, and control of impurities.[2]
This guide provides a comprehensive technical framework for the identification and characterization of potential impurities in this compound, a substituted pyridine derivative. Such halogenated pyridines are common structural motifs and versatile intermediates in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[3][4] This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights and detailed methodologies grounded in established scientific principles. We will explore the likely origins of impurities, from synthesis to degradation, and detail a multi-faceted analytical strategy to detect, identify, and control them effectively.
Chapter 1: Understanding the Impurity Landscape
A proactive approach to impurity profiling begins with a deep understanding of the molecule's synthetic route and chemical stability. By anticipating potential impurities, analytical methods can be specifically designed to detect them.
Postulated Synthetic Pathway and Process-Related Impurities
While numerous methods exist for the synthesis of substituted pyridines[5], a plausible pathway to this compound can be postulated based on common organic chemistry reactions, such as electrophilic halogenation and nucleophilic substitution.[6][7] Understanding this pathway is critical, as the most common impurities are often unreacted starting materials, intermediates, and by-products from side reactions.
A key side reaction in the halogenation of pyridine rings is the formation of positional isomers or products of over-halogenation.[8] For instance, bromination could potentially occur at an alternative position if selectivity is not perfectly controlled, or an additional halogen atom could be introduced.
Degradation-Related Impurities
The stability of a chemical entity under various stress conditions (heat, light, humidity, acid, base) is a critical parameter. This compound contains an acetal functional group (dimethoxymethyl). Acetals are known to be sensitive to hydrolysis under acidic conditions, which would cleave the two methoxy groups and result in the formation of an aldehyde.[9]
Summary of Potential Impurities
A systematic approach requires cataloging these potential impurities. The table below summarizes the most probable structures, their molecular formulas, and their likely points of origin.
| Impurity ID | Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| Target | This compound | C₈H₉BrClNO₂ | 266.52 | - |
| A | 2-Chloro-3-methylpyridine | C₆H₆ClN | 127.57 | Starting Material |
| B | 5-Bromo-2-chloro-3-methylpyridine | C₆H₅BrClN | 206.47 | Intermediate |
| C | 3-Bromo-2-chloro-5-methylpyridine | C₆H₅BrClN | 206.47 | Isomeric By-product |
| D | 3,5-Dibromo-2-chloro-3-methylpyridine | C₆H₄Br₂ClN | 285.36 | Over-bromination |
| E | 5-Bromo-2-chloro-3-formylpyridine | C₆H₃BrClNO | 220.45 | Degradation Product |
| F | Residual Solvents (e.g., Methanol, Toluene, THF) | Variable | Variable | Reagents/Solvents |
Chapter 2: A Strategic Analytical Workflow
The identification and characterization of unknown impurities is a stepwise process that moves from detection to structural confirmation. An orthogonal approach, using multiple analytical techniques with different separation and detection principles, is essential for a comprehensive impurity profile.[1] This ensures that no impurity goes undetected.
Chapter 3: Core Analytical Methodologies: Protocols and Rationale
The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the information required. A combination of chromatography for separation and spectroscopy for identification is the gold standard.[1]
High-Performance Liquid Chromatography (HPLC)
Causality Behind Experimental Choices: HPLC is the primary workhorse for pharmaceutical impurity analysis due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[10] A reverse-phase (RP-HPLC) method is typically the first choice for molecules like substituted pyridines. The goal is to develop a "stability-indicating" method, which is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance resulting from exposure to stress conditions.[11]
Experimental Protocol: RP-HPLC Method Development
-
Column Selection:
-
Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The non-polar stationary phase provides good retention for moderately polar compounds like halogenated pyridines.
-
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. The acidic modifier improves peak shape by suppressing the ionization of the basic pyridine nitrogen.
-
Mobile Phase B: Acetonitrile or Methanol. These are common organic solvents with good UV transparency.
-
-
Detector:
-
A Photodiode Array (PDA) detector is crucial. It allows for the monitoring of multiple wavelengths simultaneously and provides UV spectra for each peak, which helps in assessing peak purity and offers preliminary clues about the impurity's structure. Set detection at a wavelength where the API and all expected impurities have reasonable absorbance (e.g., 254 nm or 270 nm).
-
-
Gradient Elution Development:
-
Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention times of the main component and all impurities.
-
Optimize the gradient to ensure adequate resolution (Rs > 1.5) between the main peak and its closest eluting impurity. A shallow gradient around the elution time of key peaks will maximize separation.
-
-
Method Validation:
-
The final method must be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness to ensure it is trustworthy for its intended purpose.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality Behind Experimental Choices: GC-MS is the ideal method for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents (Impurity F) or low-molecular-weight process impurities.[12][13] The high efficiency of capillary GC columns provides excellent separation, while the mass spectrometer offers definitive identification based on mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation:
-
Accurately weigh the sample (e.g., 100 mg) into a headspace vial.
-
Add a high-boiling point solvent in which the sample is soluble (e.g., Dimethyl sulfoxide - DMSO).
-
Seal the vial and place it in the headspace autosampler.
-
-
Headspace Conditions:
-
Incubation Temperature: ~80-120°C. This temperature should be high enough to drive volatile solvents into the headspace without degrading the sample.
-
Incubation Time: ~15-30 minutes to allow for equilibrium between the sample and the gas phase.
-
-
GC-MS Parameters:
-
Column: A low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable for general solvent screening.
-
Oven Program: Start at a low temperature (~40°C) and ramp up to ~250°C. This separates solvents based on their boiling points.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard, as it creates reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality Behind Experimental Choices: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation.[14] While LC-MS provides the molecular weight, it often cannot distinguish between isomers (e.g., Impurity B vs. C). NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), revealing the connectivity and spatial relationships within the molecule. This is the authoritative method for confirming an impurity's exact structure.
Experimental Protocol: Structural Elucidation of an Isolated Impurity
-
Isolation:
-
The impurity must first be isolated in sufficient quantity and purity (>95%) for NMR analysis. This is typically achieved using preparative HPLC.
-
-
Sample Preparation:
-
¹H NMR Acquisition:
-
This is the starting point. It reveals the number of different types of protons, their chemical shifts (indicating their electronic environment), their integration (proportional to the number of protons), and their coupling patterns (revealing adjacent protons). For example, the aldehyde proton of Impurity E would appear as a characteristic singlet far downfield (~9-10 ppm).
-
-
¹³C NMR Acquisition:
-
This experiment shows all unique carbon atoms in the molecule. The chemical shift of a carbon indicates its functional group (e.g., C=O, aromatic C-H, C-Br).
-
-
2D NMR Experiments (if needed):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (i.e., on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is essential for piecing together the molecular skeleton.
-
By systematically applying this suite of analytical techniques, a complete and accurate profile of the impurities in this compound can be established, ensuring the quality and safety of any downstream products.
References
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Methodological & Application
Suzuki coupling reactions with 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
An Application Guide for the Regioselective Suzuki-Miyaura Coupling of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
Introduction: Strategic C-C Bond Formation in Pyridine Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2] This palladium-catalyzed reaction is particularly vital in medicinal chemistry, where the construction of biaryl and heteroaryl-aryl motifs is a common strategy for developing novel therapeutic agents.[3][4]
The pyridine scaffold is a privileged heterocycle in drug discovery, and multi-functionalized pyridines serve as critical building blocks for complex molecular architectures.[4][5] The substrate, this compound, presents a unique synthetic challenge and opportunity. It possesses two distinct electrophilic sites for cross-coupling: a C(5)-Br bond and a C(2)-Cl bond. The ability to selectively functionalize one site over the other is paramount for controlled, stepwise synthesis. This guide provides a detailed protocol and scientific rationale for achieving a regioselective Suzuki-Miyaura coupling on this substrate, with a primary focus on activating the more reactive C-Br bond.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The three fundamental steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (R¹-X) of the pyridine substrate. This is typically the rate-determining step of the cycle. The reactivity of halogens generally follows the order I > Br > Cl.[6][8]
-
Transmetalation : The organoboron species (R²-B(OR)₂), activated by a base, transfers its organic group (R²) to the palladium(II) center, displacing the halide. The base is essential for the formation of a boronate complex, which facilitates this transfer.[8][9]
-
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6]
Sources
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Sonogashira coupling of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
An Application Guide to the Regioselective Sonogashira Coupling of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This transformation, catalyzed by palladium and typically a copper(I) co-catalyst, provides a powerful route to construct complex molecular architectures under relatively mild conditions.[1][2] The resulting alkynyl-substituted heterocycles, particularly pyridines, are privileged scaffolds in medicinal chemistry, materials science, and drug development, valued for their ability to act as rigid linkers and participate in further chemical modifications.[3][4]
This application note provides a detailed guide for researchers on the Sonogashira coupling of a specific, multifunctional substrate: This compound . The presence of two different halogen atoms on the pyridine ring introduces a critical element of regioselectivity. By leveraging the differential reactivity of the C-Br and C-Cl bonds, this substrate allows for a highly selective coupling at the C-5 position. We will explore the mechanistic basis for this selectivity and provide detailed, field-tested protocols for both traditional copper-cocatalyzed and copper-free conditions.
Mechanistic Principles & Experimental Rationale
The success of the Sonogashira coupling hinges on the interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
The Catalytic Cycles
The generally accepted mechanism involves the following key steps:
-
Palladium Cycle (Oxidative Addition): The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond (R-X), forming a Pd(II) intermediate.[2][6] This is often the rate-determining step and is significantly faster for aryl bromides than for aryl chlorides.
-
Copper Cycle (Acetylide Formation): Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[1] This step increases the nucleophilicity of the alkyne.[6]
-
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) halide.[7]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, thus closing the catalytic loop.[2]
Sources
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Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
Introduction: Strategic C-N Bond Formation in Pyridine Scaffolds
The pyridine nucleus is a cornerstone of modern pharmacophores, present in a vast array of therapeutic agents. The targeted synthesis of substituted aminopyridines is therefore a critical endeavor in drug discovery and development. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, largely superseding harsher classical methods like nucleophilic aromatic substitution (SNAr) or the Goldberg reaction.[1] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it an indispensable tool for medicinal chemists.[2]
This guide provides a detailed examination of the Buchwald-Hartwig amination applied to a specific, multifunctional substrate: 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine. This molecule presents a key challenge and opportunity in synthetic strategy: the presence of two distinct halogen atoms on an electron-deficient pyridine ring. The ability to selectively aminate one position over the other is paramount for building molecular complexity in a controlled manner. We will explore the principles governing this selectivity and provide a robust, field-proven protocol for achieving highly chemoselective amination at the C-5 position.
The Principle of Chemoselective Amination
The success of a selective Buchwald-Hartwig amination on a di-halogenated substrate hinges on the inherent difference in reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][3] The energy barrier for this step is highly dependent on the carbon-halogen bond dissociation energy.
The general order of reactivity for aryl halides is: C–I > C–Br > C–Cl.[4][5] This established trend predicts that the C-Br bond at the 5-position of our substrate will be significantly more susceptible to oxidative addition than the C-Cl bond at the 2-position.[4][6] By carefully controlling the reaction conditions—specifically temperature and catalyst system—we can exploit this reactivity differential to achieve exclusive amination at the C-5 bromine position, leaving the C-2 chlorine untouched for subsequent orthogonal transformations.
The choice of ligand is also critical. Electron-rich, bulky biarylphosphine ligands, such as those developed by the Buchwald group, are known to facilitate the amination of challenging substrates like heteroaryl chlorides.[7][8] However, for selective C-Br coupling, less forcing conditions and a judicious choice of ligand can ensure the C-Cl bond remains intact.
Catalytic Cycle: The Engine of C-N Bond Formation
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.[9]
Caption: General workflow for the Buchwald-Hartwig amination. [10]
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (11.6 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere. [10]3. Addition of Reactants: Under a positive flow of argon, add the this compound (267 mg, 1.0 mmol) and the amine (e.g., morpholine, 105 µL, 1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5.0 mL) via syringe.
-
Reaction: Place the sealed Schlenk tube into a preheated oil bath at 80-100 °C and stir vigorously. The lower end of this temperature range is recommended initially to maximize selectivity.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is completely consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the Celite pad with additional ethyl acetate (10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-amino-2-chloro-3-dimethoxymethyl-pyridine product.
Expected Results and Discussion
Under the proposed conditions, a high yield of the C-5 aminated product is expected, with minimal to no formation of the C-2 aminated or di-aminated products.
| Entry | Coupling Partner | Temp (°C) | Time (h) | Conversion (%) | Yield of 5-amino product (%) |
| 1 | Morpholine | 80 | 12 | >98 | 92 |
| 2 | Aniline | 100 | 16 | >98 | 88 |
| 3 | n-Butylamine | 80 | 10 | >98 | 95 |
| 4 | Diethylamine | 100 | 24 | 95 | 85 |
Note: The data presented in this table is illustrative and based on typical outcomes for similar reactions.
The choice of Xantphos as a ligand is deliberate; its wide bite angle is known to promote the reductive elimination step and stabilize the catalyst, which is beneficial for couplings on electron-deficient rings. [11]The use of NaOtBu is standard, as strong bases are typically required for efficient deprotonation of the amine and catalyst turnover. [12]Should C-2 amination be observed, reducing the reaction temperature or screening weaker bases (e.g., K₃PO₄, Cs₂CO₃) may enhance selectivity. [5][13]Conversely, to target the less reactive C-Cl bond in a subsequent step, more forcing conditions and a more active catalyst system, potentially involving a bulkier, more electron-rich biarylphosphine ligand like RuPhos or BrettPhos, would be required. [8][14]
Conclusion
The Buchwald-Hartwig amination provides a reliable and selective method for the functionalization of di-halogenated pyridines. By leveraging the inherent reactivity difference between C-Br and C-Cl bonds, the protocol detailed herein enables the targeted synthesis of 5-amino-2-chloro-3-dimethoxymethyl-pyridine derivatives, which are valuable intermediates for further synthetic elaboration in drug discovery programs. Careful control of the catalyst system, base, and temperature are the key parameters for achieving high chemoselectivity and yield.
References
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. Retrieved from [Link]
-
Singleton, D. A., et al. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]
-
CatSci Ltd. (n.d.). A general approach to the optimisation of Buchwald-Hartwig aminations. Retrieved from [Link]
-
ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2- a ]pyridines 3. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]
-
ResearchGate. (2018). Buchwald-Hartwig reaction: An overview. Retrieved from [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances. Retrieved from [Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of pyridine aldehydes.
-
PubMed. (n.d.). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-aminomethyl pyridine chalcone derivatives (Scheme-21). Retrieved from [Link]
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Application Notes: Efficient Acid-Catalyzed Deprotection of 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine
Introduction
In the field of pharmaceutical and agrochemical research, the synthesis of highly functionalized pyridine derivatives is of paramount importance. The formyl group (-CHO) is a versatile synthetic handle, enabling a wide array of subsequent chemical transformations. However, its reactivity often necessitates the use of a protecting group during multi-step syntheses. The dimethoxymethyl group, an acyclic acetal, serves as an excellent protecting group for aldehydes due to its stability under neutral to basic conditions, as well as in the presence of many nucleophiles and hydrides.[1][2] The regeneration of the aldehyde from its acetal precursor, a process known as deprotection, is a critical step. This application note provides a detailed protocol and mechanistic insights for the efficient deprotection of 5-bromo-2-chloro-3-(dimethoxymethyl)pyridine to yield the target compound, 5-bromo-2-chloro-3-formylpyridine, via acid-catalyzed hydrolysis.
Mechanistic Rationale: The Chemistry of Acetal Deprotection
The deprotection of a dimethoxymethyl group is a classic example of an acid-catalyzed hydrolysis reaction.[1][2][3] The process is reversible, and to drive the equilibrium towards the formation of the aldehyde, an excess of water is typically employed.[4] The generally accepted mechanism proceeds through the following key steps:
-
Protonation: The reaction is initiated by the protonation of one of the methoxy oxygen atoms by an acid catalyst (e.g., H₃O⁺). This converts the methoxy group into a good leaving group, methanol.[1][3]
-
Formation of an Oxonium Ion: The departure of a methanol molecule is facilitated by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion.[1]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.[1][4]
-
Formation of a Hemiacetal: Subsequent deprotonation of the attacking water molecule results in the formation of a hemiacetal intermediate.[4]
-
Regeneration of the Carbonyl Group: The process repeats with the protonation of the remaining methoxy group, its elimination as a second molecule of methanol, and finally, deprotonation to yield the desired aldehyde and regenerate the acid catalyst.
It is noteworthy that while water is the classic nucleophile in this hydrolysis, some strong acids like trifluoroacetic acid (TFA) can mediate the conversion without the explicit addition of water, proceeding through a hemiacetal ester intermediate.[5] However, for the synthesis of 5-bromo-2-chloro-3-formylpyridine, a standard acid-catalyzed hydrolysis in the presence of water is a reliable and well-established method.
Experimental Protocol
This section details a robust and reproducible protocol for the deprotection of 5-bromo-2-chloro-3-(dimethoxymethyl)pyridine.
Materials and Reagents
-
5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine (starting material)
-
Formic acid (88-98% aqueous solution)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, depending on scale and temperature)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-chloro-3-(dimethoxymethyl)pyridine (1.0 equivalent).
-
Addition of Reagent: Add an 88% aqueous solution of formic acid (approximately 5-10 volumes relative to the starting material). The use of formic acid as both the solvent and the acid catalyst provides an effective medium for the hydrolysis.
-
Reaction Conditions: Stir the resulting solution at room temperature (20-25 °C). The progress of the reaction should be monitored periodically.
-
Reaction Monitoring: The conversion of the starting material to the product can be conveniently monitored by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The aldehyde product is expected to be more polar than the acetal starting material.
-
Work-up: Once the reaction is deemed complete by TLC analysis (typically within a few hours), carefully pour the reaction mixture into a separatory funnel containing cold deionized water.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the separatory funnel to neutralize the excess formic acid. Be cautious as this will generate carbon dioxide gas. Continue adding the bicarbonate solution until the effervescence ceases and the aqueous layer is neutral to slightly basic (pH ~7-8).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[3] Combine the organic extracts.
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-bromo-2-chloro-3-formylpyridine.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization, if required.
Data Summary and Visualization
The following table summarizes the key parameters for this deprotection protocol.
| Parameter | Value/Description | Rationale |
| Starting Material | 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine | Acetal-protected aldehyde |
| Reagent | 88% Aqueous Formic Acid | Serves as both solvent and acid catalyst |
| Temperature | Room Temperature (20-25 °C) | Mild conditions sufficient for efficient hydrolysis |
| Reaction Time | 2-6 hours (monitor by TLC) | Avoids potential side reactions from prolonged exposure to acid |
| Work-up | Aqueous with NaHCO₃ neutralization | Removes formic acid and isolates the product |
| Purification | Column chromatography or recrystallization | To obtain high-purity product |
Experimental Workflow Diagram
Sources
Application Notes and Protocols for 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of FDA-approved drugs and biologically active molecules.[1][2] The nitrogen atom within the heterocycle acts as a hydrogen bond acceptor and can significantly influence the pharmacokinetic properties of a drug, enhancing binding affinity, metabolic stability, and permeability.[3] Strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, making multi-substituted pyridines highly valuable building blocks in the synthesis of complex pharmaceutical agents.[4]
This guide focuses on 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine (CAS No. 928653-74-1), a versatile trifunctional intermediate. Its distinct substitution pattern—a bromine atom at the 5-position, a chlorine atom at the 2-position, and a protected aldehyde at the 3-position—offers a rich platform for sequential and site-selective chemical modifications. This allows for the controlled construction of intricate molecular architectures, a critical requirement in modern drug development.
The primary utility of this reagent lies in its application as a key intermediate in the synthesis of next-generation kinase inhibitors.[5][6] Notably, it serves as a crucial building block in the synthesis of Lorlatinib (PF-06463922) , a potent, brain-penetrant, third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor developed for the treatment of specific types of non-small cell lung cancer (NSCLC).[7][8][9] The strategic placement of its functional groups enables its incorporation into complex macrocyclic structures, highlighting its significance in accessing novel therapeutic agents.[10]
This document provides detailed protocols for two key transformations involving this compound: the chemoselective Suzuki-Miyaura cross-coupling at the C5-position and the subsequent deprotection of the dimethoxymethyl acetal to unmask the critical formyl group.
Key Synthetic Transformations and Rationale
The unique arrangement of functional groups on this compound dictates its reactivity and synthetic utility. The two halogen atoms, bromine and chlorine, serve as handles for palladium-catalyzed cross-coupling reactions, while the dimethoxymethyl group is a stable protecting group for the corresponding aldehyde.
Chemoselectivity in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[11] This inherent difference in reactivity allows for the selective functionalization of the C-Br bond at the 5-position while leaving the C-Cl bond at the 2-position intact for subsequent transformations. This chemoselectivity is fundamental to the synthetic strategy, enabling a stepwise and controlled elaboration of the pyridine core. Reactions like the Suzuki-Miyaura and Sonogashira couplings are particularly effective for this purpose.[12][13]
The Role of the Protected Aldehyde
The 3-formylpyridine moiety is a common feature in kinase inhibitors, often participating in crucial hydrogen bonding interactions within the kinase hinge region. The dimethoxymethyl group serves as a robust acetal protecting group for this aldehyde functionality. It is stable to the basic and often heated conditions of cross-coupling reactions, preventing unwanted side reactions. Its clean and efficient removal under acidic conditions at a later synthetic stage regenerates the aldehyde, ready for further derivatization or to serve as a key pharmacophoric element in the final active pharmaceutical ingredient (API).[14][15]
Application Example: Synthesis of a Key Precursor for Lorlatinib
The following protocols outline the synthesis of a key biphenylpyridine intermediate, demonstrating the utility of this compound in a pathway analogous to the construction of advanced kinase inhibitors like Lorlatinib.
Protocol 1: Selective Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. The conditions are optimized for selective reaction at the more reactive C5-bromo position.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the C5-position.
Materials and Reagents:
| Reagent | CAS No. | Supplier Recommendation |
| This compound | 928653-74-1 | Sigma-Aldrich, Combi-Blocks |
| 4-Methoxyphenylboronic acid | 5720-07-0 | Sigma-Aldrich, TCI |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Strem, Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | Fisher Scientific |
| 1,4-Dioxane, anhydrous | 123-91-1 | Acros Organics |
| Deionized Water, degassed | 7732-18-5 | - |
| Ethyl acetate, ACS grade | 141-78-6 | VWR |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (2.67 g, 10.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.82 g, 12.0 mmol, 1.2 equiv.), and anhydrous potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.50 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (40 mL) and degassed deionized water (10 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to yield the desired product, 2-chloro-3-(dimethoxymethyl)-5-(4-methoxyphenyl)pyridine.
-
Causality and Experimental Insights:
-
Choice of Catalyst: Pd(PPh₃)₄ is a robust and reliable catalyst for Suzuki couplings of aryl bromides.[12]
-
Base: Potassium carbonate is a moderately strong base, sufficient to activate the boronic acid for transmetalation without causing degradation of sensitive functional groups.[4]
-
Solvent System: The dioxane/water mixture is a common choice, ensuring solubility for both the organic substrates and the inorganic base.[1] Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
-
Temperature: Heating to 90 °C provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.
Protocol 2: Acetal Deprotection to Formylpyridine
This protocol describes the acid-catalyzed hydrolysis of the dimethoxymethyl acetal to reveal the aldehyde functionality, a critical step for subsequent synthetic elaborations.
Reaction Scheme:
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Page loading... [guidechem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Dimethyl Acetals [organic-chemistry.org]
- 14. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine as a Versatile Intermediate in Agrochemical Synthesis
Abstract
Pyridine-based compounds are a cornerstone in the development of modern agrochemicals, forming the structural core of numerous high-performance fungicides, herbicides, and insecticides.[1][2][3] This guide provides a detailed technical overview of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine (CAS No. 928653-74-1), a key heterocyclic building block. We explore its strategic importance, highlighting how its distinct structural features—a protected aldehyde at the C3 position and differentially reactive halogen atoms at C2 and C5—offer a sophisticated platform for constructing complex molecular architectures. This document provides field-proven, step-by-step protocols for critical synthetic transformations, including acetal deprotection and regioselective Suzuki-Miyaura cross-coupling, empowering researchers to leverage this intermediate for the discovery of next-generation crop protection agents.
Introduction to a Strategic Agrochemical Intermediate
This compound is a polysubstituted pyridine derivative designed for advanced organic synthesis.[][5][6] Its value in agrochemical research stems not from any intrinsic biological activity, but from its role as a versatile scaffold. The pyridine ring is a well-established pharmacophore in agrochemicals, and the specific arrangement of functional groups on this intermediate allows for a logical and controlled sequence of chemical modifications to build novel active ingredients.[2][7]
Key Structural Features:
-
Dimethoxymethyl Group: This moiety is a stable acetal, which serves as a protecting group for the highly versatile formyl (aldehyde) group. This allows chemists to perform reactions on other parts of the molecule without unintended interference from a reactive aldehyde.
-
Bromo and Chloro Substituents: The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds exhibit differential reactivity. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive, enabling selective functionalization at the C5 position while leaving the C2-chloro atom available for subsequent transformations.[8][9]
Physicochemical Properties & Handling
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 928653-74-1 | [][5][6] |
| Molecular Formula | C₈H₉BrClNO₂ | [][5] |
| Molecular Weight | 266.52 g/mol | [][5] |
| IUPAC Name | 5-bromo-2-chloro-3-(dimethoxymethyl)pyridine | [] |
| Boiling Point | 276.6 °C at 760 mmHg | [] |
| Density | 1.535 g/cm³ | [] |
Safety & Handling: As with all halogenated organic compounds, this compound should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for complete handling and disposal information.
Strategic Application in Synthesis
The primary application of this intermediate is in the stepwise construction of complex pyridine-based agrochemicals. The orthogonal nature of its functional groups allows for a predictable and high-yielding synthetic strategy.
General Synthetic Workflow
The logical flow of synthesis involves leveraging the different reactivities of the functional groups. A typical sequence involves initial modification via the more labile C-Br bond, followed by unmasking the aldehyde, which can then be used for further derivatization.
Caption: General synthetic workflow using the title compound.
Experimental Methodologies & Protocols
The following protocols are presented as robust, validated starting points for the key transformations of this compound. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.
Protocol 3.1: Acid-Catalyzed Deprotection to 5-Bromo-2-chloro-3-formylpyridine
Principle: This protocol describes the hydrolysis of the dimethoxyacetal to reveal the parent aldehyde. Acetal hydrolysis is a classic acid-catalyzed reaction that proceeds via a hemiacetal intermediate.[10] The use of a biphasic solvent system or an aqueous organic solvent ensures miscibility for a smooth reaction.
Materials:
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF)
-
2M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve this compound (e.g., 2.67 g, 10.0 mmol) in THF (50 mL) in a 100 mL round-bottom flask.
-
Add 2M HCl (25 mL) to the solution.
-
Stir the reaction mixture vigorously at room temperature (20-25°C).
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The product aldehyde will have a lower Rf value than the starting acetal. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction by carefully adding saturated NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is neutral (~pH 7).
-
Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL).
-
Separate the organic layer. Extract the aqueous layer with an additional portion of ethyl acetate (2 x 25 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-2-chloro-3-formylpyridine.
-
Purification: The product can be purified by flash column chromatography on silica gel if necessary.
Causality: The acidic medium protonates one of the acetal oxygen atoms, converting it into a good leaving group (methanol). Subsequent attack by water and loss of a second methanol molecule yields the stable aldehyde. THF is used as a co-solvent to ensure the organic starting material remains in solution with the aqueous acid.
Protocol 3.2: Regioselective Suzuki-Miyaura Cross-Coupling
Principle: This protocol leverages the higher reactivity of the C-Br bond over the C-Cl bond to achieve selective C-C bond formation at the 5-position of the pyridine ring.[8][9] This is a powerful method for introducing aryl or heteroaryl moieties, which are common features in advanced agrochemicals.[11]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (e.g., 1.33 g, 5.0 mmol), the desired arylboronic acid (6.0 mmol), and K₂CO₃ (1.38 g, 10.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (173 mg, 0.15 mmol).
-
Causality: An inert atmosphere is critical because oxygen can oxidize the phosphine ligands and deactivate the palladium(0) catalyst, leading to low yields.[9]
-
Add 1,4-dioxane (20 mL) and water (5 mL) via syringe. The solvent mixture is degassed prior to use by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Self-Validation: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete in 8-16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-5-aryl-3-dimethoxymethyl-pyridine.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
This compound stands out as a highly valuable and strategically designed intermediate for agrochemical research. Its pre-installed, protected aldehyde and differentially reactive halogen atoms provide a reliable roadmap for the synthesis of novel, complex pyridine derivatives. The protocols detailed herein offer robust and validated methods for unlocking the synthetic potential of this building block, enabling researchers to efficiently construct libraries of compounds for screening and to accelerate the discovery of next-generation agrochemicals.
References
-
Zhang, M., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Pest Management Science. [Link]
-
Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. [Link]
-
AODO CHEM. (n.d.). Exploring 5-Bromo-2-Chloro-3-Methylpyridine: Properties and Applications. AODO CHEM. [Link]
-
ResearchGate. (2025). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate. [Link]
-
Molbase. (n.d.). This compound. Molbase. [Link]
-
Jeschke, P. (2024). Development of novel pyridine-based agrochemicals: A review. Pest Management Science. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Agrochemical Synthesis: The Role of Pyridine Hydrofluoride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]
-
Kelly, S. E., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Suárez, E., et al. (2006). Selective cleavage of methoxy protecting groups in carbohydrates. Journal of Organic Chemistry. [Link]
-
Park, S., et al. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]
- Google Patents. (n.d.). Method for preparing 5-bromo-2-methylpyridine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
National Institutes of Health. (2019). Tuning the stability of alkoxyisopropyl protection groups. National Institutes of Health. [Link]
-
PubMed. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. PubMed. [Link]
Sources
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. aceschem.com [aceschem.com]
- 7. innospk.com [innospk.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Mastering Regioselectivity: Palladium-Catalyzed Cross-Coupling Protocols for 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
Introduction: The Strategic Value of a Differentiated Pyridine Scaffold
In the landscape of modern drug discovery and development, functionalized pyridine scaffolds are of paramount importance due to their prevalence in a wide array of bioactive molecules. The compound 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine is a highly valuable, albeit challenging, synthetic intermediate. Its utility lies in the two distinct halogen atoms—a bromine at the 5-position and a chlorine at the 2-position—offering the potential for sequential, site-selective functionalization. This dual reactivity allows for the controlled and stepwise introduction of diverse molecular fragments, a crucial capability in the construction of complex pharmaceutical agents and agrochemicals.[1]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling strategies for the selective functionalization of this compound. We will delve into the mechanistic principles governing regioselectivity and present detailed, adaptable protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The insights and methodologies described herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
The Cornerstone of Selectivity: Understanding the Reactivity Hierarchy
The ability to selectively functionalize one halogen over the other is the cornerstone of this substrate's synthetic utility. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F.[2] This established hierarchy is primarily dictated by the carbon-halogen bond dissociation energies (BDEs), where the C-Br bond is weaker and thus more susceptible to oxidative addition by a Pd(0) catalyst than the stronger C-Cl bond.[3][4]
Therefore, for this compound, the initial cross-coupling reaction is strongly biased to occur at the C5-Br position. However, the electronic nature of the pyridine ring, where the C2 position is more electron-deficient, can enhance the reactivity of the C2-Cl bond.[5] Consequently, while C5-selectivity is the general rule, the choice of catalyst, ligand, and reaction conditions can be modulated to either enforce this selectivity or, in some cases, to influence reactivity at the C2 position after the C5 position has been functionalized.
Visualizing the Process: A Generalized Experimental Workflow
The following diagram outlines a typical workflow for the selective cross-coupling of this compound.
Caption: Generalized workflow for palladium-catalyzed cross-coupling.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. For this compound, this reaction is expected to proceed with high selectivity at the C5-Br position.
Mechanistic Rationale for Selectivity
The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl halide to a Pd(0) complex.[6][7] The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond dictates that the oxidative addition will preferentially occur at the C5 position.[3][4] The choice of ligand is critical; bulky, electron-rich phosphine ligands can accelerate the rate of oxidative addition and subsequent steps, ensuring high conversion at lower catalyst loadings.[6]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol: Selective Suzuki-Miyaura Coupling at C5
This protocol is a general starting point and may require optimization for specific boronic acids or esters.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid or ester (1.1-1.5 equivalents)
-
Palladium catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf)-CH₂Cl₂ adduct (2-5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1), degassed
-
Schlenk flask or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid/ester (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Well-established catalysts for Suzuki couplings. PdCl₂(dppf) often shows good activity for heteroaryl chlorides, which could be relevant for subsequent reactions. |
| Ligand | PPh₃, dppf | Dppf is a bidentate ligand that can enhance catalyst stability.[8] |
| Base | K₂CO₃, Cs₂CO₃ | Cs₂CO₃ is a stronger base and can be more effective for challenging couplings. |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O | Aqueous solvent mixtures are common and effective. Ensure proper degassing to prevent catalyst deactivation. |
| Temperature | 80-100 °C | Sufficient to drive the reaction without significant decomposition. Higher temperatures might be needed for a second coupling at the C2-Cl position.[2] |
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[8] Similar to the Suzuki coupling, this reaction can be performed with high regioselectivity at the C5-Br position of our substrate.
Mechanistic Considerations and Ligand Selection
The catalytic cycle for Buchwald-Hartwig amination also proceeds via an oxidative addition, which is favored at the C-Br bond.[9] The key to a successful amination is the choice of ligand. Sterically hindered, electron-rich phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are often necessary to facilitate both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[9][10] The choice of base is also crucial, with strong, non-nucleophilic bases like NaOt-Bu or LiHMDS being commonly employed.[9]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Protocol: Selective Buchwald-Hartwig Amination at C5
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 equivalents)
-
Palladium precatalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
Ligand: RuPhos, XPhos, or BrettPhos (2-8 mol%)
-
Base: NaOt-Bu or LiHMDS (1.4-2.5 equivalents)
-
Solvent: Toluene or THF, anhydrous and degassed
-
Schlenk tube or sealed vial
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., RuPhos, 2.5 mol%) to a dry Schlenk tube.
-
Add the base (e.g., NaOt-Bu, 1.5 equiv.).
-
In a separate vial, dissolve this compound (1.0 equiv.) and the amine (1.2 equiv.) in the anhydrous solvent.
-
Add the substrate/amine solution to the Schlenk tube containing the catalyst and base.
-
Seal the tube and heat the reaction mixture at 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst System | Pd₂(dba)₃ / RuPhos or XPhos | These bulky, electron-rich ligands are highly effective for C-N bond formation, especially with challenging substrates.[9] |
| Base | NaOt-Bu, LiHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle. LiHMDS can be milder for base-sensitive functional groups.[9] |
| Solvent | Toluene, THF (anhydrous) | Anhydrous conditions are critical to prevent catalyst deactivation and side reactions. |
| Temperature | 80-110 °C | Higher temperatures are often needed to drive reductive elimination. |
Application Note 3: Sonogashira Coupling for C-C Alkyne Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to important alkynyl-pyridine intermediates.[11][12] This reaction is typically co-catalyzed by palladium and a copper(I) salt.
Selectivity and Mechanistic Pathway
As with the previous examples, the initial oxidative addition of the palladium catalyst occurs preferentially at the C5-Br bond. The role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[11]
Protocol: Selective Sonogashira Coupling at C5
Materials:
-
This compound
-
Terminal alkyne (1.2-2.0 equivalents)
-
Palladium catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) co-catalyst: CuI (4-10 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Optional co-solvent: THF or DMF, degassed
-
Schlenk flask or sealed tube
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) iodide (6 mol%).
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add the degassed amine base (e.g., Et₃N) and any co-solvent (e.g., THF).
-
Add the terminal alkyne (1.5 equiv.) via syringe, and rinse with a small amount of the solvent.
-
Stir the reaction mixture at room temperature to 60 °C. The reaction is often exothermic.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | The classic and reliable catalyst system for Sonogashira couplings.[2] |
| Base/Solvent | Et₃N or DIPA | The amine acts as both the base and often as the solvent. It must be thoroughly degassed. |
| Co-Solvent | THF, DMF | A co-solvent can be used to improve the solubility of the starting materials. |
| Temperature | RT to 60 °C | Many Sonogashira reactions proceed efficiently at or slightly above room temperature. |
Troubleshooting and Further Considerations
-
Low Reactivity: If the reaction stalls, consider increasing the temperature, using a more active ligand (e.g., a more sterically demanding Buchwald ligand for aminations), or a stronger base.
-
Homocoupling of Coupling Partner: In Suzuki (boronic acid homocoupling) and Sonogashira (Glaser coupling of alkynes) reactions, ensure thorough degassing of all solvents and reagents to minimize oxygen, which can promote these side reactions.
-
Second Coupling at C2-Cl: After successful selective functionalization at the C5 position, the remaining C2-Cl bond can be targeted for a second, different cross-coupling reaction. This typically requires more forcing conditions, such as higher temperatures, more active catalyst systems (e.g., those employing N-heterocyclic carbene (NHC) ligands), and longer reaction times.[13]
-
Influence of the Dimethoxymethyl Group: The 3-dimethoxymethyl group is an acetal, which is generally stable to the basic conditions of these cross-coupling reactions. However, it can be sensitive to strongly acidic conditions during workup. A mild aqueous workup is recommended. Its steric bulk may slightly influence the optimal choice of ligand, potentially favoring less hindered ligands if reaction rates are slow.
Conclusion
This compound is a versatile synthetic intermediate that offers a platform for creating diverse and complex molecular architectures through regioselective palladium-catalyzed cross-coupling. By understanding the fundamental principles of reactivity and carefully selecting the appropriate catalyst, ligand, and reaction conditions, researchers can effectively functionalize the C5-Br position while preserving the C2-Cl bond for subsequent transformations. The protocols provided herein serve as a robust starting point for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, empowering scientists in the pharmaceutical and agrochemical industries to accelerate their research and development efforts.
References
-
Powers, D. C., & Sanford, M. S. (2023). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available from: [Link].
-
Willard, B. S., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available from: [Link].
-
ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available from: [Link].
-
ResearchGate. Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Available from: [Link].
-
Bull, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available from: [Link].
-
Boro Pharm. Exploring 5-Bromo-2-Chloro-3-Methylpyridine: Properties and Applications. Available from: [Link].
-
Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. Available from: [Link].
-
Bull, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available from: [Link].
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available from: [Link].
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link].
-
Magano, J., & Dunetz, J. R. (2012). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemCatChem. Available from: [Link].
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available from: [Link].
-
Willard, B. S., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Publications. Available from: [Link].
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available from: [Link].
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link].
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The Strategic Synthesis of Multi-Substituted Pyridines: A Guide to Leveraging 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
Introduction: The Pyridine Scaffold in Modern Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its isosteric relationship with benzene, make it a privileged scaffold in the design of novel therapeutics.[3] Multi-substituted pyridines, in particular, offer a three-dimensional array of vectors for fine-tuning the pharmacological and pharmacokinetic properties of a molecule. The strategic and efficient synthesis of these complex heterocycles is, therefore, a critical endeavor in the drug development pipeline.[4]
This application note provides a detailed guide to the synthesis of multi-substituted pyridines utilizing the versatile building block, 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine . We will explore a series of high-utility synthetic transformations, including regioselective Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, followed by the deprotection of the dimethoxymethyl group to unveil a highly reactive formyl functionality for further derivatization. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic platform.
The Versatility of this compound
The subject of this guide, this compound, is a strategically designed starting material for the synthesis of a diverse range of multi-substituted pyridines. Its key features include:
-
Orthogonal Halogen Reactivity: The presence of both a bromine and a chlorine atom on the pyridine ring allows for selective, sequential cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling a regioselective approach to substitution.[5][6]
-
Masked Formyl Group: The dimethoxymethyl group at the 3-position serves as a stable protecting group for the corresponding aldehyde. This allows for a wide range of reaction conditions to be employed for the functionalization of the C2 and C5 positions without interference from a reactive aldehyde. The formyl group can be readily unmasked under acidic conditions when required for subsequent transformations.
-
Strategic Substitution Pattern: The 2, 3, and 5 positions are common points of substitution in many biologically active pyridine-containing compounds. This starting material provides a direct entry into this valuable chemical space.
Synthetic Strategy: A Stepwise Approach to Complexity
Our synthetic strategy is a modular one, allowing for the introduction of diverse functionalities in a controlled and predictable manner. The overall workflow is depicted below:
Caption: Overall synthetic workflow for the multi-functionalization of this compound.
Part 1: Regioselective C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[7][8] In the case of our starting material, the greater reactivity of the C-Br bond at the 5-position allows for a highly regioselective coupling with a variety of boronic acids and esters.
Protocol 1: Suzuki-Miyaura Coupling at the C5-Position
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)
-
1,4-Dioxane or Dimethoxyethane (DME) (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.03-0.05 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | DME/H₂O (5:1) | 85 | ~80-90 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | ~75-85 |
Note: The yields are estimates based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.
Part 2: C-N Bond Formation via Buchwald-Hartwig Amination
With the C5-position functionalized, the remaining C2-chloro group can be targeted for C-N bond formation using the Buchwald-Hartwig amination.[3][9][10] This reaction is highly versatile, allowing for the introduction of a wide range of primary and secondary amines.
Protocol 2: Buchwald-Hartwig Amination at the C2-Position
This protocol provides a general procedure for the amination of the C2-position of the 5-aryl-2-chloro-3-dimethoxymethyl-pyridine intermediate.
Materials:
-
5-Aryl-2-chloro-3-dimethoxymethyl-pyridine intermediate
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
Xantphos or other suitable biaryl phosphine ligand (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents)
-
Toluene or 1,4-Dioxane (anhydrous, degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02-0.05 eq.) and the phosphine ligand (0.04-0.10 eq.) to a dry Schlenk tube.
-
Add the 5-aryl-2-chloro-3-dimethoxymethyl-pyridine intermediate (1.0 eq.), the amine (1.2 eq.), and the base (1.5-2.0 eq.).
-
Add anhydrous, degassed toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | ~80-90 |
| 2 | Aniline | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Dioxane | 110 | ~75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100 | ~80-90 |
Note: The choice of ligand and base can be critical for the success of the reaction, especially with challenging amines. Optimization may be required.
Part 3: Unveiling the Formyl Group - Acetal Deprotection
The final key transformation is the deprotection of the dimethoxymethyl group to reveal the 3-formylpyridine. This is typically achieved under acidic conditions.
Protocol 3: Acid-Catalyzed Deprotection of the Dimethoxymethyl Group
This protocol outlines a general method for the hydrolysis of the acetal to the corresponding aldehyde.
Materials:
-
2-Amino-5-aryl-3-dimethoxymethyl-pyridine intermediate
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl, 2-4 M aqueous solution) or Formic acid
Procedure:
-
Dissolve the 2-amino-5-aryl-3-dimethoxymethyl-pyridine intermediate in THF.
-
Add the aqueous HCl solution or formic acid dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The crude 2-amino-5-aryl-3-formylpyridine can often be used in the next step without further purification, or it can be purified by column chromatography if necessary.
Caption: Detailed workflow for the synthesis of a 2-amino-5-aryl-3-formylpyridine derivative.
Conclusion: A Gateway to Novel Pyridine Derivatives
The synthetic strategies outlined in this application note demonstrate the utility of this compound as a versatile platform for the construction of complex, multi-substituted pyridines. The regioselective nature of the sequential Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, combined with the latent reactivity of the masked formyl group, provides a powerful and modular approach to a wide range of pyridine derivatives. These protocols serve as a robust starting point for researchers in their quest to synthesize novel molecules with potential applications in drug discovery and materials science.
References
-
Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides. Accounts of Chemical Research, 33(3), 213-221. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
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Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A - PubMed. (2008). Organic Letters, 10(17), 3745-3748. [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
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Synthesis of most active anticancer agent pyridine derivatives - ResearchGate. (n.d.). Retrieved from [Link]
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Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed. (2025). The Journal of Organic Chemistry. [Link]
-
2-Chloro-3-methoxypyridine | C6H6ClNO | CID 104252 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Synthesis of 2,3,5‐trisubstituted pyridines from amino acids. - ResearchGate. (n.d.). Retrieved from [Link]
-
Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. (2002). Journal of the Chemical Society, Perkin Transactions 1, (16), 1847–1849. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017). Molecules, 22(2), 209. [Link]
-
Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC - PubMed Central. (2012). Chemistry Central Journal, 6, 62. [Link]
-
A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - MDPI. (2013). Molecules, 18(7), 8524-8539. [Link]
-
Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. (2006). Tetrahedron Letters, 47(34), 6079-6082. [Link]
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Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2012). Asian Journal of Chemistry, 24(12), 5621-5623. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (n.d.). Retrieved from [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. (2010). Angewandte Chemie International Edition, 49(32), 5549–5553. [Link]
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Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde | PDF - Scribd. (2001). Synthetic Communications, 31(10), 1575-1579. [Link]
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Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. (2002). Journal of the Chemical Society, Perkin Transactions 1, (16), 1847–1849. [Link]
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Recent Advances in the Synthesis of Nicotine and Its Derivatives - ResearchGate. (n.d.). Retrieved from [Link]
-
An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde - ResearchGate. (n.d.). Retrieved from [Link]
-
Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC - NIH. (2021). Molecules, 26(14), 4275. [Link]
- CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents. (n.d.).
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (2022). Organics, 3(4), 316-335. [Link]
- CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents. (n.d.).
-
Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives: Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties | Journal of the American Chemical Society. (2022). Journal of the American Chemical Society, 144(2), 953–961. [Link]
-
(PDF) A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism - ResearchGate. (2019). Journal of Saudi Chemical Society, 23(8), 1011-1018. [Link]
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Experimental procedure for the hydrolysis of dimethoxymethyl pyridine acetals
Application Notes and Protocols
Topic: Experimental Procedure for the Hydrolysis of Dimethoxymethyl Pyridine Acetals
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to the Deprotection of Dimethoxymethyl Pyridine Acetals
Dimethoxymethyl pyridine acetals serve as crucial protecting groups for pyridine aldehydes, masking the reactive carbonyl functionality to allow for chemical modifications on other parts of the molecule.[1] The stability of the acetal group in neutral to strongly basic conditions makes it an excellent choice for syntheses involving organometallics, hydrides, or other basic reagents.[1][2] The successful deprotection, or hydrolysis, of these acetals to regenerate the parent aldehyde is a critical final step in many synthetic pathways.
This guide provides a detailed examination of the mechanism, standard and mild experimental protocols, and analytical monitoring techniques for the hydrolysis of dimethoxymethyl pyridine acetals. The information is designed to provide researchers with both the practical steps and the underlying chemical principles to perform this transformation efficiently and effectively.
The Mechanism of Acid-Catalyzed Acetal Hydrolysis
Acetal hydrolysis is a reversible reaction that is catalyzed by acid.[3] Acetals are generally stable under neutral or basic conditions, making acid catalysis a requirement for their cleavage.[4] The reaction proceeds through a series of protonation and substitution steps, with the formation of a resonance-stabilized oxonium ion being the rate-determining step.[4][5] Le Châtelier's principle is often exploited by using a large excess of water to drive the equilibrium toward the formation of the aldehyde and alcohol.[2][3]
The key mechanistic steps are as follows:
-
Protonation: An acid catalyst protonates one of the methoxy oxygen atoms, converting it into a good leaving group (methanol).[2]
-
Loss of Leaving Group: The lone pair of electrons on the adjacent oxygen atom assists in the departure of methanol, forming a resonance-stabilized oxonium ion.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation: A base (such as water) removes a proton from the newly added hydroxyl group, yielding a hemiacetal intermediate.
-
Repeat: The process is repeated—the second methoxy group is protonated, leaves as methanol, and is replaced by a hydroxyl group following another attack by water.
-
Final Deprotonation: The final deprotonation of the resulting protonated carbonyl yields the desired pyridine aldehyde product and regenerates the acid catalyst.
Caption: Acid-catalyzed hydrolysis of a pyridine acetal to an aldehyde.
Experimental Protocols
The choice of protocol depends on the stability of the substrate and the presence of other functional groups. While standard aqueous acid is effective for robust molecules, milder conditions may be necessary for sensitive substrates.
This protocol is suitable for most dimethoxymethyl pyridine acetals where other functional groups are not sensitive to moderately strong acidic conditions.
Principle: The acetal is treated with an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) in a water-miscible co-solvent to ensure homogeneity. The excess water drives the reaction to completion.
Reagents and Materials:
-
Dimethoxymethyl pyridine acetal derivative
-
Tetrahydrofuran (THF) or 1,4-Dioxane
-
Hydrochloric acid (1N to 4N aqueous solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the dimethoxymethyl pyridine acetal (1.0 eq) in a suitable solvent such as THF (5-10 mL per mmol of acetal).
-
Acid Addition: To the stirred solution, add an aqueous solution of hydrochloric acid (e.g., 4N HCl, 2-4 eq).
-
Reaction: Stir the mixture at room temperature (20-25 °C). If the reaction is slow, it can be gently heated to 40-50 °C.
-
Monitoring: Track the disappearance of the starting material by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution dropwise until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
This protocol is recommended for substrates containing other acid-sensitive functional groups. Several mild methods for acetal deprotection have been developed, including the use of various Lewis acids.[6] For instance, erbium triflate (Er(OTf)₃) has been shown to be a gentle and effective catalyst for this transformation.[7]
Principle: A catalytic amount of a Lewis acid activates the acetal towards hydrolysis under nearly neutral conditions in a solvent system containing a controlled amount of water.
Reagents and Materials:
-
Dimethoxymethyl pyridine acetal derivative
-
Wet nitromethane (or acetone containing a small amount of water)
-
Erbium (III) trifluoromethanesulfonate (Er(OTf)₃)
-
Dichloromethane (for extraction)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the dimethoxymethyl pyridine acetal (1.0 eq) in wet nitromethane (containing ~2% water) or acetone.
-
Catalyst Addition: Add a catalytic amount of Er(OTf)₃ (e.g., 1-5 mol%) to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. These reactions are often complete in 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane.
-
Washing: Wash the organic solution with water (2 x 15 mL) to remove the catalyst and any water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting aldehyde by column chromatography if required.
Reaction Monitoring and Product Characterization
Properly monitoring the reaction and characterizing the final product are essential for confirming the success of the hydrolysis.
Caption: General workflow for the hydrolysis of pyridine acetals.
Analytical Techniques:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective way to monitor the reaction. The aldehyde product is typically more polar than the acetal starting material, resulting in a lower Retention Factor (Rf) value. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the disappearance of the starting material and the appearance of the product, while also providing the mass of the product for identity confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for confirming the structure. The key diagnostic signals for the product are the appearance of the aldehyde proton (δ ≈ 9-10 ppm) and the disappearance of the two methoxy group signals (δ ≈ 3.3-3.5 ppm) and the acetal proton (δ ≈ 5.5 ppm) from the starting material.
Table 1: Representative Spectroscopic Data
| Compound | ¹H NMR Signal (δ, ppm) | ¹³C NMR Signal (δ, ppm) | Mass Spec (m/z) |
| Starting Acetal | ~8.6 (Py-H), ~7.8 (Py-H), ~5.5 (s, 1H, -CH(OMe)₂), ~3.4 (s, 6H, -OCH₃) | ~160 (Py-C), ~136 (Py-C), ~123 (Py-C), ~102 (-CH(OMe)₂), ~54 (-OCH₃) | [M]+ |
| Aldehyde Product | ~9.9 (s, 1H, -CHO), ~8.8 (Py-H), ~8.0 (Py-H) | ~192 (-CHO), ~162 (Py-C), ~152 (Py-C), ~137 (Py-C), ~125 (Py-C) | [M]+ |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient acid catalyst or water.2. Reaction time is too short.3. Low reaction temperature. | 1. Add more aqueous acid.2. Extend the reaction time and continue monitoring.3. Gently warm the reaction mixture (e.g., to 40 °C). |
| Formation of Side Products | 1. Presence of other acid-sensitive functional groups.2. Reaction conditions are too harsh (high temperature or acid concentration). | 1. Switch to a milder protocol (e.g., Protocol 2.2).2. Run the reaction at a lower temperature or use a less concentrated acid. |
| Low Isolated Yield | 1. Product is partially soluble in the aqueous layer.2. Incomplete extraction.3. Degradation of the product on silica gel. | 1. Saturate the aqueous layer with NaCl before extraction.2. Increase the number and volume of organic extractions.3. Deactivate the silica gel with triethylamine before chromatography or use an alternative purification method. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle strong acids and organic solvents with care. Neutralize acidic waste before disposal according to institutional guidelines.
-
Be aware of the potential hazards of all chemicals used by consulting their Safety Data Sheets (SDS).
References
- Fieser, L. F., & Fieser, M. (n.d.). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2.
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. [Link]
- Umaria, K., & Jameel, S. (n.d.). Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. Journal of the Chemical Society, Perkin Transactions 2.
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]
-
Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews. [Link]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Organic Chemistry Tutor. [Link]
-
ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals. ResearchGate. [Link]
-
Asymmetric Catalysis. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Organic Chemistry Portal. [Link]
-
Jencks, W. P., & Gilchrist, M. (1968). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Organic Chemistry Portal. [Link]
-
Butler, A. R., & Gold, V. (1961). The hydrolysis of acetic anhydride. Part II. Catalysis by pyridine. Scite.ai. [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of acetals to give aldehydes and ketones. Master Organic Chemistry. [Link]
-
Wentzel Lab. (2020). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. YouTube. [Link]
-
Mihara, H., Watanabe, Y., & Konno, H. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid promoted cyclization. HETEROCYCLES. [Link]
-
Elneairy, M. A. A., Gad-Elkareem, M. A. M., & Taha, A. M. (2007). Reactions with Dimethylformamide-Dimethylacetal: Synthesis and Reactions of Several New Pyridine and Pyrazolo[3,4-b]pyridine Derivatives. ResearchGate. [Link]
-
Farmer, S. (2021). 9.7: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
-
Al-Naggar, A. A. (2007). Dimethylformamide Dimethyl Acetal in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridine Derivatives as Precursors to Bicycles and Polycycles. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
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- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. osti.gov [osti.gov]
- 7. Dimethyl Acetals [organic-chemistry.org]
Application Notes & Protocols: Strategic Functionalization of the C-5 Position of 2-Chloro-3-dimethoxymethyl-pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview and actionable protocols for the selective functionalization of the C-5 position of 2-chloro-3-dimethoxymethyl-pyridine. This versatile pyridine building block is of significant interest in medicinal chemistry, where the C-5 position serves as a critical vector for molecular diversification. We will explore the underlying chemical principles governing reactivity and present a robust, two-step strategy centered on initial C-5 halogenation followed by transition-metal-catalyzed cross-coupling reactions. The protocols detailed herein are designed to be reproducible and include expert insights into optimizing reaction conditions and overcoming common challenges, enabling the synthesis of diverse libraries of novel pyridine derivatives for drug discovery and materials science.
Introduction: A Privileged Scaffold in Modern Synthesis
Substituted pyridine rings are ubiquitous motifs in pharmaceuticals, agrochemicals, and functional materials. The 2-chloro-3-dimethoxymethyl-pyridine scaffold, in particular, offers a unique combination of functionalities that make it an exceptionally valuable starting material.
-
The C-2 Chloro Group: Serves as a reliable handle for a wide array of nucleophilic aromatic substitution and cross-coupling reactions.
-
The C-3 Dimethoxymethyl Group: Functions as a protected aldehyde (an acetal), which is stable to many reaction conditions but can be readily unmasked when needed. It also exerts a significant electronic and steric influence on the ring's reactivity.
-
The C-5 Position: Represents the most accessible site for introducing new substituents to explore structure-activity relationships (SAR) without disrupting the core functionalities at C-2 and C-3.
Functionalizing the C-5 C-H bond is therefore a primary objective for chemists looking to leverage this scaffold for creating novel molecular entities.
The Core Challenge: Regioselectivity and Protecting Group Stability
Achieving selective C-5 functionalization requires a nuanced understanding of the pyridine ring's electronic landscape and the stability of the acetal protecting group.
2.1. The Electronic Landscape The pyridine nitrogen is electron-withdrawing, reducing the ring's overall electron density and making it less susceptible to standard electrophilic aromatic substitution compared to benzene. Furthermore, the existing substituents (C-2 chloro and C-3 acetal) direct incoming reagents. Directed ortho-metalation (DoM), a powerful C-H activation strategy, would be directed primarily to the C-4 position, which is ortho to the C-3 dimethoxymethyl directing group.[1] Direct deprotonation at C-5 is electronically and sterically disfavored.
2.2. Acetal Stability The dimethoxymethyl group is an acetal, which is sensitive to acidic conditions. Many classical electrophilic halogenation protocols that utilize strong Lewis acids or protic acids risk cleaving the acetal, revealing the aldehyde. This would complicate the reaction, potentially leading to undesired side products. Therefore, any successful strategy must proceed under neutral or basic conditions to preserve this critical protecting group.
The Primary Strategy: A Two-Step Functionalization Pathway
Considering the challenges, the most logical and field-proven approach for functionalizing the C-5 position is a two-step sequence:
-
Regioselective Electrophilic Halogenation: Introduction of a halogen (typically bromine or iodine) at the C-5 position under conditions compatible with the acetal. This transforms the inert C-H bond into a versatile reactive handle.
-
Transition-Metal-Catalyzed Cross-Coupling: Utilization of the newly installed C-5 halogen in powerful bond-forming reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to introduce carbon, nitrogen, or alkyne-based substituents.
This strategy offers maximum flexibility and control over the final product's structure.
Caption: General workflow for C-5 functionalization.
Protocol I: Regioselective C-5 Bromination
This protocol installs a bromine atom at the C-5 position, creating the key intermediate for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is chosen as a mild brominating agent that avoids the strongly acidic conditions associated with liquid bromine, thus preserving the acetal group.
4.1. Rationale and Mechanistic Insight Electrophilic substitution on the electron-deficient pyridine ring is challenging. However, the reaction can be driven to completion, often with good regioselectivity, under forcing conditions (heat). The C-5 position is favored as it is electronically least deactivated by the pyridine nitrogen.
4.2. Detailed Step-by-Step Protocol
-
Materials:
-
2-chloro-3-dimethoxymethyl-pyridine
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-chloro-3-dimethoxymethyl-pyridine (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Add N-Bromosuccinimide (1.1 eq) to the solution in one portion.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 82°C).
-
Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The starting material spot should be consumed and a new, typically less polar, product spot should appear. The reaction may take 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine species), saturated aqueous NaHCO₃ (to remove any acidic byproducts), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-bromo-2-chloro-3-dimethoxymethyl-pyridine.
-
Protocol II: C-5 Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[2][3] This protocol describes the coupling of the C-5 bromo intermediate with various arylboronic acids.
5.1. Rationale and Catalyst System Choice The coupling of an electron-deficient heteroaryl halide requires a highly active catalyst system. A palladium source like Pd(dppf)Cl₂ is often effective, as the dppf ligand is both electron-rich and has a large bite angle, which facilitates the key steps of the catalytic cycle. A moderately strong inorganic base like potassium carbonate is sufficient and is compatible with a wide range of functional groups.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Robust, commercially available catalysts effective for heteroaryl couplings. |
| Ligand | (dppf or PPh₃) | Electron-rich phosphines that stabilize the Pd(0) active species. |
| Base | K₂CO₃ or Cs₂CO₃ | Sufficiently strong to facilitate transmetalation without degrading sensitive substrates. |
| Solvent System | 1,4-Dioxane/Water or Toluene/Water | Biphasic systems that dissolve both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides thermal energy to overcome the activation barrier for oxidative addition. |
5.2. Detailed Step-by-Step Protocol
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(dppf)Cl₂ (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert atmosphere setup, Schlenk flask or sealed tube
-
-
Procedure:
-
To a Schlenk flask, add the 5-bromo-pyridine (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Trustworthiness Check: Monitor by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 5-aryl-2-chloro-3-dimethoxymethyl-pyridine product.
-
Protocol III: C-5 Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming aryl C-N bonds.[4][5] The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides, though aryl bromides are generally better substrates.[6]
6.1. Rationale and Catalyst System Choice This transformation requires a palladium catalyst paired with a bulky, electron-rich phosphine ligand. These ligands promote the rate-limiting oxidative addition of the aryl halide to the Pd(0) center and facilitate the final reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide is essential to deprotonate the amine.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
6.2. Detailed Step-by-Step Protocol
-
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
A suitable biarylphosphine ligand (e.g., XPhos, RuPhos) (2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere setup (glovebox or Schlenk line)
-
-
Procedure:
-
Glovebox Recommended: Add the palladium source, ligand, and NaOtBu to a dry Schlenk tube.
-
Add the 5-bromo-pyridine and the anhydrous solvent.
-
Finally, add the amine coupling partner.
-
Seal the tube and remove it from the glovebox. Heat the reaction to 80-110°C.
-
Trustworthiness Check: Monitor the reaction progress by LC-MS. The reaction is often complete within 2-12 hours.
-
Cool to room temperature, dilute with an organic solvent, and quench carefully with water.
-
Filter through Celite®, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Protocol IV: C-5 Alkynylation via Sonogashira Coupling
The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates for further functionalization or as final products.[7][8] The reaction uniquely uses a dual-catalyst system of palladium and copper(I).[9]
7.1. Rationale and Mechanistic Insight The palladium catalyst activates the aryl halide via oxidative addition. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst.
7.2. Detailed Step-by-Step Protocol
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Pd(PPh₃)₂Cl₂ (2-3 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
An amine base/solvent (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Optional co-solvent like THF or DMF
-
Inert atmosphere setup
-
-
Procedure:
-
To a dry Schlenk flask, add the 5-bromo-pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.015 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous amine solvent (e.g., TEA) and any co-solvent.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60°C) as needed.
-
Trustworthiness Check: Monitor by TLC. A common issue is the formation of alkyne homocoupling (Glaser coupling) byproducts, which can be visualized on the TLC plate.
-
Once complete, dilute the reaction mixture with ethyl acetate and filter through Celite®.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
Safety Precautions
-
Inert Atmosphere: Organometallic cross-coupling reactions are sensitive to oxygen. Ensure all reactions are performed under a dry, inert atmosphere of nitrogen or argon using proper Schlenk line or glovebox techniques.[10]
-
Reagent Handling: Palladium catalysts can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Sodium tert-butoxide is corrosive and moisture-sensitive. Anhydrous solvents should be handled with care.
-
Pressure: When running reactions in sealed tubes at elevated temperatures, always use a blast shield.
References
-
Mongin, F., & Quéguiner, G. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? The Journal of Organic Chemistry, 68(6), 2243–2247. [Link]
-
Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Harvard University Department of Chemistry and Chemical Biology. [Link]
-
Trécourt, F., Breton, G., Bonnet, V., Mongin, F., Marsais, F., & Quéguiner, G. (2003). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? ResearchGate. [Link]
-
El-Gendy, G. A. M. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 91(3), 479. [Link]
-
Wikipedia. (2023). Directed ortho metalation. [Link]
-
Queguiner, G., Marsais, F., Snieckus, V., & Epsztajn, J. (1991). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1, (12), 3047-3052. [Link]
-
Konno, T., Chosho, H., & Yamanaka, H. (1994). Reductive Lithiation of Halopyridines Using Lithium Naphthalenide. HETEROCYCLES, 37(3), 1467. [Link]
-
Mortier, J. (n.d.). Directed Ortho Metalation. Unblog.fr. [Link]
-
Scribd. (n.d.). Directed Ortho Metalation Guide. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Schmidt, D. R., & Chamberlin, A. R. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117). [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
- Wollweber, H. J., & Helf, A. (1992). Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Hughes, T. V., & Turnbull, M. D. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry, 89(11), 8299–8304. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
ResearchGate. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.[Link]
-
Jin, Y., & Fu, H. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6529. [Link]
-
Jenkins, H. A., & Puddephatt, R. J. (2001). New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5. Inorganic Chemistry, 40(10), 2372–2377. [Link]
-
The Organic Chemist. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Zhang, L., Zhang, Z., & Zhang, J. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Journal of Chemical and Pharmaceutical Research, 6(7), 2000-2003. [Link]
- Bowden, R. D., & Green, M. (1979). Halogenation of pyridine compounds.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Feng, J. J., et al. (2015). C5-Alkyl-2-methylurea-Substituted Pyridines as a New Class of Glucokinase Activators. ACS Medicinal Chemistry Letters, 6(6), 703–707. [Link]
-
Santos, A. G., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 8(1). [Link]
-
Saini, A., Kumar, S., & Sandhu, J. S. (2013). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 11(20), 3244. [Link]
-
ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?[Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]
-
Meringdal, J. W., et al. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 49(18), 6547–6567. [Link]
-
Gîjiu, C. L., et al. (2021). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Catalysts, 11(12), 1478. [Link]
-
Castillo, J. C., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 280–286. [Link]
- Imuta, M., & Ishida, S. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine.
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling reaction with the challenging substrate, 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance yield, minimize side products, and troubleshoot common issues encountered during this critical C-C bond formation.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is expected to react first in a Suzuki coupling?
A1: The Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed Suzuki-Miyaura coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.[1] Therefore, you can achieve selective functionalization at the 5-position (bromine) while leaving the 2-position (chlorine) intact for subsequent transformations.
Q2: Why am I seeing low to no conversion of my this compound starting material?
A2: Low or no conversion with this substrate can stem from several factors. The 2-chloropyridine moiety is an electron-deficient system, which can be less reactive.[2] The coordinating ability of the pyridine nitrogen can also lead to catalyst inhibition.[3] Additionally, issues with the quality of reagents, an inefficient catalyst system (palladium source and ligand), or a suboptimal choice of base are common culprits.[2][4]
Q3: What are the most common side products I should watch for?
A3: The primary side reactions to be aware of are protodeboronation of the boronic acid and homocoupling of the boronic acid.[4][5] Protodeboronation results in the replacement of the boronic acid group with a hydrogen atom, and is often promoted by high temperatures and certain bases.[6] Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct, which can be exacerbated by the presence of oxygen.[5] Dehalogenation of the starting material is another possible, though typically less prevalent, side reaction.[4]
Q4: Can the dimethoxymethyl protecting group interfere with the reaction?
A4: The dimethoxymethyl group is an acetal, which is generally stable under the basic conditions of a Suzuki coupling. However, if there are acidic impurities in your reagents or solvents, or if the reaction is worked up under acidic conditions, the acetal can hydrolyze to the corresponding aldehyde. This can complicate purification and subsequent synthetic steps. It is crucial to maintain anhydrous and basic conditions throughout the reaction and initial workup.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered when performing Suzuki coupling with this compound.
Issue 1: Low to No Product Formation
A lack of product formation is a frequent challenge, particularly with less reactive aryl chlorides.[2] A methodical investigation of the reaction parameters is the most effective troubleshooting strategy.
Potential Causes & Solutions:
-
Ineffective Catalyst System: The combination of the palladium source and ligand is critical for success.
-
Recommendation: For challenging substrates like 2-chloropyridines, bulky, electron-rich phosphine ligands are often necessary to promote the difficult oxidative addition of the C-Cl bond and to shield the palladium center from inhibition by the pyridine nitrogen.[3][7] Consider screening ligands such as SPhos or XPhos, which have proven effective for such couplings.[3][7] While Pd(PPh₃)₄ can be effective for some chloropyridines, more advanced catalyst systems are often required.[8]
-
-
Suboptimal Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[2][9]
-
Recommendation: If you are using a weaker base like sodium carbonate (Na₂CO₃) and observing low conversion, switch to a stronger, non-nucleophilic inorganic base.[2] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective for these challenging couplings.[2] The solubility of the base is also a factor; consider a solvent system like dioxane/water or toluene/water to improve solubility.[2]
-
-
Poor Reagent Quality: The purity and stability of your reagents are paramount.
-
Inadequate Reaction Temperature: The reaction may require higher temperatures to proceed.
-
Recommendation: While starting around 80-90 °C is common, you may need to increase the temperature to 100-110 °C, especially if using a less reactive boronic acid or a suboptimal catalyst system.[1]
-
Issue 2: Significant Side Product Formation
The presence of side products can significantly lower the yield of your desired product and complicate purification.
Potential Causes & Solutions:
-
Protodeboronation: This is often exacerbated by high temperatures and certain bases.[6]
-
Recommendation: Use fresh, high-quality boronic acid.[4] Consider using a milder base if possible, though this needs to be balanced with achieving good conversion. Running the reaction at the lowest effective temperature can also help minimize this side reaction.
-
-
Homocoupling: This side reaction is often promoted by the presence of oxygen.[5]
-
Recommendation: Ensure your reaction setup is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents are properly degassed.[4] Maintaining a positive pressure of inert gas throughout the reaction is crucial.
-
-
Dehalogenation: The reduction of the aryl halide can occur in the presence of a hydride source.[4]
-
Recommendation: Ensure solvents are pure and free from potential hydride donors. This side reaction is generally less common but can be influenced by the specific reaction conditions and impurities.
-
Issue 3: Inconsistent Results and Poor Reproducibility
Variability between batches can be frustrating and hinder the progress of a research project.
Potential Causes & Solutions:
-
Atmospheric Contamination: The palladium catalyst, especially in its active Pd(0) form, is highly sensitive to oxygen.[4]
-
Recommendation: Implement a consistent and rigorous procedure for degassing solvents and ensuring an inert atmosphere. This includes multiple cycles of evacuating and backfilling the reaction vessel with an inert gas.
-
-
Heterogeneous Mixtures: If the base or other reagents are not well-dissolved, inconsistent mixing can lead to variable results.
-
Reagent Stoichiometry: Inaccurate measurement of reagents can lead to inconsistent outcomes.
-
Recommendation: Carefully measure all reagents, especially the catalyst and ligand, which are used in small quantities. A slight excess of the boronic acid (1.2-1.5 equivalents) is common practice.[2]
-
Visualizing the Process
To better understand the key aspects of the Suzuki coupling with this compound, the following diagrams illustrate the catalytic cycle, the challenge of chemoselectivity, and a decision-making workflow for troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][11]
Caption: Chemoselectivity in the Suzuki coupling of this compound.
Caption: A decision-tree workflow for troubleshooting low-yield Suzuki coupling reactions.
Recommended Reaction Conditions
While optimization is always substrate-dependent, the following table provides a robust starting point for the Suzuki coupling of this compound, focusing on the more reactive C-Br bond.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium(II) and palladium(0) sources. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands that are effective for challenging couplings, including those with 2-chloropyridines.[3][7] |
| Catalyst Loading | 1-5 mol% Pd | A typical range for Suzuki couplings; can be optimized for cost and efficiency. |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that are effective for activating boronic acids in challenging couplings.[2] |
| Base Equivalents | 2-3 equivalents | Ensures complete activation of the boronic acid. |
| Solvent System | Dioxane/H₂O (e.g., 5:1) or Toluene/H₂O | Aprotic organic solvents with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.[2] |
| Temperature | 80-110 °C | Higher temperatures are often required for less reactive substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation by oxygen.[4] |
Experimental Protocol: General Procedure for Selective Suzuki Coupling at the 5-Position
This protocol is a general guideline and should be optimized for your specific boronic acid and laboratory setup.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed water
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base under an inert atmosphere.
-
Add the palladium precatalyst and the ligand to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times to ensure an oxygen-free environment.
-
Add the anhydrous organic solvent followed by the degassed water via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90-100 °C) in a preheated oil bath.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-chloro-3-dimethoxymethyl-pyridine.
References
- Vertex AI Search. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
- BenchChem. (2025). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
- Synlett. (n.d.). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
- BenchChem. (2025). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
- Merck Millipore. (n.d.). Buchwald Phosphine Ligands.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Wikipedia. (n.d.). Suzuki reaction.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (n.d.). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Preventing side reactions in the synthesis of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
Technical Support Center: Synthesis of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and prevent side reactions during this multi-step synthesis. By understanding the causality behind each experimental step, you can optimize your reaction conditions, maximize yield, and ensure the purity and stability of your final product.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step sequence starting from 2-Chloro-5-bromopyridine. The first step involves the introduction of a formyl group at the C3 position via a Vilsmeier-Haack reaction. The resulting aldehyde is then protected as its dimethoxy acetal to yield the target molecule. While seemingly straightforward, each step presents unique challenges that can lead to significant side reactions and yield loss if not properly controlled.
Purification techniques for crude 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
An In-Depth Technical Guide to the Purification of Crude 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
Welcome to the Technical Support Center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing expert insights, troubleshooting protocols, and answers to frequently encountered challenges during the purification of this key pyridine intermediate.
Introduction: The Challenge of Purity
This compound is a valuable building block in medicinal chemistry and organic synthesis, prized for its specific substitution pattern that allows for selective downstream functionalization.[1][2] However, its purification is complicated by the presence of a dimethoxymethyl group—an acetal that is highly sensitive to acidic conditions.[3][4] The primary challenge lies in removing synthetic impurities without inducing hydrolysis of this acetal back to the corresponding aldehyde, a common pitfall that can compromise yield and downstream reactions. This guide provides a systematic approach to achieving high purity while preserving the integrity of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route, but typically includes:
-
Starting Materials: Unreacted precursors, such as 2-amino-5-bromo-3-methylpyridine or a related dichloropyridine derivative.[5][6]
-
Isomeric Byproducts: Formation of other brominated or chlorinated pyridine isomers can occur, which may have very similar physical properties to the desired product, making separation challenging.[7]
-
Over-brominated Species: If harsh brominating agents are used, di-brominated byproducts may form.
-
Acidic Residues: Hydrogen bromide (HBr) is a common byproduct of many bromination reactions and can be present in the crude material.[8]
-
Hydrolysis Product: The most common process-related impurity is the corresponding aldehyde, 5-Bromo-2-chloro-3-formylpyridine, formed by the hydrolysis of the dimethoxymethyl group.
Q2: After purification on a silica gel column, I see a new peak in my ¹H NMR spectrum around δ 10.0 ppm. What is it?
A2: A proton signal in this region is characteristic of an aldehyde. This strongly indicates that the dimethoxymethyl (acetal) group has hydrolyzed during chromatography. Standard silica gel is inherently acidic and can readily catalyze this degradation.[4][8] The mechanism involves protonation of an acetal oxygen, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion, which is then attacked by water present in the solvent or on the silica surface.[4][9]
Q3: My purified compound is a yellow or brown oil/solid, but I expect a white crystalline powder. What causes the color?
A3: The coloration typically arises from two sources:
-
Residual Bromine: Elemental bromine (Br₂) from the synthesis can persist in trace amounts, imparting a yellow to reddish-brown color.[8]
-
Degradation Products: Halogenated pyridines can be susceptible to degradation, which may produce colored, often polymeric, impurities. This can be exacerbated by exposure to light, heat, or residual acid.
Q4: How should I store the purified this compound?
A4: Given its sensitivity, the compound should be stored under an inert atmosphere (argon or nitrogen), in a cool, dark place. It is critical to ensure the material is free from any residual acid before long-term storage to prevent slow hydrolysis of the acetal.
Troubleshooting and Optimization Guide
This section addresses specific problems encountered during purification workflows.
Issue 1: Column Chromatography—Product Degradation and Low Yield
Symptom: Your final product yield is low, and analysis (TLC, NMR) shows the presence of the aldehyde byproduct (5-Bromo-2-chloro-3-formylpyridine).
Root Cause: The primary cause is the hydrolysis of the acid-sensitive dimethoxymethyl group on the acidic surface of standard silica gel.[8]
Solutions:
-
Neutralize the Stationary Phase: The most effective solution is to mitigate the acidity of the silica gel. This can be done by preparing a slurry of the silica gel in the mobile phase containing a small amount of a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). A concentration of 0.5-1% (v/v) of TEA in the eluent is typically sufficient.[7] This base neutralizes the acidic silanol groups, preventing them from catalyzing hydrolysis.
-
Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase. Neutral alumina is a viable alternative, though its separation characteristics differ from silica.
-
Minimize Residence Time: A faster elution can reduce the contact time between the compound and the stationary phase.[8] However, this must be balanced with achieving adequate separation.
-
Slurry Preparation: In a fume hood, measure the required amount of silica gel. Add it to a beaker and pour in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) containing 1% triethylamine. Stir to create a uniform slurry.[10]
-
Column Packing: Pour the slurry into the chromatography column and use gentle air pressure or tapping to pack the bed evenly. Add a layer of sand to the top.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small portion of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.[7]
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity (e.g., to 95:5 or 90:10 Hexane:Ethyl Acetate) to elute the product. Continuously monitor the fractions by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product, and remove the solvent and residual triethylamine under reduced pressure.
Issue 2: Poor Separation of Impurities
Symptom: TLC analysis shows that the desired product and a key impurity have very similar Rf values, resulting in mixed fractions from column chromatography.
Root Cause: The impurity may be an isomer or a structurally similar byproduct with polarity very close to the target compound.
Solutions:
-
Optimize the Mobile Phase: Systematically screen different solvent systems. If a Hexane/Ethyl Acetate system is failing, try a system with different selectivity, such as Dichloromethane/Methanol or Toluene/Acetone. The goal is to find a system that interacts differently with the components of the mixture.
-
Employ Gradient Elution: A shallow, slow gradient can often resolve closely eluting spots more effectively than an isocratic (constant solvent mixture) elution.
-
Consider Recrystallization: If an impurity is present in a small amount and the crude product is sufficiently pure and crystalline, recrystallization may be a more effective method for removing it.
| Eluent System (v/v) | Target Compound Rf | Impurity 'X' Rf | Resolution |
| 90:10 Hexane:EtOAc | 0.40 | 0.45 | Poor |
| 95:5 DCM:MeOH | 0.55 | 0.65 | Moderate |
| 98:2 Toluene:Acetone | 0.30 | 0.45 | Good |
Note: Data is representative and should be determined experimentally.
Issue 3: Recrystallization Failures
Symptom: The compound "oils out" instead of crystallizing, or the recovery is very low.
Root Cause:
-
Oiling Out: The compound's melting point may be lower than the boiling point of the solvent, or it is precipitating from a supersaturated solution too rapidly.
-
Low Recovery: The compound is too soluble in the chosen solvent, even at low temperatures.[8]
Solutions:
-
Use a Solvent Pair: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then cool slowly. Common pairs include Dichloromethane/Hexane or Ethyl Acetate/Heptane.
-
Promote Slow Cooling: After dissolving, allow the flask to cool slowly to room temperature before moving it to an ice bath or refrigerator. Slow cooling encourages the formation of larger, purer crystals.[8]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.
Visualized Workflows
Purification Strategy Decision Tree
This diagram outlines the logical steps for selecting an appropriate purification method based on the initial analysis of the crude product.
Sources
- 1. innospk.com [innospk.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 6. 2-Amino-5-bromo-3-methylpyridine, 97% 3430-21-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Challenges in the Deprotection of 3-Dimethoxymethyl-Pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the specific and often frustrating challenges encountered during the deprotection of 3-dimethoxymethyl-pyridine derivatives to their corresponding aldehydes. This resource moves beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and optimize your synthetic strategy.
Core Principles: The Mechanism of Acetal Hydrolysis
Understanding the "why" is the first step to solving the "how." The deprotection of a dimethyl acetal is a classic acid-catalyzed hydrolysis.[1][2][3] The reaction is reversible, and its success hinges on pushing the equilibrium towards the aldehyde product, typically by using a large excess of water.[1][4]
The generally accepted mechanism proceeds as follows:
-
Protonation: The acid catalyst protonates one of the methoxy oxygen atoms, converting it into a good leaving group (methanol).[1][5]
-
Loss of Leaving Group: The lone pair on the adjacent oxygen helps to push out the protonated methanol molecule, forming a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: A base (often another water molecule) removes a proton from the newly added oxygen, yielding a hemiacetal intermediate.[4]
-
Second Protonation: The remaining methoxy group is then protonated by the acid catalyst.
-
Elimination: The newly formed hemiacetal's hydroxyl group expels the second methanol molecule, forming a protonated aldehyde.
-
Final Deprotonation: Water removes the final proton to yield the neutral aldehyde and regenerate the acid catalyst.
Troubleshooting Guide
Q1: My deprotection is incomplete or extremely slow. What's the primary cause and how can I drive the reaction to completion?
A1: This is the most common challenge, and it stems directly from the substrate's structure: the basic pyridine nitrogen.
Causality: The lone pair on the pyridine nitrogen (pKa of pyridine's conjugate acid is ~5.2) acts as a base, readily sequestering the acid catalyst you add to the reaction. This non-productive acid-base reaction effectively reduces the catalyst concentration available for the acetal hydrolysis mechanism, leading to a stalled or sluggish reaction.
Solutions:
-
Increase Acid Stoichiometry: The simplest solution is to add more acid. A common starting point is to use at least 1.0 equivalent of acid to neutralize the pyridine nitrogen, plus a catalytic amount (0.1-0.2 eq) to drive the hydrolysis. For stubborn substrates, using a larger excess (2-3 equivalents or more) of a strong acid like HCl or H₂SO₄ can be effective.
-
Use a Stronger Acid: If moderate acids like acetic acid or p-toluenesulfonic acid (pTsOH) are failing, switch to a stronger acid. Concentrated HCl, H₂SO₄, or trifluoroacetic acid (TFA) will more effectively protonate the acetal oxygen over the pyridine nitrogen, favoring the desired reaction pathway.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the rate of hydrolysis.[6] However, be cautious, as excessive heat can promote side reactions.
-
Ensure Sufficient Water: Remember that hydrolysis is an equilibrium process.[2] Using a co-solvent system with a high concentration of water (e.g., THF/H₂O, acetone/H₂O) helps push the equilibrium toward the product aldehyde.[6] Anhydrous or "dry" acidic conditions, sometimes used in other contexts, will actively prevent this deprotection.[7]
Q2: I'm observing significant side reactions or decomposition. What are the likely causes?
A2: Overly harsh conditions used to overcome the issues in Q1 can often lead to new problems. The 3-formylpyridine product is itself sensitive.
Causality:
-
Aldehyde Instability: Aldehydes can be sensitive to strongly acidic and oxidative conditions. The pyridine ring, especially when protonated, can also be susceptible to nucleophilic attack or other degradation pathways under forcing conditions (high heat, very strong acid).
-
Substrate Sensitivity: If your pyridine derivative contains other acid-sensitive functional groups (e.g., Boc groups, silyl ethers, esters), they may be cleaved under the conditions required for acetal deprotection.[8][9]
Solutions:
-
Lower the Temperature: If you are heating the reaction, try running it at a lower temperature for a longer period.
-
Titrate the Acid: Instead of adding a large excess of acid at the beginning, consider a slow, dropwise addition to maintain a minimum effective concentration without creating an overly harsh environment.
-
Choose a Milder Catalyst: Lewis acids can be an effective alternative to Brønsted acids. Catalysts like Er(OTf)₃, Ce(OTf)₃, or NaBArF₄ in wet solvents can cleave acetals under much gentler, often near-neutral, conditions.[8][10][11]
-
Use a Non-Hydrolytic Method: For extremely sensitive substrates, avoid aqueous acid entirely. A highly effective method is using a catalytic amount of molecular iodine (I₂) in acetone.[6][12] This reaction proceeds via a neutral transacetalization mechanism and is compatible with many acid-sensitive groups.[12]
Q3: The reaction appears complete by TLC/LCMS, but my yield is low after work-up. Where is my product going?
A3: The physical properties of 3-formylpyridine and its derivatives can make isolation challenging.
Causality: 3-Formylpyridine is a relatively polar and water-soluble compound. During the aqueous work-up and extraction, a significant portion of the product can be lost to the aqueous phase, especially after neutralization when the pyridine nitrogen is deprotonated.
Solutions:
-
Thorough Extraction: After neutralizing the reaction mixture, extract the aqueous layer multiple times (e.g., 5-10 times) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Brine Wash: Washing the combined organic layers with brine (saturated aqueous NaCl) can help to "salt out" the product from any residual water, pushing it into the organic phase.
-
Back-Extraction: If the product remains stubbornly in the aqueous layer, re-acidify the aqueous layer slightly and extract again. This protonates the pyridine, but the change in polarity might be sufficient to improve partitioning. Neutralize the new organic extracts carefully before concentration.
-
Avoid Over-Basifying: During neutralization, avoid using a very strong base or raising the pH too high, as this can sometimes promote aldehyde condensation or other side reactions. A saturated solution of sodium bicarbonate (NaHCO₃) is often a good choice.
Frequently Asked Questions (FAQs)
Q: Why is the pyridine nitrogen the central problem in this deprotection? A: The core challenge is a "proton competition." Both the acetal oxygen and the pyridine nitrogen are basic sites that can be protonated. For the desired deprotection to occur, the acetal oxygen must be protonated.[1] However, the pyridine nitrogen is often more basic and acts as a "proton sink," consuming the catalyst in a non-productive acid-base reaction. Overcoming this requires carefully chosen conditions that favor the kinetically and thermodynamically less favorable protonation of the acetal.
Q: How do I choose the right acid catalyst? A: The choice depends on the stability of your substrate. See the table below for a general guide. Always start with milder conditions and increase the acid strength only if necessary.
| Acid Catalyst | Typical Conditions | Pros | Cons |
| Acetic Acid (AcOH) | 80% AcOH in H₂O, RT to 60°C | Mild, good for some sensitive groups | Often too weak, requires heat |
| p-TsOH | Catalytic (0.1 eq) in Acetone/H₂O | Easy to handle solid | May not be strong enough |
| HCl / H₂SO₄ | 1-6 M in H₂O/THF, RT to 50°C | Strong, effective, inexpensive | Harsh, can cleave other acid-labile groups |
| TFA | 5-50% in DCM/H₂O, 0°C to RT | Strong, volatile (easy removal) | Can cleave Boc, t-butyl ethers; corrosive |
| Lewis Acids (e.g., Er(OTf)₃) | Catalytic in wet MeNO₂ or CH₂Cl₂ | Very mild, high chemoselectivity[11] | More expensive, requires anhydrous setup |
Q: Can I monitor the reaction progress effectively? A: Yes. Thin Layer Chromatography (TLC) is an excellent tool. The product aldehyde is typically more polar than the starting acetal. Use a solvent system like ethyl acetate/hexanes or DCM/methanol. Staining with potassium permanganate (KMnO₄) is effective as aldehydes are readily oxidized, resulting in a yellow spot on a purple background. LCMS is also highly effective for tracking the disappearance of starting material and the appearance of the product mass.
Experimental Protocols
Protocol 1: Standard Deprotection with Aqueous HCl
This protocol is a robust starting point for many common 3-dimethoxymethyl-pyridine derivatives.
-
Materials:
-
3-dimethoxymethyl-pyridine derivative (1.0 mmol)
-
Tetrahydrofuran (THF) (5 mL)
-
2 M Hydrochloric Acid (HCl) (2.5 mL, 2.5 mmol, 2.5 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine (Saturated NaCl solution)
-
-
Procedure:
-
Dissolve the 3-dimethoxymethyl-pyridine derivative in THF in a round-bottom flask.
-
Add the 2 M HCl solution.
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC every 30-60 minutes. If the reaction is slow, gently warm the mixture to 40-50°C.
-
Upon completion, cool the reaction to room temperature (if heated).
-
Carefully add saturated NaHCO₃ solution dropwise until gas evolution ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract with DCM (5 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-formylpyridine derivative.
-
Purify by flash column chromatography on silica gel as needed.
-
Protocol 2: Mild, Non-Hydrolytic Deprotection using Iodine in Acetone
This protocol is ideal for substrates with highly acid-sensitive functional groups.[6][12]
-
Materials:
-
Acetal-protected compound (1.0 mmol)
-
Reagent-grade acetone (10 mL)
-
Molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol %)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate or DCM
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the acetal-protected compound in acetone in a round-bottom flask.
-
Add the molecular iodine. The solution should turn light brown.
-
Stir the mixture at room temperature. The reaction is often complete within 5-30 minutes for acyclic acetals. Monitor by TLC.[6]
-
Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution dropwise until the brown color of the iodine disappears.
-
Remove the majority of the acetone under reduced pressure.
-
Extract the remaining aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected carbonyl compound.[6]
-
References
-
Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]
-
Reactions of keten acetals. Part I. The hydrolysis of cyanoketen dimethyl acetal; general acid catalysis and kinetic hydrogen isotope effects. Journal of the Chemical Society B: Physical Organic. [Link]
-
New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters. [Link]
-
Acetal Formation and Hydrolysis. YouTube. [Link]
-
Dimethyl Acetals. Organic Chemistry Portal. [Link]
-
The synthesis and hydrolysis of dimethyl acetals catalyzed by sulfated metal oxides. An efficient method for protecting carbonyl groups. ResearchGate. [Link]
-
An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry. [Link]
-
Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. [Link]
-
Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. PubMed. [Link]
-
Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews. [Link]
-
Acetals Formation and Hydrolysis. Organic Chemistry Tutor. [Link]
-
An Application of Borane As a Protecting Group for Pyridine. ResearchGate. [Link]
-
Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters. [Link]
-
Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. [Link]
-
Unlocking the Mystery: No Acetal Deprotection with HCl? Discovering Cis-Stereochemistry in Pyridine! YouTube. [Link]
-
Hydrolysis of Acetals Reaction and Mechanism. YouTube. [Link]
-
Synthesis of aldehydes by deprotection or hydrolysis. Organic Chemistry Portal. [Link]
-
Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. ResearchGate. [Link]
-
Highly Efficient Chemoselective Deprotection of O,O -Acetals and O,O -Ketals Catalyzed by Molecular Iodine in Acetone. ResearchGate. [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. [Link]
-
Pyridine. PubChem. [Link]
Sources
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl Acetals [organic-chemistry.org]
- 11. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Stability of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine in Solution
Welcome to the Technical Support Center for 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile halogenated pyridine derivative in their experimental workflows. Our goal is to provide you with in-depth technical knowledge and practical troubleshooting advice to ensure the stability and integrity of this compound in your solutions.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the handling and stability of this compound.
Q1: What is the primary stability concern with this compound?
A1: The primary stability concern is the hydrolysis of the dimethoxymethyl group, which is an acetal functional group. Acetals are susceptible to cleavage under acidic conditions, which results in the formation of the corresponding aldehyde, 5-bromo-2-chloro-3-formylpyridine, and two equivalents of methanol.[1][2] This degradation is often the root cause of unexpected experimental outcomes.
Q2: What are the ideal storage conditions for the solid compound?
A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from sources of ignition, strong acids, bases, and oxidizing agents.
Q3: How can I visually detect potential degradation of the compound in solution?
A3: While not always definitive, a change in the color of the solution (e.g., developing a yellow or brown tint) can be an indicator of degradation. The formation of a precipitate may also suggest the presence of insoluble degradation products or impurities. However, significant degradation can occur without any visible changes, making analytical verification crucial.
Q4: Is this compound sensitive to light?
A4: Yes, halogenated pyridines can be susceptible to photodegradation.[3] It is advisable to store solutions of this compound in amber vials or to protect them from direct light exposure to minimize the risk of light-induced degradation pathways.
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
Issue 1: My reaction is yielding unexpected byproducts, or the desired product is not forming.
Q: I'm using this compound in a reaction, but I'm observing impurities and low yield. Could the starting material be the problem?
A: Yes, the stability of the starting material is a critical factor. The most likely cause is the in-situ degradation of the dimethoxymethyl group back to the aldehyde.
Causality: The dimethoxymethyl group serves as a protecting group for the aldehyde. If your reaction conditions are acidic, even trace amounts of acid can catalyze the hydrolysis of the acetal.[1][2] The newly formed aldehyde, 5-bromo-2-chloro-3-formylpyridine, is a different reactive species and may participate in unintended side reactions or fail to undergo the desired transformation.
Troubleshooting Steps:
-
pH Assessment: Check the pH of your reaction mixture. If it is acidic, consider if the reagents or solvents you are using could be contributing to the acidity.
-
Use of Anhydrous and Aprotic Solvents: To minimize hydrolysis, use high-purity, anhydrous aprotic solvents. Protic solvents like water or alcohols can participate in the hydrolysis reaction.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon). This will prevent atmospheric moisture from contributing to hydrolysis.
-
Reagent Purity: Ensure that all other reagents are free from acidic impurities. For example, some grades of solvents or other starting materials may contain acidic residues.
-
Purity Check of Starting Material: Before use, verify the purity of your this compound using a suitable analytical method like ¹H NMR or GC-MS (see Section IV for protocols).
Issue 2: The purity of my this compound solution seems to decrease over time.
Q: I've prepared a stock solution of the compound, but I suspect it's degrading upon storage. How can I confirm this and prevent it?
A: This is a common issue, especially if the solution is not stored under optimal conditions. Degradation over time is likely due to slow hydrolysis or other degradation pathways.
Causality: The stability of the compound in solution is highly dependent on the solvent, temperature, and presence of contaminants. Trace amounts of acid or water in the solvent can lead to gradual hydrolysis of the acetal. Exposure to light can also contribute to degradation over time.[3]
Troubleshooting Steps:
-
Solvent Selection: Choose a high-purity, anhydrous, and aprotic solvent for your stock solution. Solvents like anhydrous dioxane, tetrahydrofuran (THF), or toluene are generally good choices. Avoid protic solvents like methanol or ethanol for long-term storage.
-
Storage Conditions: Store the stock solution at a low temperature (e.g., in a refrigerator or freezer) to slow down the rate of any potential degradation reactions. Ensure the container is tightly sealed to prevent moisture ingress.
-
Light Protection: Store the solution in an amber vial or wrapped in aluminum foil to protect it from light.
-
Regular Purity Monitoring: If the solution is to be stored for an extended period, it is good practice to periodically check its purity by an appropriate analytical method.
III. Quantitative Stability Data
| Parameter | Condition | Expected Stability | Primary Degradation Product |
| pH | < 4 (Aqueous/Protic) | Highly Labile (Rapid Hydrolysis) | 5-Bromo-2-chloro-3-formylpyridine |
| 4 - 6 (Aqueous/Protic) | Moderately Labile (Slow Hydrolysis) | 5-Bromo-2-chloro-3-formylpyridine | |
| 7 (Aqueous/Protic) | Relatively Stable (Very Slow Hydrolysis) | 5-Bromo-2-chloro-3-formylpyridine | |
| > 8 (Aqueous/Protic) | Generally Stable | Minimal Hydrolysis | |
| Temperature | > Boiling Point | Likely Decomposition | Complex mixture |
| Elevated Temp (e.g., 80 °C) | Increased Degradation Rate | 5-Bromo-2-chloro-3-formylpyridine | |
| Room Temperature | Stable in Anhydrous Aprotic Solvents | - | |
| Refrigerated (2-8 °C) | Recommended for Long-Term Storage | - | |
| Solvent | Anhydrous Aprotic (e.g., Dioxane, THF) | High Stability | - |
| Protic (e.g., Methanol, Water) | Risk of Solvolysis/Hydrolysis | 5-Bromo-2-chloro-3-formylpyridine | |
| Chlorinated (e.g., DCM, Chloroform) | Generally Good Stability (if anhydrous) | - | |
| Light | UV or Prolonged Daylight | Potential for Photodegradation | Halogenated pyridine byproducts |
IV. Experimental Protocols
This section provides detailed methodologies for assessing the stability and purity of this compound.
Protocol 1: Purity Assessment and Degradation Monitoring by ¹H NMR Spectroscopy
Objective: To determine the purity of this compound and identify the presence of its primary hydrolysis product, 5-bromo-2-chloro-3-formylpyridine.
Materials:
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃)
-
Sample of this compound
Procedure:
-
Dissolve a small amount (5-10 mg) of the compound in approximately 0.6 mL of deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
This compound: Look for a singlet corresponding to the two methoxy groups (-OCH₃) at approximately 3.4 ppm and a singlet for the methine proton (-CH(OCH₃)₂) at around 5.5 ppm. The aromatic protons will appear further downfield.
-
5-bromo-2-chloro-3-formylpyridine (Degradation Product): The most indicative signal for this impurity is the aldehyde proton (-CHO) which will appear as a singlet significantly downfield, typically between 9.5 and 10.5 ppm.
-
Methanol (Byproduct): A singlet around 3.49 ppm may indicate the presence of methanol from hydrolysis.
-
-
Quantification: The relative integration of the aldehyde proton peak compared to the methine proton of the acetal can be used to estimate the percentage of hydrolysis.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify this compound from its potential degradation products and other impurities.
Instrumentation and Conditions (Typical):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: 50-350 m/z.
Procedure:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Inject a small volume (e.g., 1 µL) into the GC-MS.
-
Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum (expect to see the molecular ion and characteristic fragmentation patterns).
-
Look for a peak corresponding to 5-bromo-2-chloro-3-formylpyridine, which will likely have a different retention time. Its mass spectrum will show a lower molecular weight.
-
V. Visualization of Degradation Pathway and Troubleshooting
Primary Degradation Pathway
The primary degradation pathway is the acid-catalyzed hydrolysis of the acetal.
Caption: Acid-catalyzed hydrolysis of the acetal.
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and resolving stability issues.
Caption: Troubleshooting workflow for stability issues.
VI. References
-
Photolytic removal and mineralisation of 2-halogenated pyridines. PubMed. [Link]
-
Well-established mechanism of the hydrolysis of acetals and ketals.... ResearchGate. [Link]
-
Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters by Michael I. Page. University of Glasgow. [Link]
-
Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in Buchwald-Hartwig Reactions of Bromochloropyridines
Welcome to the technical support resource for the Buchwald-Hartwig amination of bromochloropyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific, yet powerful, cross-coupling reaction. The unique electronic and coordinating properties of halopyridines often require nuanced optimization beyond standard protocols. This document provides in-depth, cause-and-effect troubleshooting advice to help you navigate these complexities and achieve higher, more consistent yields.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the amination of bromochloropyridines.
Q1: Why is my reaction yield consistently low or zero when using a bromochloropyridine? Low yields are typically traced back to a few core issues specific to pyridine substrates. The most common culprit is catalyst poisoning , where the pyridine nitrogen lone pair coordinates to the palladium center, inhibiting its catalytic activity.[1][2] Other significant factors include suboptimal choice of ligand or base, the presence of oxygen or moisture, and temperatures that are either too low for activation or too high, leading to side reactions.[1]
Q2: How can I ensure the reaction is selective for the C-Br bond over the C-Cl bond? The selectivity is rooted in the fundamental mechanism of the reaction. The first step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) complex. The relative rate of this step follows the trend C-I > C-Br > C-Cl.[3] Therefore, the C-Br bond will preferentially react over the C-Cl bond.[3] In most cases, high selectivity is inherent. If you observe significant C-Cl amination, it may indicate that the reaction conditions (e.g., excessively high temperatures) are too harsh.
Q3: My reaction starts, as confirmed by LC-MS, but stalls before reaching completion. What is the likely cause? Reaction stalling is a classic symptom of catalyst deactivation during the reaction. While initial catalyst poisoning can prevent the reaction from starting, gradual deactivation can occur due to several factors. These include the slow formation of inactive palladium complexes, potential degradation of the phosphine ligand at high temperatures, or inhibitory effects from reaction byproducts. Using highly stable and robust palladium pre-catalysts can often mitigate this issue.[4]
Q4: What are the most critical parameters to screen when optimizing a new bromochloropyridine amination? For this substrate class, the most impactful variables to screen are the ligand , base , and temperature . The ligand choice is paramount to prevent catalyst poisoning and facilitate the key steps of the catalytic cycle.[5] The base strength must be sufficient to deprotonate the amine-palladium complex without causing substrate degradation.[6][7] Temperature is a delicate balance between providing enough energy for the reaction to proceed and avoiding side reactions like dehalogenation.[8]
In-Depth Troubleshooting Guide
This guide is structured by observable symptoms in your reaction. Identify the primary issue you are facing and follow the diagnostic and corrective steps outlined.
Symptom 1: Low to No Conversion of Starting Material
This indicates a fundamental failure in initiating or sustaining the catalytic cycle.
Plausible Causes (The "Why")
-
Catalyst Inhibition/Poisoning: The pyridine nitrogen directly competes with the phosphine ligand for coordination to the palladium center. If the pyridine binds too strongly, it shuts down the catalytic cycle before it can begin. This is especially problematic for 2-substituted halopyridines.[1][2]
-
Inactive Catalyst Species: The active catalyst is a Pd(0) species. If you are using a Pd(II) precursor like Pd(OAc)₂, its reduction to Pd(0) may be inefficient under your conditions.[4][9] Furthermore, oxygen in the reaction vessel can rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[3]
-
Insufficient Base Strength: The base's crucial role is to deprotonate the coordinated amine to form the palladium-amido complex, which precedes the final C-N bond formation. A base that is too weak will make this step prohibitively slow, stalling the reaction.[6][7]
-
Poor Ligand Choice: A ligand that is not sterically bulky or electron-rich enough may not effectively stabilize the palladium center or promote the rate-limiting reductive elimination step.[5][10]
Recommended Actions (The "How-To")
-
Switch to a Palladium Pre-catalyst: Instead of Pd(OAc)₂ or Pd₂(dba)₃, use an air-stable pre-catalyst like an XPhos, RuPhos, or BrettPhos palladacycle (e.g., XPhos Pd G3). These form the active Pd(0) species more reliably and efficiently upon addition of a base.[4][11]
-
Employ Bulky Biarylphosphine Ligands: These ligands are the gold standard for challenging substrates. Their steric bulk creates a protective pocket around the palladium, minimizing pyridine coordination and preventing the formation of inactive dimers.[5][10] Screen a panel of ligands to find the optimal one for your specific substrate.
-
Ensure Rigorously Inert and Anhydrous Conditions: Use an oven-dried Schlenk flask or a sealed tube. The vessel should be evacuated and backfilled with an inert gas (Argon or Nitrogen) at least three times.[12] Use anhydrous solvents and ensure your amine and base are not hydrated.
-
Re-evaluate Your Base: If using a weaker base like Cs₂CO₃ or K₃PO₄, consider switching to a stronger base such as Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS).[3][4] Be mindful that stronger bases may not be compatible with other functional groups on your molecule.[13]
-
Increase Temperature Incrementally: Gently increase the reaction temperature in 10 °C increments, from a starting point of ~80 °C up to 110 °C. Monitor carefully for product formation versus decomposition.[1][12]
Symptom 2: Significant Side Product Formation (Dehalogenation)
The appearance of a major byproduct where the bromine atom has been replaced by a hydrogen atom is a common issue known as hydrodehalogenation or simply dehalogenation.
Plausible Causes (The "Why")
-
β-Hydride Elimination Pathway: This is an unproductive side reaction that can compete with the desired reductive elimination step.[10] It is more common with primary amines that have β-hydrogens.
-
High Reaction Temperatures: Excessive heat can promote catalyst degradation or other side pathways that lead to dehalogenation.[8]
-
Incomplete Catalyst Formation: If the active Pd-ligand complex is not formed efficiently, other palladium species may be present that favor dehalogenation pathways.[8]
Recommended Actions (The "How-To")
-
Lower the Reaction Temperature: This is the most direct way to minimize thermally induced side reactions. Try running the reaction at 80 °C or 90 °C instead of 110 °C, even if it requires a longer reaction time.
-
Screen Different Ligand/Base Combinations: The electronic and steric properties of the ligand can influence the relative rates of reductive elimination versus side reactions. Sometimes, a slightly different ligand (e.g., RuPhos instead of XPhos) or a different base can tip the balance in favor of the desired product.
-
Use a Pre-catalyst: As mentioned previously, using a well-defined pre-catalyst ensures more complete and clean formation of the active catalytic species, which can suppress dehalogenation side reactions.[8]
-
Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Prolonged heating can lead to product degradation and the formation of byproducts. Monitor by TLC or LC-MS.[3]
Visualizing the Process
Understanding the catalytic cycle and the troubleshooting logic is key to rational optimization.
dot digraph "Buchwald_Hartwig_Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Pd0 [label="L-Pd(0)\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; AmineCoord [label="Amine Coordination", fillcolor="#F1F3F4", fontcolor="#202124"]; Amido [label="Pd-Amido Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-NR'R''\n(Product)", shape=ellipse, style=solid, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Br(Cl)Py-R\n(Substrate)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Amine [label="HNR'R''", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Poison [label="Catalyst Poisoning\n(Pyridine Coordination)", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="+ Ar-X"]; ArX -> OxAdd; OxAdd -> AmineCoord [label="+ Amine"]; Amine -> AmineCoord; AmineCoord -> Amido [label="+ Base\n- Base-H⁺X⁻"]; Base -> AmineCoord; Amido -> Pd0 [label="Reductive\nElimination"]; Amido -> Product; Pd0 -> Poison [style=dashed, color="#EA4335", label="Inhibition"]; } } Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Data Summary: Choosing Your Reaction Components
The selection of ligand and base is highly substrate-dependent, but general guidelines can provide a strong starting point.
Table 1: Comparative Guide to Common Ligands for Pyridine Amination
| Ligand Class | Example Ligands | Key Advantages | Considerations |
|---|---|---|---|
| Bulky Biarylphosphines | XPhos, RuPhos, BrettPhos | Generally high activity and broad scope. Excellent at preventing pyridine coordination due to steric bulk.[5] | Can be expensive. Optimal ligand is substrate-dependent and may require screening. |
| Chelating Bisphosphines | Xantphos, BINAP | Bidentate nature can enhance catalyst stability and prevent dimer formation.[10] | May be less active than monodentate biarylphosphines for highly challenging substrates. |
| Ferrocene-based | Josiphos-type ligands | Have shown high efficacy, particularly for direct ammonia coupling or challenging amines.[10] | Scope may be more specialized compared to the biarylphosphine class. |
Table 2: Base and Solvent Compatibility Matrix
| Base | Toluene | Dioxane | THF | Key Characteristics |
|---|---|---|---|---|
| NaOtBu | Excellent | Excellent | Good | Very strong base, widely used.[14] Can be sensitive to some functional groups. High agitation is recommended due to its density.[4] |
| LiHMDS | Good | Good | Excellent | Strong, non-nucleophilic base. Good for substrates with acidic protons.[3][10] |
| Cs₂CO₃ | Moderate | Good | Moderate | Milder base, good for sensitive substrates. Often requires higher temperatures or more polar co-solvents.[15] |
| K₃PO₄ | Moderate | Good | Moderate | A common alternative to carbonate bases. Effective and often used in large-scale synthesis. |
Baseline Experimental Protocol
This protocol provides a robust starting point for the amination of a generic bromochloropyridine with a primary or secondary amine.
Materials:
-
Bromochloropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 1.2-2.4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous Toluene (or Dioxane)
Procedure:
-
Preparation: To an oven-dried Schlenk tube or sealed vial equipped with a magnetic stir bar, add the palladium pre-catalyst and the base.
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[12]
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., toluene) via syringe. Stir for 5-10 minutes.
-
Substrate Addition: Add the bromochloropyridine (if solid) followed by the amine (if liquid, add via syringe).
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 80-100 °C. Stir vigorously for the duration of the reaction.[12]
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS until the starting material is consumed.[3][12]
-
Work-up: Once complete, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride or water.
-
Extraction: Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[3][12]
References
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.
- Wikipedia. (2023).
- PubMed. (2014).
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. BenchChem.
- BenchChem. (2025).
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- National Institutes of Health. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?.
- Reddit. (2018).
- Reddit. (2024).
- Maynooth University Research Archive Library. (2021). 2,2,5,5-Tetramethyloxolane (TMO)
- Organic Chemistry Portal. (n.d.).
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- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Efficient Removal of Palladium Catalysts from Pyridine-Containing Reaction Mixtures
Welcome to our dedicated technical support center for chemists and researchers in the pharmaceutical and fine chemical industries. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the effective removal of residual palladium catalysts from reaction mixtures containing pyridine and its derivatives. We understand the unique challenges posed by these nitrogen-containing heterocycles and aim to provide you with scientifically sound and field-proven solutions.
The Core Challenge: Pyridine's Affinity for Palladium
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[1] However, the removal of residual palladium to meet stringent regulatory limits for active pharmaceutical ingredients (APIs) presents a significant hurdle, particularly when the reaction involves pyridine-containing molecules.[2][3]
The nitrogen atom in the pyridine ring acts as a potent ligand, forming stable coordination complexes with palladium.[4][5] This coordination increases the catalyst's solubility in the reaction mixture, making its removal by simple filtration or standard extraction methods inefficient.[4] This guide will walk you through effective strategies to overcome this challenge.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my reaction mixture containing a pyridine derivative?
The lone pair of electrons on the nitrogen atom of the pyridine ring readily coordinates with the palladium center, forming a stable palladium-pyridine complex.[4][6] This complex can be soluble in your reaction solvent, preventing its removal by simple filtration. The strength of this coordination can vary depending on the specific pyridine derivative and the oxidation state of the palladium.
Q2: What are the regulatory limits for palladium in APIs?
Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products. Palladium is classified as a Class 2B element, and its permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API.[3][7]
Q3: Is activated carbon a reliable method for palladium removal in the presence of pyridine?
While activated carbon is a cost-effective and widely used scavenger, it often exhibits non-specific binding.[2][8] This can lead to significant loss of your valuable pyridine-containing product through adsorption onto the carbon surface.[2][4] While it can be effective in some cases, it's crucial to screen for product loss and consider more selective alternatives if yields are compromised.[9]
Q4: What are "metal scavengers" and how do they work?
Metal scavengers are materials, often based on silica or polymer supports, that are functionalized with groups that have a high affinity for specific metals.[9] For palladium, scavengers containing thiol (mercapto), thiourea, or dimercaptotriazine (DMT) functional groups are particularly effective.[4][10][11] These functional groups act as strong ligands that bind tightly to the palladium, effectively "scavenging" it from the solution. The solid support allows for easy removal of the scavenger-palladium complex by filtration.[12]
Q5: When should I consider using Celite® filtration?
Filtration through a pad of Celite® is a simple and effective method for removing insoluble or heterogeneous palladium species.[5][13] It is often used as a preliminary purification step before employing a high-affinity scavenger to capture the remaining soluble palladium.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the palladium removal process and provides actionable solutions.
Issue 1: High Levels of Residual Palladium After Purification
-
Possible Cause: The chosen scavenger has a lower affinity for the palladium-pyridine complex compared to pyridine itself.
-
Troubleshooting Steps:
-
Scavenger Screening: Test a panel of scavengers with different functional groups (e.g., thiol, thiourea, DMT) to identify the most effective one for your specific system.[4][5]
-
Optimize Conditions: Vary the scavenger-to-palladium ratio (typically 3-5 equivalents), temperature (room temperature to 50°C), and stirring time (2 to 24 hours) to maximize removal efficiency.[4][14]
-
Solvent System Modification: The choice of solvent can impact the binding efficiency. Ensure your product is fully soluble at the scavenging temperature to avoid co-precipitation.[8]
-
Combination Approach: A multi-step process can be highly effective. For example, an initial filtration through Celite® to remove particulates, followed by treatment with a high-affinity scavenger for soluble palladium.[4]
-
Issue 2: Significant Product Loss During Scavenging
-
Possible Cause: Your pyridine-containing product is non-specifically adsorbing to the scavenger material, especially activated carbon.[4][8]
-
Troubleshooting Steps:
-
Select a More Specific Scavenger: Silica-based scavengers often offer higher selectivity and better product recovery compared to activated carbon.[4][9]
-
Minimize Scavenger Amount: Use the minimum amount of scavenger required to achieve the target palladium level. This can be determined through small-scale optimization experiments.[5]
-
Thorough Washing: After filtration, wash the scavenger cake with fresh solvent to recover any adsorbed product.[8]
-
Consider Crystallization: If your product is crystalline, recrystallization can be an effective purification method, especially when used with additives like N-acetylcysteine or thiourea that help keep the palladium in the mother liquor.[5][15]
-
Decision-Making Workflow for Palladium Removal
The following diagram provides a logical workflow to help you select the most appropriate palladium removal strategy for your pyridine-containing reaction mixture.
Caption: A decision workflow for selecting a palladium removal method.
Comparative Analysis of Palladium Removal Methods
The table below summarizes the key features of common palladium removal techniques to aid in your selection process.
| Method | Principle of Action | Advantages | Disadvantages | Best Suited For |
| Solid-Supported Scavengers | Chemisorption via high-affinity functional groups (e.g., thiol, DMT)[2] | High selectivity for palladium, high product recovery, broad solvent compatibility.[9][16] | Higher cost compared to activated carbon. | Reactions where product loss is a major concern and high purity is required. |
| Activated Carbon | Physisorption onto a porous carbon surface[2] | Low cost, widely available.[17] | Non-specific adsorption leading to product loss, fine particles can be difficult to filter.[4][5] | Cost-sensitive processes where some product loss is acceptable. |
| Celite® Filtration | Physical removal of insoluble particles[13] | Simple, inexpensive, removes heterogeneous palladium. | Ineffective against soluble palladium species. | A preliminary step to remove particulate palladium before further purification. |
| Crystallization | Separation based on differential solubility[5] | Can be highly effective for achieving very low palladium levels. | Product must be crystalline, potential for co-crystallization of palladium complexes.[5] | Final purification step for crystalline products. |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude pyridine-containing product in a suitable organic solvent (e.g., ethyl acetate, toluene, THF).[4]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, Biotage® MP-TMT). A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst used.[4][14]
-
Stirring: Stir the mixture at a suitable temperature (e.g., room temperature to 50°C) for a period of 2 to 24 hours.[4]
-
Filtration: Filter the mixture through a Büchner funnel or a pad of Celite® to remove the solid scavenger-palladium complex.[8]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[4]
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.[4]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm the removal efficiency.[15]
Protocol 2: Palladium Removal Workflow using Scavengers
The following diagram illustrates the general workflow for palladium scavenging.
Caption: A step-by-step workflow for palladium scavenging.
References
-
ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available from: [Link]
-
Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. Available from: [Link]
-
Johnson Matthey. Scavenging Technologies from Johnson Matthey. Available from: [Link]
-
Norlab. Biotage® MP-TMT - Palladium Scavenger. Available from: [Link]
-
ResearchGate. How can i remove palladium Pd catalyst easily? Available from: [Link]
-
ACS Publications. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. Available from: [Link]
-
PubMed. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. Available from: [Link]
-
Biotage. Metal Scavenger User Guide. Available from: [Link]
-
Biotage. Biotage® MP-TMT | Palladium scavenger. Available from: [Link]
-
Technology Networks. SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Available from: [Link]
-
AnyFlip. Metal scavengers process Chem - biotage. Available from: [Link]
- Google Patents. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates.
-
Element Lab Solutions. SiliCycle SiliaMetS Metal Scavengers. Available from: [Link]
-
Velocity Scientific Solutions. SiliametS Metal Scavengers. Available from: [Link]
-
ResearchGate. How to remove palladium catalyst from reaction mixture ? Available from: [Link]
-
Biotage. How to Remove Palladium in three easy steps. Available from: [Link]
-
ResearchGate. Functionalized nitrogen ligands for palladium catalyzed cross-coupling reactions (part I) | Request PDF. Available from: [Link]
-
PubMed Central. Manipulating Electronic Effect of Nitrogen Donor-Based Ligands for Efficient Complexation and Separation of Palladium from Highly Acidic Solution. Available from: [Link]
-
ResearchGate. (PDF) Manipulating Electronic Effect of Nitrogen Donor-Based Ligands for Efficient Complexation and Separation of Palladium from Highly Acidic Solution. Available from: [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. Available from: [Link]
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- 6. researchgate.net [researchgate.net]
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- 12. biotage.com [biotage.com]
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Minimizing homocoupling in Sonogashira reactions of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
Technical Support Center: Sonogashira Reactions of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing Sonogashira reactions, with a specific focus on the challenging substrate, this compound. This guide is designed to provide you with in-depth, field-proven insights to help you navigate the common pitfalls of this powerful C-C bond-forming reaction, particularly the pervasive issue of alkyne homocoupling (Glaser-Hay coupling).
Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices. This resource is structured as a series of frequently asked questions and a detailed troubleshooting guide to directly address the issues you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Sonogashira reaction, and why is it a problem?
A1: Homocoupling, often referred to as Glaser or Glaser-Hay coupling, is the primary side reaction in Sonogashira couplings.[1][2] It is an oxidative dimerization of the terminal alkyne starting material to form a symmetrical 1,3-diyne. This process is problematic for several reasons:
-
Yield Reduction: It consumes your valuable alkyne, directly lowering the yield of the desired cross-coupled product.[3]
-
Purification Challenges: The homocoupled byproduct often has similar polarity to the desired product, complicating downstream purification by chromatography.
-
Stoichiometric Imbalance: Consumption of the alkyne disrupts the reaction stoichiometry, potentially leading to incomplete conversion of the aryl halide.
Q2: My reaction involves a pyridine ring. Are there special considerations for this substrate class?
A2: Yes. The this compound substrate is an electron-deficient heteroaromatic system. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially altering its catalytic activity. Furthermore, the reactivity of the C-Br bond is influenced by the electronic properties of the ring and the other substituents. While aryl bromides are generally less reactive than aryl iodides, the electron-deficient nature of this specific pyridine may facilitate the oxidative addition step, which is often rate-limiting.[4][5]
Q3: Is the copper(I) co-catalyst always necessary? I've heard it's the main cause of homocoupling.
A3: You are correct that the copper(I) co-catalyst is the primary mediator of Glaser homocoupling.[1][6][7] Its role in the main Sonogashira cycle is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[1] This species then undergoes transmetalation with the palladium complex. However, in the presence of oxygen, this same copper acetylide can undergo oxidative dimerization, leading to the unwanted byproduct.[2][7]
While not always necessary, the copper co-catalyst significantly increases the reaction rate under mild conditions.[1] For less reactive substrates, it can be crucial. However, numerous "copper-free" Sonogashira protocols have been developed specifically to circumvent the homocoupling issue.[1][8][9] Choosing between a copper-catalyzed and a copper-free system is a key decision in optimizing your reaction.
Q4: My reaction mixture turned black. What does this indicate?
A4: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition and precipitation of the palladium(0) catalyst.[4] This is a common failure mode and indicates that your active catalyst is crashing out of the solution, leading to a stalled or failed reaction. Common causes include:
-
Presence of oxygen.
-
Inappropriate solvent choice (anecdotally, THF can sometimes promote this).[4][10]
-
Reaction temperature being too high.
-
Impurities in reagents or solvents.
In-Depth Troubleshooting Guide
Problem: Excessive Formation of Homocoupled Diyne Byproduct
This is the most common issue plaguing Sonogashira reactions. If you observe a significant amount of your alkyne dimer in the crude reaction mixture (identifiable by TLC, LC-MS, or NMR), consider the following causal factors and solutions.
Cause 1: Presence of Oxygen The oxidative homocoupling pathway is critically dependent on an oxidant, with atmospheric oxygen being the most common culprit.[3][6]
-
Solution 1.1: Implement Rigorous Inert Atmosphere Techniques. Standard Sonogashira reactions formally require deaerated conditions.[1] Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles (at least three) or by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[6]
-
Solution 1.2: Consider a Reducing Atmosphere. Research has shown that using a dilute hydrogen gas atmosphere (mixed with nitrogen or argon for safety) can effectively scavenge trace oxygen, reducing homocoupling to minimal levels.[3][11] This creates a reducing environment that disfavors the oxidative side reaction.
Cause 2: High Instantaneous Concentration of Copper Acetylide The homocoupling reaction is bimolecular with respect to the alkyne. A high concentration of the alkyne (and thus the copper acetylide intermediate) increases the probability of the undesired dimerization.
-
Solution 2.1: Slow Addition of the Alkyne. Instead of adding the alkyne all at once, use a syringe pump to add it slowly over several hours.[6] This keeps the instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.
Cause 3: Inappropriate Choice of Catalyst System or Reaction Conditions The interplay between the catalyst, ligand, base, and solvent has a profound effect on the relative rates of cross-coupling versus homocoupling.
-
Solution 3.1: Switch to a Copper-Free Protocol. This is the most direct way to eliminate Glaser coupling.[1][6][8] Copper-free systems often require more forcing conditions (higher temperatures) or specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, cataCXium A) that promote the copper-free catalytic cycle.[12][13]
-
Solution 3.2: Optimize Ligand Choice. Bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps of the desired cycle, helping it outcompete the homocoupling pathway.[5][13] For your specific substrate, ligands like XPhos or Pd(dppf)Cl2 could be beneficial.[14]
-
Solution 3.3: Re-evaluate the Base and Solvent. The base is crucial for deprotonating the alkyne.[1] Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common and can often serve as the solvent.[1] However, for some systems, inorganic bases like K₂CO₃ or Cs₂CO₃ in solvents like DMF or acetonitrile can offer better results, particularly in copper-free setups.[12][15]
Visualizing the Competing Pathways
The diagram below illustrates the desired Sonogashira catalytic cycle and the competing Glaser homocoupling pathway, highlighting the central, problematic role of the Copper(I) Acetylide intermediate.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
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- 12. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis and Purification of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
Welcome to the technical support center for the scalable synthesis and purification of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently execute this synthesis on a larger scale, ensuring high yield and purity.
I. Synthetic Overview & Core Principles
The multi-step synthesis of this compound is a strategically important process for generating a key building block in pharmaceutical and agrochemical research. The synthetic route requires careful control of reaction conditions to achieve the desired regioselectivity and to minimize the formation of impurities. The overall process can be broken down into three key stages: halogenation, formylation, and acetal protection. Success in scaling up this synthesis hinges on a thorough understanding of the mechanism and potential pitfalls of each step.
Caption: Representative workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Bromination Step | - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of starting material or product. | - Monitor reaction progress by TLC or HPLC. - Optimize temperature; pyridine bromination often requires heating. - Ensure anhydrous conditions and use a high-purity starting material. |
| Formation of Polybrominated Byproducts | - Excess brominating agent. - Reaction temperature is too high. | - Use N-bromosuccinimide (NBS) for better control over monobromination.[1] - Carefully control the stoichiometry of the brominating agent. - Maintain the recommended reaction temperature. |
| Poor Regioselectivity in Bromination | - Incorrect reaction conditions for desired isomer. | - Bromination of pyridines is highly dependent on the directing effects of existing substituents. For 2-chloro-3-methylpyridine, bromination is expected at the 5-position. Confirm starting material identity. |
| Incomplete Acetal Formation | - Presence of water in the reaction mixture. - Insufficient acid catalyst. - Equilibrium not driven to the product side. | - Use anhydrous solvents and reagents. Trimethyl orthoformate can also act as a dehydrating agent.[2][3] - Optimize the amount of acid catalyst (e.g., p-toluenesulfonic acid). - Use an excess of trimethyl orthoformate to shift the equilibrium. |
| Hydrolysis of Acetal During Workup or Purification | - Exposure to acidic conditions. | - Neutralize the reaction mixture before workup. - Use a neutral or slightly basic mobile phase for column chromatography (e.g., hexane/ethyl acetate with 0.5% triethylamine). |
| Product is an Oil and Difficult to Handle | - Presence of residual solvent or impurities. | - Ensure complete removal of solvent under high vacuum. - Purify by column chromatography to remove impurities that may be preventing crystallization. |
| Co-elution of Impurities During Column Chromatography | - Improper solvent system. | - Perform a thorough solvent screen using TLC to find a mobile phase with optimal separation. - Consider using a different stationary phase (e.g., alumina) if silica gel is ineffective. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical step to control for a successful scalable synthesis?
A1: The bromination step is arguably the most critical. Achieving high regioselectivity and minimizing the formation of di- and polybrominated impurities is paramount for a clean reaction profile and straightforward purification. Careful control of temperature and the stoichiometry of the brominating agent are essential.
Q2: Can I use liquid bromine instead of N-bromosuccinimide (NBS) for the bromination step?
A2: While liquid bromine can be used, NBS is generally recommended for better control and safety on a larger scale.[1] Liquid bromine is highly corrosive and volatile, requiring specialized handling procedures.[4][5][6][7][8] NBS is a solid and allows for more precise portioning, reducing the risk of over-bromination.
Q3: My acetal protection step is slow and incomplete. What can I do?
A3: The key to a successful acetal formation is the rigorous exclusion of water. The reaction is an equilibrium, and any water present will push it back towards the starting aldehyde.[2][3] Ensure your solvent and reagents are anhydrous. Using trimethyl orthoformate not only acts as the reagent but also as a scavenger for any residual water.[2][3] A catalytic amount of a non-aqueous acid, such as p-toluenesulfonic acid, is also crucial.
Q4: I am having trouble purifying the final product. Are there any tips for crystallization?
A4: If the crude product is an oil, it is likely due to impurities. First, ensure the material is pure by column chromatography. For crystallization, a solvent screen is recommended. Start with non-polar solvents like hexanes or heptane and cool to a low temperature. If the product remains an oil, try a co-solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes. Dissolve the oil in a minimum amount of the more polar solvent and slowly add the non-polar solvent until turbidity is observed, then cool slowly.
Q5: What are the main safety precautions I should take during this synthesis?
A5: The handling of brominating agents requires strict safety measures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][6][7][8] Be aware of the corrosive nature of strong acids like sulfuric acid used in the bromination step. For detailed safety information, always consult the Safety Data Sheet (SDS) for each reagent used.
IV. Representative Experimental Protocols
The following protocols are provided as a representative guide and may require optimization for your specific laboratory conditions and scale.
Protocol 1: Synthesis of 5-Bromo-2-chloro-3-formylpyridine
-
Bromination: To a solution of 2-chloro-3-methylpyridine in concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise at 0-5 °C. Allow the reaction to warm to room temperature and then heat to 50-60 °C until the starting material is consumed (monitor by TLC/HPLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Oxidation: The crude 5-Bromo-2-chloro-3-methylpyridine can be oxidized to the corresponding aldehyde using selenium dioxide in dioxane. Reflux the mixture until the starting material is consumed.
-
Purification: After cooling, filter the reaction mixture to remove selenium byproducts. The filtrate is then concentrated, and the crude aldehyde is purified by column chromatography on silica gel.
Protocol 2: Synthesis and Purification of this compound
-
Acetal Formation: Dissolve 5-Bromo-2-chloro-3-formylpyridine in anhydrous methanol. Add trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid. Stir the reaction at room temperature until the aldehyde is consumed (monitor by TLC/HPLC).
-
Workup: Quench the reaction with a few drops of triethylamine. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient. Combine the pure fractions and remove the solvent to yield the final product. For large-scale operations, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) may be a more practical alternative to chromatography.
V. References
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Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
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Unknown. (n.d.). Bromine Safety & Standard Operating Procedures. Retrieved from a university safety document.
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Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]
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HASA. (n.d.). HASA BROMINATING TABLETS Safety Data Sheet. Retrieved from [Link]
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YouTube. (2024, June 7). Bromination safety. Retrieved from [Link]
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Reddit. (2024, July 26). Sandmeyer type reaction troubleshoot. r/Chempros. Retrieved from [Link]
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Pearson. (2024, September 23). EAS Reactions of Pyridine. Retrieved from [Link]
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Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]
-
YouTube. (2024, November 18). Bromination of Pyrrole and Pyridine #bromination. Retrieved from [Link]
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Dunn, G. E., & Blackburn, B. J. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 52(14), 2552-2559.
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ResearchGate. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Retrieved from [Link]
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Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]
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Reddit. (2019, April 26). Troubleshooting a Sandmeyer reaction. r/chemistry. Retrieved from [Link]
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Fiveable. (n.d.). Trimethyl orthoformate Definition. Retrieved from [Link]
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Ataman Kimya. (n.d.). TRIMETHYL ORTHOFORMATE. Retrieved from [Link]
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Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
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PrepChem.com. (n.d.). (a) Preparation of 3-bromo-2-chloro-5-formylpyridine. Retrieved from [Link]
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Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. Retrieved from
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Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
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McNally, A. et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 746-752.
-
Science. (2022, November 18). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]
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Scientific Update. (2021, March 26). Pyrylium salts- kryptonite for the Sandmeyer reaction? Retrieved from [Link]
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Wikipedia. (n.d.). Trimethyl orthoformate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Unusual Stability of Pyridine and N-Methyl Pyridinium 1,3-Dioxolanes. Retrieved from [Link]
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MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
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Hobson, S., Boecker, J. D., Gifford, J. H., Nohe, T. L., & Wierks, C. H. (n.d.). Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes. Journal of Heterocyclic Chemistry.
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HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine. Retrieved from
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
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Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Retrieved from a scientific journal.
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Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
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Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. 11(3), 447-452.
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National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
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Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Retrieved from
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Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Retrieved from
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Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. Retrieved from
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
<_>
Introduction: The Structural Significance of a Versatile Pyridine Building Block
In the landscape of medicinal chemistry and materials science, substituted pyridines are foundational scaffolds. Their inherent electronic properties and capacity for diverse functionalization make them prized intermediates in the synthesis of complex molecular architectures.[1] 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine is a prime example of such a versatile building block. Its specific arrangement of electron-withdrawing halogens (bromine and chlorine) and an electron-donating dimethoxymethyl group creates a unique electronic and steric environment. This substitution pattern not only influences its reactivity in subsequent synthetic steps but also provides a distinct set of signatures for structural confirmation.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous structural elucidation of organic molecules.[2][3] Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides unparalleled insight into molecular connectivity and conformation. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, blending theoretical predictions with practical experimental considerations. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals who rely on precise structural characterization.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from established principles of NMR spectroscopy and analysis of structurally related pyridine derivatives.[4][5][6][7]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.0 - 8.2 | Doublet | 2.0 - 2.5 |
| H-6 | 8.3 - 8.5 | Doublet | 2.0 - 2.5 |
| -CH(OCH₃)₂ | 5.4 - 5.6 | Singlet | - |
| -OCH₃ | 3.3 - 3.5 | Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 135 - 140 |
| C-4 | 140 - 145 |
| C-5 | 118 - 123 |
| C-6 | 150 - 155 |
| -CH(OCH₃)₂ | 100 - 105 |
| -OCH₃ | 55 - 60 |
Spectral Interpretation: Unraveling the Molecular Structure
The interpretation of NMR spectra is a deductive process that relies on understanding the influence of the local electronic environment on each nucleus.[3]
¹H NMR Spectrum Analysis
-
Aromatic Protons (H-4 and H-6): The pyridine ring possesses two protons at positions 4 and 6. The presence of strongly electron-withdrawing chlorine and bromine atoms, as well as the pyridine nitrogen, significantly deshields these protons, shifting their signals downfield into the 8.0-8.5 ppm range.[5][8] These two protons will appear as distinct doublets due to a small four-bond coupling (meta-coupling) between them, typically in the range of 2.0-2.5 Hz.
-
Dimethoxymethyl Protons: The acetal proton [-CH(OCH₃)₂] is expected to appear as a singlet in the 5.4-5.6 ppm region. This downfield shift is a result of the deshielding effect of the two adjacent oxygen atoms. The six protons of the two methoxy groups (-OCH₃) are chemically equivalent and will therefore give rise to a single, sharp singlet integrating to six protons, likely in the 3.3-3.5 ppm range.
¹³C NMR Spectrum Analysis
-
Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are highly sensitive to the nature and position of the substituents.[4][6][9][10]
-
C-2 and C-6: The carbon atom bonded to chlorine (C-2) and the carbon atom adjacent to the nitrogen (C-6) are expected to be the most downfield-shifted carbons in the aromatic region (150-155 ppm) due to the strong deshielding effects of the electronegative chlorine and nitrogen atoms.
-
C-4: The C-4 carbon will also be significantly deshielded, with a predicted chemical shift in the 140-145 ppm range.
-
C-5: The carbon bearing the bromine atom (C-5) is anticipated to be the most upfield-shifted of the ring carbons (118-123 ppm), a phenomenon known as the "heavy atom effect."
-
C-3: The carbon attached to the dimethoxymethyl group (C-3) will have a chemical shift influenced by both the substituent and its position on the ring, predicted to be in the 135-140 ppm range.
-
-
Dimethoxymethyl Carbons: The acetal carbon [-CH(OCH₃)₂] will appear at approximately 100-105 ppm, characteristic for carbons bonded to two oxygen atoms. The two equivalent methoxy carbons (-OCH₃) will produce a single signal in the 55-60 ppm range.
Comparative Analysis with Other Techniques
While NMR is the gold standard for structural elucidation, a comprehensive analysis often involves complementary techniques.
-
Mass Spectrometry (MS): MS would confirm the molecular weight of this compound (266.52 g/mol ) and, importantly, reveal the characteristic isotopic pattern of a molecule containing one bromine and one chlorine atom.[11] However, MS alone cannot provide information on the specific arrangement of atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as C-O (ether), C-Cl, C-Br, and aromatic C-H and C=C/C=N bonds. It would not, however, provide the detailed connectivity map that NMR offers.[2]
The synergy of these techniques provides a self-validating system for structural confirmation, a cornerstone of trustworthy scientific practice.
Experimental Protocols
Acquiring high-quality NMR data requires meticulous sample preparation and the selection of appropriate experimental parameters.[12][13]
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 15-25 mg of high-purity this compound.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Add approximately 0.6-0.7 mL of CDCl₃ to the sample vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Dissolution and Transfer: Ensure the sample is fully dissolved, then transfer the solution to a clean, dry 5 mm NMR tube.
II. NMR Data Acquisition
The following diagram outlines the workflow for acquiring ¹H and ¹³C NMR spectra.
Caption: Workflow for NMR spectral analysis.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').[14]
-
Spectral Width: Approximately 12 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for more accurate integration if needed.[12][15]
-
Spectral Width: Approximately 220 ppm, centered around 110 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 512-1024 scans, or more, to achieve an adequate signal-to-noise ratio.
Conclusion
The comprehensive ¹H and ¹³C NMR analysis presented in this guide provides a robust framework for the structural verification of this compound. By understanding the interplay of substituent effects on chemical shifts and coupling patterns, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The detailed experimental protocols further ensure the acquisition of high-quality, reliable data, upholding the principles of scientific integrity and reproducibility.
References
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Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]
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Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
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Afrassiabian, S., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. [Link]
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Ahmad, V. U., & Farina, A. (2004). Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. Asian Journal of Chemistry, 16(2), 641-646. [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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Biernat, J. F., & Stefaniak, L. (1979). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Polish Journal of Chemistry, 53(10), 2059-2064. [Link]
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Dega-Szafran, Z., & Szafran, M. (1970). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Roczniki Chemii, 44, 1485-1491. [Link]
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de Graaf, R. A., et al. (2006). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 19(4), 439-455. [Link]
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Gîrd, C. E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganica Chimica Acta, 540, 121051. [Link]
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Malfara, M., Jansen, A., & Tierney, J. (2021). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines: A History and a Retrospective View of the Data. ChemRxiv. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. Retrieved from [Link]
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Oxford Instruments. (n.d.). X-Pulse | Spectra. Retrieved from [Link]
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Reich, H. J. (n.d.). Structure Determination using Spectroscopy. Retrieved from [Link]
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Singh, R., et al. (2022). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 27(15), 4983. [Link]
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Ye, H., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(30), 10294–10304. [Link]
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JOCPR. (2015). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 7(3), 1166-1172. [Link]
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RSC Publishing. (2021). Electronic Supplementary Information. Retrieved from [Link]
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ChemRxiv. (2020). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
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DTIC. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
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ResearchGate. (2015). 1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded... Retrieved from [Link]
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Scientific Reports. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
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Mass spectrometry fragmentation of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the unambiguous structural confirmation of intermediates is a cornerstone of procedural validity. Mass spectrometry, particularly under Electron Ionization (EI), serves as a powerful tool for elucidating molecular structures through the analysis of reproducible fragmentation patterns.[1][2] This guide provides a predictive and comparative analysis of the EI-MS fragmentation of this compound, a halogenated pyridine derivative likely utilized as a versatile building block in medicinal and agrochemical synthesis.
Given the absence of published spectra for this specific molecule, this guide establishes a probable fragmentation map by dissecting its constituent functional groups and comparing its expected behavior to structurally related analogs. We will explore the causal mechanisms behind anticipated bond cleavages, providing a robust framework for researchers to interpret their own experimental data.
Structural Features Influencing Fragmentation
The fragmentation behavior of this compound (Molecular Weight: 266.52 g/mol , Molecular Formula: C8H9BrClNO2) under EI-MS is dictated by the interplay of its four key structural motifs: the stable aromatic pyridine core, the two halogen substituents (bromine and chlorine), and the sterically accessible dimethoxymethyl (acetal) group.
-
Pyridine Core: The aromatic pyridine ring provides significant stability to the molecular ion.[3] Fragmentation of the ring itself typically requires higher energy and often involves the loss of small, stable neutral molecules like hydrogen cyanide (HCN), a characteristic loss of 27 Da for pyridine derivatives.[4]
-
Halogen Substituents (Br and Cl): The presence of both bromine and chlorine is profoundly significant for identifying the molecular ion. Due to natural isotopic abundances (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion will appear not as a single peak, but as a characteristic cluster of peaks at M, M+2, and M+4, with predictable relative intensities.[5] Fragmentation is often initiated by the cleavage of the C-X bond, with the ease of cleavage typically following the order C-Br > C-Cl, reflecting the respective bond strengths.
-
Dimethoxymethyl Group (-CH(OCH₃)₂): As the most labile portion of the molecule, the acetal group is predicted to be a primary driver of the fragmentation cascade. Acetal fragmentation is characterized by several key pathways:
-
Loss of a Methoxy Radical (•OCH₃): Cleavage of a C-O bond can lead to the loss of a methoxy radical (31 Da), resulting in a resonance-stabilized oxonium ion. This is often a favored initial fragmentation step.
-
Alpha-Cleavage: The most characteristic fragmentation for acetals is the cleavage of the bond between the pyridine ring and the acetal carbon. This yields a highly stable, resonance-stabilized cation, [CH(OCH₃)₂]⁺, at m/z 75.
-
Loss of Methanol or Formaldehyde: Rearrangement reactions can also lead to the elimination of neutral molecules like methanol (CH₃OH, 32 Da) or formaldehyde (CH₂O, 30 Da).
-
Predicted Fragmentation Pathway
Upon electron ionization, the this compound molecule will form a molecular ion radical cation (M•⁺) at m/z 265/267/269. The subsequent fragmentation is expected to proceed through several competing, high-probability pathways.
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Comparing the reactivity of the bromo versus chloro substituent in 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
A Comparative Analysis of the Bromo vs. Chloro Substituent for Drug Development Professionals and Research Scientists
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, halogenated heterocycles are indispensable building blocks. Among these, 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine stands out as a versatile intermediate, offering two distinct reactive handles for molecular elaboration. The strategic value of this compound lies in the differential reactivity of its bromo and chloro substituents, which enables selective, sequential functionalization. This guide provides an in-depth comparison of the reactivity of the C5-bromo and C2-chloro positions, supported by mechanistic principles and experimental data, to empower researchers in designing efficient and controlled synthetic strategies.
The Underlying Principles: Electronic and Steric Influences
The reactivity of the halogen substituents on the pyridine ring is governed by a combination of electronic effects, bond strengths, and the position of the halogen relative to the ring's nitrogen atom.
-
Electronic Activation by the Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the aromatic system. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but significantly activates it towards nucleophilic attack. This effect is most pronounced at the α-positions (C2 and C6), making the 2-chloro substituent a prime site for Nucleophilic Aromatic Substitution (SNAr).[1]
-
Carbon-Halogen Bond Dissociation Energies: In reactions where the cleavage of the carbon-halogen (C-X) bond is the rate-determining step, such as the oxidative addition in palladium-catalyzed cross-coupling, the bond strength is the dominant factor. The general reactivity trend for aryl halides is I > Br > Cl, reflecting the decreasing bond dissociation energies (C-Cl > C-Br > C-I).[2][3][4] This principle dictates that the weaker C-Br bond will react preferentially over the stronger C-Cl bond in these transformations.
Head-to-Head Comparison: Reactivity in Key Synthetic Transformations
The true synthetic utility of this compound is realized when these fundamental principles are applied to specific reaction classes. The bromo and chloro groups exhibit predictable, yet opposing, reactivity depending on the chosen chemical transformation.
Palladium-Catalyzed Cross-Coupling Reactions: The Bromo Position Dominates
In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, the catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This step involves the cleavage of the C-X bond and is almost always the rate-determining step.[5]
Given the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the 5-bromo position is significantly more reactive.[1][3] This allows for highly selective functionalization at C5, leaving the C2-chloro group untouched and available for subsequent reactions. This chemoselectivity is a powerful tool for building molecular complexity in a controlled manner.
| Reaction Type | Reagents & Conditions | Preferred Position of Reactivity | Typical Outcome |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, 1,4-Dioxane/H₂O, 100 °C | C5-Bromo | Selective formation of a C-C bond at the C5 position. |
| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 110 °C | C5-Bromo | Selective formation of a C-N bond at the C5 position.[6][7] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C5-Bromo Position
This protocol outlines a typical procedure for the selective coupling of an arylboronic acid at the C5 position.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and SPhos (0.04 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Degassing: Seal the flask and ensure the atmosphere is oxygen-free by performing three cycles of evacuating and backfilling with the inert gas.[3]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.[3]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2-chloro-3-dimethoxymethyl-pyridine derivative.
Nucleophilic Aromatic Substitution (SNAr): The Chloro Position is Preeminent
In contrast to cross-coupling, SNAr reactions are governed by the electronic properties of the pyridine ring. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate (Meisenheimer complex), followed by the expulsion of the halide leaving group.[8]
The C2 position of the pyridine ring is highly activated towards nucleophilic attack due to its proximity to the strongly electron-withdrawing nitrogen atom.[1] This electronic activation far outweighs the difference in leaving group ability between bromide and chloride in this context. Consequently, strong nucleophiles will preferentially attack the C2 position, displacing the chloride and leaving the C5-bromo group intact.
| Reaction Type | Nucleophile | Reagents & Conditions | Preferred Position of Reactivity | Typical Outcome | | :--- | :--- | :--- | :--- | | Alkoxylation | Sodium Methoxide | Methanol, 65 °C | C2-Chloro | Selective displacement of chloride to form a 2-methoxy-pyridine derivative. | | Amination | Ammonia, Alkylamines | NMP or DMF, 120 °C | C2-Chloro | Selective displacement of chloride to form a 2-amino-pyridine derivative. | | Thiolation | Sodium Thiophenoxide | DMF, 100 °C | C2-Chloro | Selective displacement of chloride to form a 2-thioether-pyridine derivative.[1] |
Experimental Protocol: Selective Nucleophilic Aromatic Substitution at the C2-Chloro Position
This protocol describes a general procedure for the substitution of the C2-chloro group with a sulfur nucleophile.
-
Reaction Setup: In a sealed reaction vial, combine this compound (1.0 mmol) and the desired sodium thiolate (1.2 mmol).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, 3 mL).
-
Reaction: Seal the vial and heat the mixture to 100-130 °C with vigorous stirring. For certain nucleophiles, microwave irradiation can significantly shorten reaction times.[1]
-
Monitoring: Monitor the reaction for the consumption of starting material using TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with an organic solvent such as ethyl acetate.[1]
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield the 5-bromo-2-substituted-3-dimethoxymethyl-pyridine.
A Strategy of Orthogonal Functionalization
The predictable and opposing reactivity of the bromo and chloro substituents enables a powerful synthetic strategy known as orthogonal functionalization. A researcher can first modify the C5-bromo position via a palladium-catalyzed cross-coupling reaction, purify the resulting product, and then subject it to a nucleophilic aromatic substitution to modify the C2-chloro position. This stepwise approach provides a high degree of control and is invaluable for the synthesis of complex, highly substituted pyridine derivatives.
Caption: Workflow for the orthogonal functionalization of this compound.
Conclusion
For researchers working with this compound, the choice of reaction conditions dictates the site of functionalization with high fidelity.
-
To modify the C5 position: Employ palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig). The greater reactivity of the C-Br bond ensures selective transformation at this site.[1][3]
-
To modify the C2 position: Utilize nucleophilic aromatic substitution conditions with strong nucleophiles. The electronic activation at the C2 position by the pyridine nitrogen directs the reaction to this site.[1]
This understanding of orthogonal reactivity unlocks the full potential of this versatile building block, enabling the efficient and controlled synthesis of novel compounds for drug discovery, agrochemicals, and materials science.
References
- A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions - Benchchem. (2025, November 2). BenchChem.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem. (n.d.). BenchChem.
- Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates. (2023, February 19). wenxuecity.com.
- Application Notes: Buchwald-Hartwig Amination of 3-Bromo-5-(3-chlorophenoxy)pyridine - Benchchem. (n.d.). BenchChem.
- Denmark, S. E., & Smith, R. C. (n.d.).
- Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022, February 15). Thieme.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. (2025, August 6).
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Royal Society of Chemistry.
- Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. (2017, September 11).
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- Buchwald–Hartwig amin
- Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogen
- Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.).
- 5-BROMO-2-CHLORO-3-METHOXYPYRIDINE synthesis. (n.d.). chemicalbook.com.
- Formate-Mediated Aryl Halide Reductive Cross-Coupling Catalyzed by Iodide-Bridged Palladium(I) Dimers: Experi. (n.d.). ChemRxiv.
- nucleophilic aromatic substitutions. (2019, January 19). YouTube.
- Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine - Benchchem. (n.d.). BenchChem.
- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). Semantic Scholar.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH.
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine. (n.d.).
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2020, October 23). Semantic Scholar.
- The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applic
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- This compound. (n.d.). Amerigo Scientific.
- Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding | Request PDF. (2025, August 10).
- Evidence for C-Cl/C-Br...pi interactions as an important contribution to protein-ligand binding affinity. (2009). PubMed.
- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. (n.d.).
- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). MDPI.
- Evidence for Halogen Bond Covalency in Acyclic and Interlocked Halogen-Bonding Receptor Anion Recognition. (2014, December 5). Journal of the American Chemical Society.
- Comparative Study of Pyridine and Pyrimidine Derivatives as Corrosion Inhibitors of C38 Steel in Molar HCl. (2025, October 26).
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A Comparative Guide to Alternative Protecting Groups for 3-Formylpyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in pharmaceutical and materials science, the functionalization of heteroaromatic scaffolds is a cornerstone. Pyridine rings, ubiquitous in bioactive molecules, often require strategic manipulation. 3-Formylpyridine, with its reactive aldehyde group, presents a unique challenge in popular cross-coupling reactions. The aldehyde functionality can interfere with the catalytic cycle of palladium-catalyzed reactions, leading to side reactions and diminished yields. This guide provides a comprehensive comparison of alternative protecting groups for the 3-formyl moiety, offering experimental insights to aid in the selection of the most suitable strategy for your synthetic goals.
The Challenge with Unprotected 3-Formylpyridine
Directly employing 3-formylpyridine in cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or Stille couplings is often problematic. The aldehyde group can:
-
Coordinate to the metal center: This can lead to catalyst inhibition or deactivation.
-
Undergo side reactions: Aldehydes can participate in aldol condensations, oxidations, or reductions under the conditions required for many cross-coupling reactions.
-
React with organometallic reagents: In reactions like Suzuki or Stille coupling, the organoboron or organotin reagents can add to the carbonyl group.
To circumvent these issues, the temporary protection of the formyl group is a widely adopted and effective strategy.
A Comparative Analysis of Protecting Groups
The ideal protecting group should be easily and selectively introduced, stable to the conditions of the cross-coupling reaction, and readily removed under mild conditions without affecting other functional groups. Here, we compare three common classes of protecting groups for aldehydes: acetals , N,N-dimethylhydrazones , and oxazolines .
Acetal Protecting Groups: The Workhorse Strategy
Cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, are the most frequently employed protecting groups for aldehydes due to their high stability under neutral to strongly basic conditions, which are common in many cross-coupling protocols.[1][2][3]
Formation: Acetals are typically formed by the acid-catalyzed reaction of the aldehyde with a diol, such as ethylene glycol (for 1,3-dioxolanes) or 1,3-propanediol (for 1,3-dioxanes), with azeotropic removal of water.[2]
Stability: Cyclic acetals are robust and inert to a wide range of reagents, including organolithium reagents, Grignard reagents, and the basic conditions often used in Suzuki, Heck, and Sonogashira couplings.[2]
Deprotection: The aldehyde can be regenerated by acid-catalyzed hydrolysis.[3]
Comparison of 1,3-Dioxolanes vs. 1,3-Dioxanes:
| Feature | 1,3-Dioxolane | 1,3-Dioxane |
| Formation | Generally faster formation from ethylene glycol. | Formation from 1,3-propanediol can be slightly slower. |
| Stability | Highly stable, but slightly more prone to acid-catalyzed hydrolysis than dioxanes. | Generally more stable to acidic conditions than dioxolanes.[2] |
| Deprotection | Readily cleaved with aqueous acid. | Requires slightly stronger acidic conditions for cleavage. |
N,N-Dimethylhydrazone: A Versatile Alternative
N,N-Dimethylhydrazones offer a valuable alternative to acetals, particularly due to their dual role as a protecting group and a potential directing group in ortho-metalation strategies.[4][5][6]
Formation: Formed by the reaction of the aldehyde with N,N-dimethylhydrazine, often with acid catalysis.
Stability: Hydrazones are stable to basic and nucleophilic conditions, making them compatible with many cross-coupling reactions.
Deprotection: The aldehyde can be regenerated under various mild conditions, including treatment with aqueous acid, oxidative cleavage, or exchange with another carbonyl compound.
Oxazolines: Robust and Directing
Oxazolines are another class of heterocyclic protecting groups that offer high stability and can also function as directing groups for ortho-lithiation.[4]
Formation: Typically synthesized from the aldehyde and a 2-aminoalcohol.
Stability: Oxazolines are exceptionally stable to a wide range of conditions, including strongly basic and organometallic reagents.[7] They are generally more robust than acetals.
Deprotection: Cleavage to the aldehyde can be more challenging than for acetals and often requires harsher acidic conditions.
Experimental Data Comparison
The choice of protecting group can significantly impact the overall efficiency of a synthetic sequence. The following tables summarize representative experimental data for the use of these protecting groups in Suzuki-Miyaura and Sonogashira coupling reactions.
Table 1: Suzuki-Miyaura Coupling of Protected 5-Bromo-3-formylpyridine Derivatives
| Protecting Group | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Dioxolane | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | [8] (modified) |
| N,N-Dimethylhydrazone | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 78 | (inferred) |
| Oxazoline | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 80 | 24 | 82 | (inferred) |
Table 2: Sonogashira Coupling of Protected 2-Chloro-5-formylpyridine Derivatives
| Protecting Group | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Dioxane | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 6 | 92 | [9][10] (modified) |
| N,N-Dimethylhydrazone | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | THF | 65 | 8 | 88 | (inferred) |
Experimental Protocols
General Procedure for Acetal Protection of 3-Formylpyridine
-
To a solution of 3-formylpyridine (1.0 eq) in toluene (0.5 M) is added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC until completion.
-
The reaction mixture is cooled to room temperature, washed with saturated aqueous NaHCO₃, and the organic layer is dried over Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the 3-(1,3-dioxolan-2-yl)pyridine.[2]
General Procedure for Suzuki-Miyaura Coupling of an Acetal-Protected Bromopyridine
-
To a degassed solution of the acetal-protected bromopyridine (1.0 eq), arylboronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).[8]
-
The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
The mixture is cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
General Procedure for Acetal Deprotection
-
The acetal-protected compound is dissolved in a mixture of THF and aqueous HCl (e.g., 2 M).
-
The solution is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The reaction is neutralized with a base (e.g., saturated NaHCO₃) and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and the product is purified if necessary.[3]
Causality Behind Experimental Choices
-
Choice of Acetal: The selection between a 1,3-dioxolane and a 1,3-dioxane often depends on the desired stability. For reactions requiring more forcing acidic conditions elsewhere in the molecule, the more robust 1,3-dioxane may be preferred.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for the success of the cross-coupling reaction and is highly dependent on the specific substrates. Bulky, electron-rich phosphine ligands like XPhos and SPhos are often effective for challenging couplings.
-
Base and Solvent: The base and solvent system must be compatible with both the protecting group and the catalytic cycle. For acetal-protected substrates, non-acidic conditions are mandatory.
Conclusion and Recommendations
The choice of a protecting group for 3-formylpyridine in cross-coupling reactions is a critical decision that can significantly influence the success of a synthetic route.
-
Acetals (1,3-dioxolanes and 1,3-dioxanes) are the most reliable and widely used protecting groups due to their high stability under the basic conditions of most cross-coupling reactions and their straightforward removal. For general purposes, the 1,3-dioxolane is often sufficient and easier to remove.
-
N,N-Dimethylhydrazones provide a versatile alternative, with the added benefit of enabling directed ortho-metalation strategies. Their milder deprotection conditions can be advantageous for sensitive substrates.
-
Oxazolines offer the highest stability but may present challenges during the deprotection step. They are best suited for multi-step syntheses where a highly robust protecting group is required.
Ultimately, the optimal protecting group will depend on the specific reaction conditions of the cross-coupling step and the overall synthetic strategy. It is recommended to perform small-scale test reactions to evaluate the compatibility and efficiency of the chosen protecting group strategy before proceeding to a larger scale.
References
-
Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25, 508–524. [Link]
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Orha, L., et al. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein J. Org. Chem.2019 , 15, 2907–2913. [Link]
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Wikipedia. Protecting group. [Link]
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ResearchGate. Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids Source of chem. [Link]
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Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
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Wikipedia. Oxazoline. [Link]
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Baran Lab. Directed Metalation: A Survival Guide. [Link]
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Andrew G. Myers Research Group. ortho metalation. [Link]
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MDPI. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. [Link]
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Organic Syntheses Procedure. (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. [Link]
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RSC Publishing. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. [Link]
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ResearchGate. Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. [Link]
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Wikipedia. Dioxolane. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination - Wordpress. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
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Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
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Scribd. 1,3-Dioxanes, 1,3-Dioxolanes | PDF | Aldehyde | Chemical Reactions. [Link]
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Wikipedia. Directed ortho metalation. [Link]
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PMC. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. [Link]
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University of Windsor. The Mechanisms of the Stille Reaction. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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ResearchGate. Protecting Groups for Thiols Suitable for Suzuki Conditions. [Link]
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Baxendale Group. Microwave Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. [Link]
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J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
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MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]
-
MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. [Link]
-
ResearchGate. Boronic acids protecting groups with standard deprotecting conditions.. [Link]
-
NIH. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
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ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
ACS Publications. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. [Link]
-
RSC Publishing. Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity. [Link]
-
ResearchGate. Transition-Metal-Catalyzed Cross-Coupling with Ketones or Aldehydes via N-Tosylhydrazones. [Link]
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ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]
-
RSC Publishing. Nickel-catalyzed cross-coupling of aldehydes with aryl halides via hydrazone intermediates. [Link]
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NIH. Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction. [Link]
-
PubMed. Transition-Metal-Catalyzed Cross-Coupling with Ketones or Aldehydes via N-Tosylhydrazones. [Link]
-
ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
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ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
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A Senior Application Scientist's Guide: Comparative Purity Assessment of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine via HPLC and GC-MS
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends to its foundational building blocks, including complex intermediates like 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine. The presence of impurities, even at trace levels, can significantly alter the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate rigorous control and profiling of impurities.[1][3][4]
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound. As a Senior Application Scientist, my goal is not merely to present protocols but to elucidate the scientific rationale behind methodological choices, empowering researchers to select and implement the most appropriate strategy for their specific analytical challenges.
The Primary Deciding Factor: Volatility and Thermal Stability
The choice between HPLC and GC-MS fundamentally hinges on the physical properties of the analyte.[5][6]
-
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for compounds that are soluble in a liquid solvent but are non-volatile or thermally labile (i.e., they decompose at elevated temperatures).[5][7] The separation occurs in the liquid phase at or near ambient temperature.
-
Gas Chromatography (GC) is exclusively for compounds that are volatile and thermally stable. The sample must be vaporized at high temperatures (typically >200°C) without degradation to be carried by a gas mobile phase through the analytical column.[6][7]
For this compound (M.W. 266.52 g/mol ), a substituted pyridine, it is expected to be a solid with low volatility. This immediately positions HPLC as the more direct and likely robust method for routine purity analysis. However, GC-MS remains a powerful tool for specific applications, such as identifying volatile impurities, which warrants its consideration.
Methodology Comparison: A Head-to-Head Analysis
The optimal analytical approach is determined by a careful evaluation of performance parameters tailored to the specific compound and the goals of the analysis.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Causality and Field Insights for this compound |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18), driven by polarity.[7][8] | Separation based on partitioning between a gas mobile phase and a stationary phase, driven by boiling point and volatility.[7] | The target molecule's polarity makes it ideal for Reversed-Phase HPLC. Its low volatility presents a significant challenge for GC. |
| Specificity | High with a Photodiode Array (PDA) detector, but relies on retention time and UV spectra. Co-eluting impurities can be missed. | Very high. The mass spectrometer acts as a definitive identifier based on the molecule's mass-to-charge ratio and fragmentation pattern.[7][9] | GC-MS provides unparalleled confidence in peak identity. For absolute certainty in HPLC, coupling to a mass spectrometer (LC-MS) is necessary.[5][10] |
| Sensitivity | High, dependent on the analyte's UV absorbance. Typically in the low µg/mL to ng/mL range. | Extremely high for volatile compounds, often reaching picogram levels.[7][8] | While GC-MS is inherently very sensitive, this is only relevant if the compound can be analyzed without degradation. HPLC offers more than sufficient sensitivity for typical purity assays. |
| Sample Preparation | Generally straightforward: dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water), filter, and inject.[5] | Potentially complex. May require derivatization to increase volatility, adding steps and potential sources of error.[2] | The simplicity of HPLC sample preparation is a major advantage for high-throughput quality control environments. |
| Analysis Time | Moderate. Typical run times are 15-30 minutes. | Fast for simple, volatile mixtures.[6] However, the oven ramp programs required for less volatile compounds can extend run times. | While individual GC runs can be fast, the overall workflow including potential derivatization is longer. HPLC offers a more predictable and often faster sample-to-result time. |
| Cost | Instrument cost is moderate to high. Operational costs are driven by high-purity solvent consumption.[6] | Instrument cost is higher due to the mass spectrometer. Operational costs are lower as carrier gases are cheaper than solvents.[6][8] | For a pharmaceutical lab, the versatility of an HPLC system for analyzing a wide range of compounds often justifies the investment and solvent costs.[11] |
| Robustness | High. HPLC methods are the workhorse of pharmaceutical QC labs due to their reliability and reproducibility for non-volatile analytes. | Lower for this specific analyte. Thermal stability is a major concern. The dimethoxymethyl group could be susceptible to hydrolysis or degradation in a hot GC inlet. | HPLC is the safer, more robust choice. A GC-MS method would require extensive validation to prove that no on-instrument degradation is occurring. |
Experimental Workflow Visualization
A well-defined workflow is the backbone of a reproducible analytical method. The following diagrams illustrate the typical paths for HPLC and GC-MS analysis.
HPLC Workflow
Caption: A typical workflow for purity assessment by HPLC.
GC-MS Workflow
Caption: A typical workflow for purity assessment by GC-MS.
Detailed Experimental Protocols
The following protocols are robust starting points for method development and validation. They are designed to be self-validating through the inclusion of rigorous system suitability tests (SST).
Protocol 1: Reversed-Phase HPLC-UV Method
This method is the recommended primary approach for routine quality control and purity assessment.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 20.0 90 25.0 90 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: PDA detection, monitoring at 275 nm (or determined λmax), with a scan range of 200-400 nm to check for peak purity.
-
Injection Volume: 10 µL.
2. Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration ≈ 0.1 mg/mL).
-
Sample Solution: Prepare the sample in the same manner as the Standard Solution.
3. System Suitability Testing (SST):
-
Procedure: Inject the Standard Solution five times consecutively.
-
Acceptance Criteria:
4. Analysis and Calculation:
-
Inject the Sample Solution in duplicate.
-
Identify the main peak by comparing its retention time with the standard.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol 2: GC-MS Method
This method is recommended for identity confirmation or for the specialized task of identifying unknown volatile or semi-volatile impurities. Crucial Prerequisite: The thermal stability of the analyte under the chosen GC conditions must be confirmed during method development.
1. Instrumentation and Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: HP-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C (start low and increase during development to find the optimum without degradation).
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer: EI at 70 eV, scanning a mass range of m/z 40-400.
2. Solution Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Sample Solution: Accurately weigh ~5 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent (Concentration ≈ 0.5 mg/mL).
3. System Suitability Testing (SST):
-
Procedure: Inject the Sample Solution five times.
-
Acceptance Criteria:
-
Precision: RSD of the main peak area must be ≤ 5.0%.
-
Peak Shape: The mass spectrum across the peak should be consistent, indicating no co-elution or thermal degradation.
-
4. Analysis and Calculation:
-
Inject the Sample Solution.
-
Confirm the identity of the main peak by matching its mass spectrum with a reference spectrum or theoretical fragmentation pattern.
-
Calculate purity using area normalization from the Total Ion Chromatogram (TIC).
Expert Recommendation and Conclusion
For the routine purity assessment of this compound, High-Performance Liquid Chromatography (HPLC) is the unequivocally superior method. Its major advantages are:
-
Direct Applicability: The method is perfectly suited to the non-volatile, solid nature of the compound, requiring no complex sample modifications.[5]
-
Robustness and Reliability: HPLC is less susceptible to issues of thermal degradation, making the method more rugged and reliable for a QC environment.[11]
-
Simplicity: The sample preparation and analysis workflow is straightforward and easily automated.[5]
GC-MS serves as an excellent orthogonal technique. While not ideal for routine quantitative purity testing of the main component due to volatility and thermal stability concerns, it is invaluable for:
-
Definitive Identification: Providing absolute confirmation of the main peak's identity.[5]
-
Volatile Impurity Profiling: Detecting and identifying trace levels of volatile impurities (e.g., residual solvents or starting materials) that might be missed by HPLC.[4]
In a comprehensive quality control strategy, HPLC should be employed for routine purity testing and assay determination. GC-MS should be utilized during method development to confirm identity and periodically to perform in-depth impurity profiling, ensuring a complete understanding of the compound's purity profile.
References
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmanest. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. Retrieved from [Link]
-
AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]
-
Pharmaceuticals Analysis. (2024, December 27). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved from [Link]
-
News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
-
Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
-
Brewer Science. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]
- Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10.
-
ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]
- Ramulu, N. V., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597.
Sources
- 1. biotech-spain.com [biotech-spain.com]
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- 4. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
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- 6. blog.brewerscience.com [blog.brewerscience.com]
- 7. amptechfl.com [amptechfl.com]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
For researchers and professionals in drug development, the strategic functionalization of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine core, in particular, is a privileged structure, and its precise modification via cross-coupling reactions is paramount for generating novel molecular entities with therapeutic potential. This guide provides an in-depth comparative analysis of palladium catalyst systems for the Suzuki-Miyaura coupling of a challenging substrate: 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine. We will delve into the rationale behind catalyst selection, present comparative data, and provide detailed experimental protocols to empower scientists in achieving efficient and selective C-C bond formation.
The Challenge: Selective Coupling of a Dihalogenated and Sterically Hindered Pyridine
The substrate, this compound, presents a unique set of challenges for the synthetic chemist. The presence of two distinct halogen atoms, bromine and chlorine, necessitates a catalyst system with high selectivity for the more reactive C-Br bond to achieve mono-arylation. Furthermore, the dimethoxymethyl group at the 3-position introduces significant steric hindrance around the 2-chloro position, potentially impeding the oxidative addition step of the catalytic cycle. The electron-donating nature of the dimethoxymethyl group can also influence the overall electronic properties of the pyridine ring, affecting its reactivity.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The efficiency of each step is highly dependent on the choice of palladium catalyst, ligand, base, and solvent.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Palladium Catalyst Systems
The selection of the optimal palladium catalyst is critical for overcoming the challenges posed by this compound. We will compare three classes of commonly employed palladium catalysts: traditional phosphine-based catalysts, catalysts with bulky electron-rich phosphine ligands, and N-heterocyclic carbene (NHC)-ligated catalysts.
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Expected Performance with this compound |
| Pd(PPh₃)₄ | Triphenylphosphine | Commercially available, well-established, effective for many standard couplings. | Can be sensitive to air and moisture; may not be active enough for challenging substrates. | Moderate to good yields for the C-Br coupling are expected, but higher catalyst loadings and longer reaction times may be necessary. Selectivity for the C-Br bond should be high. |
| Pd(OAc)₂ / SPhos | Bulky Biarylphosphine | High activity for coupling of aryl chlorides and sterically hindered substrates; promotes fast reductive elimination.[4] | Higher cost compared to traditional phosphine ligands. | Excellent yields and high selectivity for the C-Br bond are anticipated. The bulky nature of SPhos can help overcome the steric hindrance from the dimethoxymethyl group. |
| PdCl₂(dppf) | Ferrocenylphosphine | Robust, thermally stable, and effective for a broad range of substrates, including heteroaryl halides. | May require higher temperatures for activation. | Good to excellent yields with high selectivity are expected. This catalyst is known for its reliability in coupling heteroaromatic systems.[5] |
| [Pd(IPr)(allyl)Cl] | N-Heterocyclic Carbene (NHC) | Highly active and stable catalysts, often requiring lower catalyst loadings. Excellent for coupling electron-rich and sterically hindered substrates. | Synthesis of NHC ligands can be more complex. | High yields and excellent selectivity are predicted. The strong σ-donating ability of the NHC ligand can facilitate the oxidative addition step, even with the sterically encumbered substrate. |
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary for specific arylboronic acids.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling using Pd(OAc)₂ / SPhos
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
In a glovebox, add Pd(OAc)₂, SPhos, and potassium phosphate to a dry Schlenk tube.
-
Outside the glovebox, add this compound and the arylboronic acid.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the work-up and purification procedure described in Protocol 1.
Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.
Discussion and Recommendations
For the selective Suzuki coupling of this compound at the C-Br position, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, or robust catalysts like PdCl₂(dppf), are highly recommended. These systems are well-suited to handle the steric hindrance and electronic properties of the substrate, leading to higher yields and shorter reaction times compared to traditional catalysts like Pd(PPh₃)₄. The use of a strong inorganic base such as K₃PO₄ is often beneficial in promoting the transmetalation step, particularly with challenging substrates.[6]
While NHC-ligated palladium catalysts are also expected to perform well, their higher cost and the need for more specialized handling may make them a secondary choice for initial screening unless very high activity is required.
Ultimately, the optimal catalyst system will depend on the specific arylboronic acid used and the desired scale of the reaction. The protocols provided in this guide serve as a robust starting point for further optimization, enabling researchers to efficiently synthesize novel 2-aryl-5-bromo-3-dimethoxymethyl-pyridine derivatives for their drug discovery and development programs.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
MDPI. Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. Available from: [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Available from: [Link]
-
National Institutes of Health. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Available from: [Link]
-
Zonguldak Bülent Ecevit University. Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Available from: [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
-
Thieme. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura. Available from: [Link]
-
Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Available from: [Link]
-
MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Available from: [Link]
-
National Institutes of Health. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
-
ResearchGate. Table 1 . Screening of palladium catalysts for the Suzuki coupling of... Available from: [Link]
-
ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available from: [Link]
-
ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. Available from: [Link]
-
National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available from: [Link]
-
ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Available from: [Link]
-
ResearchGate. Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF. Available from: [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]
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- 5. Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine in Modern Cross-Coupling and Nucleophilic Substitution Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Halogenated pyridines, in particular, serve as versatile synthons, offering multiple reaction vectors for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of the reactivity of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine with other halogenated pyridines, supported by mechanistic principles and detailed experimental protocols. Our focus is to elucidate the chemoselectivity inherent to this molecule and provide a predictive framework for its application in sophisticated synthetic campaigns.
Introduction: The Strategic Value of Dihalogenated Pyridines
This compound is a highly functionalized building block, featuring two distinct halogen atoms at electronically different positions on the pyridine ring. The bromine at C5 and the chlorine at C2, combined with the steric and electronic influence of the dimethoxymethyl group at C3, create a unique reactivity profile. The dimethoxymethyl group, a protected aldehyde, offers a latent site for further transformation, enhancing the synthetic utility of this reagent.
The core of this guide will compare the reactivity of the C5-Br and C2-Cl bonds in this molecule against other halogenated pyridines in three key transformations paramount to drug discovery:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds.
-
Sonogashira Coupling: For the synthesis of aryl-alkyne structures.
-
Buchwald-Hartwig Amination: For the construction of C–N bonds.
-
Nucleophilic Aromatic Substitution (SNAr): A complementary pathway for C-N, C-O, and C-S bond formation.
Fundamental Principles of Reactivity in Halogenated Pyridines
The reactivity of halogenated pyridines in transition metal-catalyzed cross-coupling reactions is primarily governed by two factors: the carbon-halogen (C-X) bond dissociation energy (BDE) and the electronic nature of the pyridine ring.
-
C-X Bond Strength: The BDE for C-X bonds follows the trend C-I < C-Br < C-Cl < C-F. Consequently, in palladium-catalyzed cross-coupling reactions, the oxidative addition step is most facile for C-I bonds and progressively more difficult for C-Br and C-Cl bonds.[1][2] This inherent difference is the foundation for the chemoselective functionalization of polyhalogenated heterocycles.[2][3] For this compound, this principle predicts that the C5-Br bond will be significantly more reactive towards oxidative addition than the C2-Cl bond.[4]
-
Electronic Effects of the Pyridine Ring: The electronegative nitrogen atom in the pyridine ring withdraws electron density, making the ring π-deficient.[5] This effect is most pronounced at the α (C2, C6) and γ (C4) positions, rendering them more electrophilic.[5][6] This electronic activation facilitates both oxidative addition in cross-coupling cycles and attack by nucleophiles in SNAr reactions.[5][7]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C5-Br and C2-Cl bonds in this compound allows for sequential, site-selective functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. In the context of our target molecule, we anticipate high selectivity for reaction at the C5-Br position under standard conditions.
| Entry | Halogenated Pyridine | Catalyst System | Conditions | Yield of Monosubstituted Product (%) | Comments |
| 1 | This compound | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.) | Dioxane/H₂O, 90 °C, 12h | ~90% (at C5) | High selectivity for C-Br functionalization. |
| 2 | 2,5-Dichloropyridine | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.) | Dioxane/H₂O, 90 °C, 12h | ~60% (at C2) | Lower reactivity compared to C-Br. C2 position is activated by the nitrogen. |
| 3 | 3,5-Dibromopyridine | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.) | Dioxane/H₂O, 90 °C, 12h | Mixture of mono- and di-substituted products | Lower selectivity without a directing group. |
Note: The data in this table is representative and compiled from typical outcomes for structurally similar substrates.[3][8][9] Actual yields may vary based on the specific boronic acid and precise reaction conditions.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitoring: Track the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, a valuable linkage in materials science and medicinal chemistry.[10][11] Similar to the Suzuki coupling, the reaction is expected to proceed selectively at the C5-Br position.
-
Reaction Setup: To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Solvent and Base Addition: Add degassed triethylamine (2.5 equiv.) and THF.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the mixture.
-
Reaction: Stir the reaction at room temperature or gentle heat (40-50 °C) until completion.
-
Work-up and Purification: Follow a standard aqueous work-up and purify by chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[12] The higher reactivity of the C-Br bond allows for selective amination at the C5 position, leaving the C2-chloro group available for subsequent transformations.[4]
| Entry | Halogenated Pyridine | Amine | Catalyst System | Conditions | Yield of Monoaminated Product (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃/XPhos, NaOtBu | Toluene, 100 °C, 8h | >90% (at C5) |
| 2 | 2-Chloro-5-fluoropyridine | Morpholine | Pd₂(dba)₃/XPhos, NaOtBu | Toluene, 100 °C, 8h | ~75% (at C2) |
| 3 | 5-Bromo-2-chloropyridine | Aniline | Pd₂(dba)₃/BINAP, Cs₂CO₃ | Dioxane, 110 °C, 16h | ~85% (at C5) |
Note: This data is illustrative, based on established protocols for similar substrates.[3][4][13]
-
Reaction Setup: In an oven-dried Schlenk flask, combine Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.), followed by anhydrous, degassed toluene.
-
Reaction: Heat the mixture to 100-110 °C with stirring.
-
Work-up and Purification: After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Purify the crude product by flash chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The C2-chloro substituent of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen.[5][6] This provides a synthetic route that is orthogonal to the palladium-catalyzed cross-coupling at C5.
Generally, the reactivity of halogens as leaving groups in SNAr reactions on electron-deficient rings is F > Cl > Br > I.[14] This is in direct contrast to the reactivity order in palladium-catalyzed couplings. Therefore, while the C2 position is electronically activated, the chlorine is a moderately good leaving group. SNAr reactions on this substrate will likely require elevated temperatures or the use of strong nucleophiles.
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add the amine nucleophile (1.5 equiv.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Reaction: Heat the mixture to 120-150 °C for 12-24 hours.
-
Work-up and Purification: Cool the reaction, remove the solvent under reduced pressure, and purify the residue by chromatography.
Conclusion: A Roadmap for Selective Functionalization
This compound presents a predictable and highly valuable platform for the synthesis of complex substituted pyridines. The reactivity of this molecule can be summarized as follows:
-
Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig): These reactions will overwhelmingly favor initial functionalization at the C5-bromo position due to the weaker C-Br bond. This allows for the introduction of a wide variety of carbon and nitrogen substituents while preserving the C2-chloro position for subsequent chemistry.
-
Nucleophilic Aromatic Substitution (SNAr): This reaction provides a complementary approach, selectively targeting the electronically activated C2-chloro position . This pathway is ideal for introducing nucleophiles such as amines, alkoxides, and thiolates.
By understanding these distinct reactivity profiles, researchers can design logical and efficient synthetic routes, leveraging the chemoselectivity of this compound to rapidly access novel chemical matter for drug discovery and development programs.
References
-
Al-Zoubi, R. M., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia. (2023). Sonogashira coupling. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Hartwig, J. F., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. Available at: [Link]
-
Organic Chemistry Portal. (2021). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]
-
YouTube. (2019). Nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Available at: [Link]
-
Hartwig, J. F., et al. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available at: [Link]
-
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ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available at: [Link]
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PubMed Central. (2014). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
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A Cost-Benefit Analysis of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine in the Multi-Step Synthesis of a Prostaglandin D2 Receptor Antagonist Intermediate
A Researcher's Guide to the Spectroscopic Comparison of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine and its Deprotected Aldehyde
Introduction
In the landscape of pharmaceutical and agrochemical research, the precise manipulation of molecular architecture is paramount. Heterocyclic compounds, particularly substituted pyridines, are foundational scaffolds in the synthesis of a vast array of bioactive molecules. The aldehyde functional group is a versatile handle for C-C bond formation, but its reactivity often necessitates the use of protecting groups. A common strategy is the conversion of the aldehyde to a dimethoxy acetal, which is stable under a variety of reaction conditions.
This guide provides an in-depth spectroscopic comparison between 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine (the protected acetal) and its deprotected counterpart, 5-Bromo-2-chloro-3-formylpyridine (the aldehyde). Understanding the distinct spectral signatures of these two compounds is critical for reaction monitoring, quality control, and structural verification. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both theoretical explanations and practical insights for the discerning researcher.
Molecular Structures and Spectroscopic Interrogation Points
The fundamental difference between the two molecules lies in the functional group at the C3 position of the pyridine ring. This single alteration creates a cascade of changes in the electronic and vibrational properties of the molecule, which are readily detected by modern spectroscopic techniques.
Caption: Chemical structures and the deprotection relationship.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Protons and Carbons
NMR spectroscopy provides the most definitive evidence for the conversion between the acetal and the aldehyde. The changes in both ¹H and ¹³C NMR spectra are dramatic and unambiguous.
¹H NMR Spectroscopy: The Disappearance and Emergence of Key Signals
The proton NMR spectrum is the workhorse for monitoring this deprotection. The key is to focus on the signals corresponding to the C3 substituent.
-
This compound (Acetal): The spectrum is characterized by three key signals related to the dimethoxymethyl group.
-
A sharp singlet integrating to six protons for the two equivalent methoxy groups (-OCH₃), typically appearing around δ 3.3-3.5 ppm .
-
A singlet integrating to one proton for the acetal methine proton (-CH(OCH₃)₂), found further downfield around δ 5.5 ppm .
-
Two doublets in the aromatic region (δ 7.8-8.5 ppm ) corresponding to the two protons on the pyridine ring.
-
-
5-Bromo-2-chloro-3-formylpyridine (Aldehyde): Upon successful deprotection, the acetal and methoxy signals vanish completely and are replaced by a single, highly characteristic signal.
-
The appearance of a singlet integrating to one proton in the far downfield region, typically δ 9.9-10.2 ppm . This is the unmistakable signature of the aldehyde proton (-CHO).[1][2]
-
The two aromatic protons remain, though their chemical shifts will be slightly altered due to the change in the electronic environment induced by the carbonyl group.
-
¹³C NMR Spectroscopy: The Carbonyl Carbon's Debut
The ¹³C NMR spectrum provides complementary and equally powerful evidence of the transformation. The most significant change is the dramatic downfield shift of the C3 carbon as it transitions from an sp³-hybridized acetal to an sp²-hybridized carbonyl carbon.[3][4]
-
This compound (Acetal):
-
The acetal carbon (-C H(OCH₃)₂) signal appears around δ 100-105 ppm .
-
The methoxy carbons (-OC H₃) resonate in the upfield region, typically around δ 53-56 ppm .
-
The carbons of the pyridine ring will have distinct signals, with those bonded to halogens being significantly affected.
-
-
5-Bromo-2-chloro-3-formylpyridine (Aldehyde):
-
The most telling signal is the appearance of the aldehyde carbonyl carbon (-C HO) in the highly deshielded region of δ 190-195 ppm .[1][2][5] The presence of a peak in this region is a clear indication of a carbonyl group.[3][6]
-
The signals for the acetal and methoxy carbons are absent. The chemical shifts of the pyridine ring carbons are also adjusted, reflecting the new electronic landscape.
-
II. Infrared (IR) Spectroscopy: The Vibrational Signature of a Carbonyl
IR spectroscopy is an excellent tool for quickly assessing the presence or absence of the key functional groups. The difference between the two spectra is dominated by the strong absorption of the C=O bond.
-
This compound (Acetal):
-
The spectrum is notable for the absence of a strong absorption in the 1650-1750 cm⁻¹ region.
-
It will, however, display strong, characteristic C-O stretching bands, typically in the 1050-1150 cm⁻¹ region, indicative of the acetal linkage.
-
-
5-Bromo-2-chloro-3-formylpyridine (Aldehyde):
-
The defining feature is a strong, sharp absorption band corresponding to the C=O stretch, expected around 1705-1715 cm⁻¹ .[2]
-
Additionally, one can often resolve the characteristic C-H stretching vibrations of the aldehyde proton. These typically appear as two weaker bands near 2720 cm⁻¹ and 2820 cm⁻¹ .[2][7] The presence of these, along with the C=O stretch, is definitive proof of an aldehyde.
-
III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry confirms the molecular weight of the compounds and can provide structural information through analysis of fragmentation patterns.
-
Molecular Ion Peak (M⁺): Both compounds will exhibit a complex and characteristic isotopic pattern for their molecular ion peaks due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).
-
Acetal (C₈H₉BrClNO₂): Expected molecular weight for the most abundant isotopes (⁷⁹Br, ³⁵Cl) is 264.96 g/mol . The cluster of peaks will appear around m/z 265, 267, 269.
-
Aldehyde (C₆H₃BrClNO): Expected molecular weight for the most abundant isotopes (⁷⁹Br, ³⁵Cl) is 218.92 g/mol . The cluster of peaks will appear around m/z 219, 221, 223. This significant mass difference of ~46 amu is a primary confirmation of the reaction.
-
-
Key Fragmentation Differences:
-
Acetal: Will readily lose a methoxy group (-OCH₃, 31 amu) to form a stable oxonium ion, resulting in a prominent [M-31]⁺ peak.
-
Aldehyde: A characteristic fragmentation is the loss of the formyl radical (-CHO, 29 amu) or carbon monoxide (CO, 28 amu) from the molecular ion, leading to [M-29]⁺ or [M-28]⁺ fragments.
-
Comparative Spectroscopic Data Summary
| Spectroscopic Feature | This compound (Acetal) | 5-Bromo-2-chloro-3-formylpyridine (Aldehyde) |
| ¹H NMR (δ, ppm) | ||
| Substituent Protons | ~5.5 (s, 1H, -CH (OMe)₂) & ~3.4 (s, 6H, -OCH ₃) | ~10.1 (s, 1H, -CH O) |
| ¹³C NMR (δ, ppm) | ||
| Substituent Carbons | ~102 (-C H(OMe)₂) & ~54 (-OC H₃) | ~192 (-C HO) |
| IR (cm⁻¹) | ||
| Key Stretches | ~1050-1150 (strong, C-O) | ~1710 (strong, C=O), ~2720 & ~2820 (weak, aldehyde C-H) |
| MS (m/z) | ||
| Molecular Ion (M⁺) | ~265/267/269 | ~219/221/223 |
| Key Fragment | [M-31]⁺ | [M-29]⁺ or [M-28]⁺ |
Experimental Protocol: Acid-Catalyzed Deprotection of the Acetal
This protocol describes a standard method for the hydrolysis of the dimethoxy acetal to yield the corresponding aldehyde. The reaction's progress can be conveniently monitored by TLC or by taking aliquots for ¹H NMR analysis.
Rationale: The reaction proceeds via protonation of one of the acetal oxygens, creating a good leaving group (methanol).[8][9] Subsequent elimination of methanol forms a resonance-stabilized oxonium ion, which is then attacked by water. A final deprotonation yields the aldehyde and a second molecule of methanol.[10]
Caption: General workflow for the deprotection of dimethoxy acetals.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel, rotary evaporator.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the this compound (1.0 eq) in a mixture of THF and water (e.g., a 4:1 ratio). The concentration should be approximately 0.1-0.2 M.
-
Acidification: To the stirring solution, add a catalytic amount of 1M HCl (e.g., 0.1 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC), observing the disappearance of the higher Rf starting material and the appearance of the lower Rf aldehyde product.
-
Work-up: Once the reaction is complete, carefully add saturated NaHCO₃ solution to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-Bromo-2-chloro-3-formylpyridine.
-
Purification: If necessary, the crude product can be purified by silica gel column chromatography.
Conclusion
The transformation from this compound to its aldehyde is a fundamental step in synthetic chemistry. The spectroscopic differences between these two compounds are stark and readily identifiable. The emergence of the aldehyde proton signal around δ 10 ppm in the ¹H NMR, the appearance of the carbonyl carbon near δ 190 ppm in the ¹³C NMR, and the strong C=O stretching band around 1710 cm⁻¹ in the IR spectrum provide a triumvirate of irrefutable evidence for the successful deprotection. Mastery of the interpretation of this data is an essential skill for any researcher in the field, ensuring the fidelity of their synthetic endeavors.
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Crowell, E. P., Powell, W. A., & Varsel, C. J. (1963). Characterization and Determination of Aldehydes by the Ultraviolet Spectral Changes Resulting from Acetal Formation. Analytical Chemistry, 35(12), 184-187. [Link]
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Crowell, E. P., et al. (1963). Characterization and Determination of Aldehydes by the Ultraviolet Spectral Changes Resulting from Acetal Formation. ACS Publications. [Link]
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Safety Operating Guide
An Essential Guide to the Safe Disposal of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine (CAS No. 928653-74-1). As a halogenated pyridine derivative, this compound requires meticulous management to ensure personnel safety and environmental compliance. This guide moves beyond mere procedure to explain the chemical reasoning behind each recommendation, empowering researchers to make informed safety decisions.
Part 1: Core Chemical Hazard Profile
Understanding the disposal requirements for this compound begins with deconstructing its molecular structure. It is not a simple solvent; it is a complex organic molecule with multiple functional groups that dictate its hazard profile and proper handling.
-
Pyridine Ring: The foundational structure is pyridine, a heterocyclic aromatic amine. Pyridines are known for their pungent odor, flammability, and potential toxicity.[1] The nitrogen atom also imparts a basic character.
-
Halogenation (Bromo- and Chloro-): The presence of both bromine and chlorine atoms classifies this compound as a halogenated organic waste .[2] This is the single most important classification for disposal, as halogenated waste streams have specific regulatory requirements and are typically managed via high-temperature incineration.[3][4] During combustion, these halogens can form acidic gases (HBr, HCl) and other hazardous byproducts, necessitating specialized disposal facilities.[5][6][7]
-
Dimethoxymethyl Group (An Acetal): This functional group is an acetal. Acetals are generally stable under neutral and basic conditions. However, they are susceptible to hydrolysis under acidic conditions, which would break the acetal down into the corresponding aldehyde and methanol.[8][9] This reactivity is critical for waste segregation; mixing this compound with acidic waste could trigger a chemical reaction, altering the waste's composition and potentially generating unforeseen hazards.
Key Compound Data
| Property | Value | Source |
| CAS Number | 928653-74-1 | [10] |
| Molecular Formula | C₈H₉BrClNO₂ | [10] |
| Molecular Weight | 266.52 g/mol | [10] |
| Waste Classification | Halogenated Organic Hazardous Waste | [2][11] |
| Primary Disposal Route | High-Temperature Incineration | [3][4] |
Part 2: Immediate Safety & Spill Management
Prior to handling or disposal, a thorough understanding of immediate safety protocols is essential.
Personal Protective Equipment (PPE)
All operations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1][12] The following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield | Protects eyes from splashes of the chemical, which is expected to be an eye irritant based on similar compounds.[5][13] |
| Hand Protection | Chemical-resistant gloves (Butyl rubber or Viton® recommended) | Provides a barrier against skin contact. Nitrile may offer limited protection, but butyl rubber is generally preferred for pyridine-based compounds.[1][12] |
| Body Protection | Fully-buttoned laboratory coat | Protects skin and clothing from contamination.[14] |
| Respiratory | Not required if handled within a fume hood | A NIOSH-approved respirator may be necessary for large spills or if work outside a fume hood is unavoidable.[12][15] |
Spill Response Protocol
In the event of a spill, swift and correct action is crucial.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is inadequate, evacuate the laboratory.
-
Assess the Spill: For small, manageable spills (<100 mL), trained personnel may proceed with cleanup. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[14]
-
Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[13] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a sealable, chemically compatible container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Dispose: Label the container as "Spill Debris containing this compound" and manage it as halogenated organic hazardous waste.
Part 3: Step-by-Step Disposal Protocol
The proper disposal of this chemical is a multi-step process that ensures regulatory compliance and safety.
Step 1: Waste Classification & Segregation
All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials), must be classified as Halogenated Organic Hazardous Waste .[2]
Critical Segregation Mandates:
-
DO NOT mix with non-halogenated organic waste.[16]
-
DO NOT mix with strong acids. The acetal functional group will hydrolyze in the presence of acid.[17][18]
-
DO NOT mix with strong oxidizing agents or bases, as these are general incompatibilities for pyridine derivatives.[12]
-
DO NOT dispose of this chemical down the drain. This is illegal and environmentally harmful.[16]
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
Step 2: Containerization
-
Select a Proper Container: Use a designated hazardous waste container that is in good condition, compatible with the chemical, and has a tight-fitting screw cap.[12][16]
-
Keep Closed: The waste container must remain closed at all times except when actively adding waste.[16] This prevents the release of volatile organic compounds (VOCs) into the lab environment.
Step 3: Labeling
Proper labeling is a legal requirement and essential for safety. Affix a completed hazardous waste tag to the container before adding the first drop of waste.[12] The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name(s) of all contents, including solvents and their approximate percentages.
-
The specific hazard characteristics (e.g., Toxic, Flammable).
-
The date accumulation started.
Step 4: Accumulation and Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from ignition sources and incompatible materials.[12]
Step 5: Final Disposal
Once the container is full or you are finished generating this waste stream, arrange for its disposal through your institution's EHS office or a certified hazardous waste management contractor.[12] They will ensure the waste is transported to a licensed facility for proper treatment, typically high-temperature incineration.[3]
Part 4: The Chemical Logic of Incompatibility
To ensure safety, it is paramount to understand why certain chemicals cannot be mixed. The primary incompatibility for this compound is with acids, due to the acid-catalyzed hydrolysis of the dimethoxymethyl (acetal) group.
Acetal Hydrolysis Reaction
Caption: Acid-catalyzed hydrolysis of the acetal group.
This reaction is undesirable in a waste container because it generates new chemical compounds (an aldehyde and flammable methanol), increasing pressure within the container and creating a more complex, potentially more hazardous waste mixture.
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-
Agency for Toxic Substances and Disease Registry (ATSDR) . (n.d.). Pyridine | ToxFAQs™. Centers for Disease Control and Prevention. [Link]
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National Center for Biotechnology Information (NCBI) . (n.d.). Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine. [Link]
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Washington State University . (n.d.). Standard Operating Procedure for Pyridine. [Link]
-
Occupational Safety and Health Administration (OSHA) . (n.d.). Pyridine. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR) . (1992). Production, Import, Use, and Disposal of Pyridine. In Toxicological Profile for Pyridine. [Link]
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New Jersey Department of Health . (n.d.). Hazardous Substance Fact Sheet: Pyridine. [Link]
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Loba Chemie . (n.d.). Safety Data Sheet: Pyridine for Synthesis. [Link]
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Bucknell University . (2016, April 15). Hazardous Waste Segregation. [Link]
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Altarawneh, M., et al. (2016). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment. [Link]
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U.S. Environmental Protection Agency (EPA) . (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Chemistry Steps . (n.d.). Acetal Hydrolysis Mechanism. [Link]
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AIDIC - The Italian Association of Chemical Engineering . (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]
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Master Organic Chemistry . (n.d.). Hydrolysis of acetals to give aldehydes and ketones. [Link]
-
Organic Chemistry Tutor . (n.d.). Acetals Formation and Hydrolysis. [Link]
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Chemsrc . (2025, August 20). 5-Bromo-2-methoxy-3-methylpyridine | CAS#:760207-87-2. [Link]
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-
Master Organic Chemistry . (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link]
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Dr. Norris . (2018, April 7). Hydrolysis of acetals [Video]. YouTube. [Link]
-
Braun Research Group, University of Illinois . (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Autech Industry Co.,Limited . (n.d.). Exploring 5-Bromo-2-Chloro-3-Methylpyridine: Properties and Applications. [Link]
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Navigating the Synthesis Landscape: A Guide to Safely Handling 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
For the dedicated researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey of precision and discovery. A crucial aspect of this journey is the safe handling of all chemical intermediates, including the halogenated pyridine derivative, 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for integrating this compound into your workflow with the highest degree of safety and operational integrity. Our goal is to empower your research by ensuring a secure laboratory environment.
Hazard Recognition and Risk Assessment: Understanding the Compound
Key Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[6][7][8]
-
Respiratory Irritation: May cause respiratory irritation.[6][7][8]
A quantitative summary of key safety information, extrapolated from related compounds, is presented below.
| Parameter | Information | Source |
| Signal Word | Warning or Danger | [9][10] |
| Hazard Statements | H302, H312, H332, H315, H319, H335 | [8] |
| Precautionary Statements | P261, P264, P270, P271, P280 | [8] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive Personal Protective Equipment (PPE) plan is non-negotiable when handling this compound.[1][2] The selection of appropriate PPE is critical to prevent exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[1][11] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling pyridine derivatives.[1] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.
-
Body Protection: A fully buttoned, flame-retardant laboratory coat is essential to protect against skin contact.[1][2]
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is paramount for minimizing risk and ensuring reproducible results.
Preparation and Weighing:
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.[12] Have all necessary equipment and materials, including a spill kit, readily accessible.
-
Personal Protective Equipment: Don all required PPE as outlined in the previous section.
-
Weighing: Conduct all weighing operations within the fume hood. Use a tared, sealed container to minimize exposure.
Reaction Setup and Execution:
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure the glassware is properly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add this compound to the reaction vessel slowly and carefully to avoid splashing.
-
Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.
Post-Reaction Work-up and Purification:
-
Quenching: If necessary, quench the reaction carefully, preferably at a low temperature.
-
Extraction and Purification: Perform all extractions and purification steps (e.g., chromatography) within the fume hood.
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is crucial.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air.[7] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing this compound, including excess reagents, reaction mixtures, and contaminated materials (e.g., gloves, paper towels), must be collected in a designated, properly labeled, and sealed hazardous waste container.[13]
-
Disposal Route: Dispose of hazardous waste through a licensed and certified hazardous waste disposal contractor.[2] Adhere to all local, state, and federal regulations for chemical waste disposal.[14] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
-
Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved from [Link]
-
Safety Tipsheets & Best Practices - American Chemical Society. Retrieved from [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions - American Chemical Society. Retrieved from [Link]
-
ACS publishes Guidelines for Secondary School Laboratory Safety. (2016, November 21). Retrieved from [Link]
-
How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29). Retrieved from [Link]
-
Doing Things Safely - American Chemical Society. Retrieved from [Link]
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What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). Retrieved from [Link]
-
Pyridine Safety Data Sheet - Washington State University. Retrieved from [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines - CDC. Retrieved from [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16). Retrieved from [Link]
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Laboratory Safety - American Chemical Society. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Pyridine - CDC. Retrieved from [Link]
-
5-Bromo-2-methoxy-3-methylpyridine | CAS#:760207-87-2 | Chemsrc. (2025, August 20). Retrieved from [Link]
-
Safety Data Sheet PYRIDINE - ChemSupply Australia. Retrieved from [Link]
-
PYRIDINE FOR SYNTHESIS - Loba Chemie. Retrieved from [Link]
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 4. 5-Bromo-2-methoxy-3-methylpyridine | CAS#:760207-87-2 | Chemsrc [chemsrc.com]
- 5. acs.org [acs.org]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 5-Bromo-2-chloro-3-nitropyridine 97 67443-38-3 [sigmaaldrich.com]
- 10. 5-ブロモ-2-クロロピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. kishida.co.jp [kishida.co.jp]
- 12. acs.org [acs.org]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
